molecular formula Cl4Ir.2ClH.6H2O B107680 Chloroiridic acid CAS No. 16941-92-7

Chloroiridic acid

Cat. No.: B107680
CAS No.: 16941-92-7
M. Wt: 406.9 g/mol
InChI Key: PVMMMVHZRGMXED-UHFFFAOYSA-J
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Description

Chloroiridic acid, most commonly supplied as its hexahydrate form (H~2~IrCl~6~·6H~2~O) with CAS numbers 16941-92-7 or 110802-84-1, is a black crystalline solid or solution that serves as a vital precursor in materials science and catalysis research . It is air stable and contains a high concentration of iridium, making it a convenient source of iridium in solution form for the synthesis of other iridium compounds and supported catalysts . In research and development, this compound is primarily used to prepare catalysts for the petrochemical and chemical industries, including electrodes for the chloralkali process . It is also a key starting material for synthesizing iridium-based catalysts used in environmental applications, such as the selective catalytic reduction (SCR) of nitrogen oxides (NO~x~) by carbon monoxide (CO) , and for fabricating high-performance anodes in proton exchange membrane water electrolyzers (PEMWE) for green hydrogen generation . The typical iridium content is approximately 40% by weight, offering an efficient way to incorporate this precious metal into experimental systems . This product is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage . It must be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing, and stored in a cool, dry, well-ventilated place in a tightly closed container . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

hexachloroiridium(2-);hydron
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InChI

InChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMMMVHZRGMXED-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6H2Ir
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16920-56-2 (di-potassium salt), 16940-92-4 (di-ammonium salt), 16941-25-6 (di-hydrochloride salt)
Record name Hexachloroiridic acid
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DSSTOX Substance ID

DTXSID40274844
Record name Chloriridic acid
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Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16941-92-7
Record name Hexachloroiridic acid
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Record name Iridate(2-), hexachloro-, hydrogen (1:2), (OC-6-11)-
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Record name Chloriridic acid
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Record name Hexachloroiridic acid
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Foundational & Exploratory

Chloroiridic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and primary applications of chloroiridic acid, a pivotal precursor in catalysis and materials science.

Introduction

This compound, with the chemical formula H₂IrCl₆, is an inorganic compound of significant interest in various fields of research and development, particularly in catalysis and drug development.[1][2] It serves as a primary precursor for the synthesis of a wide array of iridium-containing compounds, including homogeneous and heterogeneous catalysts, electrocatalytic materials, and nanoparticles.[1][2] This guide provides a detailed overview of the core chemical and physical properties of this compound, its synthesis, and its principal applications, with a focus on experimental methodologies and reaction pathways relevant to scientific professionals.

Physicochemical Properties

This compound is typically available as a dark brown to black crystalline solid, often in its hydrated form.[2] It is known for its high solubility in water and various alcohols.[3][4] A summary of its key quantitative properties is presented in Table 1.

PropertyValueConditions
Molecular Formula H₂IrCl₆Anhydrous
Molecular Weight 406.95 g/mol Anhydrous
Appearance Black/brown crystalline solid
Melting Point ~65 °C (decomposes)
Density 1.02 g/mLat 25 °C
Solubility SolubleWater, Alcohols

Table 1: Key Physicochemical Properties of this compound

Synthesis of this compound

The industrial preparation of this compound typically involves the reaction of iridium metal powder with hydrochloric acid in the presence of an oxidizing agent, such as chlorine gas or nitric acid.

Experimental Protocol: Synthesis from Iridium Powder

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Iridium powder (99.9% trace metals basis)

  • Concentrated hydrochloric acid (HCl)

  • Chlorine gas (Cl₂)

Procedure:

  • Suspend the iridium powder in concentrated hydrochloric acid in a suitable reaction vessel equipped with a gas inlet and a reflux condenser.

  • While stirring the suspension, bubble chlorine gas through the mixture.

  • Heat the reaction mixture to facilitate the dissolution of the iridium powder. The reaction progress can be monitored by the disappearance of the solid iridium.

  • Once the reaction is complete, cool the solution to room temperature.

  • The resulting solution is a concentrated solution of this compound. Further purification can be achieved by recrystallization.

Primary Uses of this compound

This compound is a versatile precursor with numerous applications in catalysis, electrochemistry, and materials science.

Catalyst Precursor

A primary application of this compound is in the preparation of iridium-based catalysts. These catalysts are utilized in a variety of organic transformations, including hydrogenation, hydrosilylation, and C-H activation reactions.

Electroplating

This compound is employed in electroplating processes to deposit a thin, corrosion-resistant layer of iridium onto various substrates. This is particularly valuable in the manufacturing of electrodes for industrial processes such as the chloralkali process.[1][2]

Nanoparticle Synthesis

This compound serves as a common starting material for the synthesis of iridium nanoparticles. These nanoparticles exhibit unique catalytic and electronic properties, making them valuable in various applications, including catalysis and sensing.

Experimental Protocols for Applications

Protocol: Synthesis of Iridium Nanoparticles

This protocol describes the synthesis of polyvinylpyrrolidone (PVP)-stabilized iridium nanoparticles from this compound.

Materials:

  • This compound (H₂IrCl₆) solution

  • Polyvinylpyrrolidone (PVP)

  • Ethanol (or other alcohol as a reducing agent)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of this compound.

  • In a separate flask, dissolve PVP in a mixture of ethanol and deionized water.

  • Heat the PVP solution to reflux with vigorous stirring.

  • Add the this compound solution dropwise to the refluxing PVP solution.

  • Continue refluxing the mixture for a specified time to allow for the complete reduction of the iridium precursor and the formation of nanoparticles.

  • The color of the solution will change, indicating the formation of iridium nanoparticles.

  • Cool the solution to room temperature. The resulting colloidal suspension contains PVP-stabilized iridium nanoparticles.

Reaction Pathways and Mechanisms

Understanding the reaction pathways involving this compound is crucial for optimizing its use in various applications.

Formation of Iridium Nanoparticles

The formation of iridium nanoparticles from this compound in the presence of a reducing agent and a stabilizer follows a nucleation and growth mechanism. The [IrCl₆]²⁻ complex is first reduced to a lower oxidation state, which then nucleates to form small iridium clusters. These clusters subsequently grow into larger nanoparticles, with the stabilizer adsorbing onto the surface to prevent aggregation.

nanoparticle_formation This compound (H₂IrCl₆) This compound (H₂IrCl₆) Reduction of Ir(IV) Reduction of Ir(IV) This compound (H₂IrCl₆)->Reduction of Ir(IV) Reducing Agent Iridium Nuclei Formation Iridium Nuclei Formation Reduction of Ir(IV)->Iridium Nuclei Formation Nanoparticle Growth Nanoparticle Growth Iridium Nuclei Formation->Nanoparticle Growth Stabilized Iridium Nanoparticles Stabilized Iridium Nanoparticles Nanoparticle Growth->Stabilized Iridium Nanoparticles Stabilizer (PVP)

Caption: Workflow for the synthesis of stabilized iridium nanoparticles.

Catalytic Cycle for Asymmetric Hydrogenation

Iridium complexes derived from this compound are highly effective catalysts for asymmetric hydrogenation reactions. A representative catalytic cycle for the hydrogenation of an olefin is depicted below. The cycle typically involves oxidative addition of hydrogen to the iridium center, coordination of the olefin, migratory insertion, and reductive elimination of the alkane product.[5]

hydrogenation_cycle Ir(III) Catalyst Ir(III) Catalyst Ir(V) Dihydrido Complex Ir(V) Dihydrido Complex Ir(III) Catalyst->Ir(V) Dihydrido Complex + H₂ Olefin Coordinated Complex Olefin Coordinated Complex Ir(V) Dihydrido Complex->Olefin Coordinated Complex + Olefin Ir(V) Alkyl Hydride Ir(V) Alkyl Hydride Olefin Coordinated Complex->Ir(V) Alkyl Hydride Migratory Insertion Ir(V) Alkyl Hydride->Ir(III) Catalyst Reductive Elimination - Alkane

Caption: A simplified catalytic cycle for iridium-catalyzed hydrogenation.[5]

Conclusion

This compound is a cornerstone compound in the field of iridium chemistry, offering a versatile entry point for the synthesis of a wide range of valuable materials. Its utility as a precursor for catalysts, electroplating solutions, and nanoparticles underscores its importance in both academic research and industrial applications. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this compound in their work. Further exploration into the development of novel iridium-based compounds and their applications will undoubtedly continue to be a fruitful area of scientific inquiry.

References

An In-depth Technical Guide to Chloroiridic Acid: Formula, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroiridic acid, a prominent compound of iridium, serves as a critical precursor in the synthesis of a wide array of iridium-containing molecules, including those with significant potential in catalysis and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical formula, structure, physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its relevance to researchers in the chemical and pharmaceutical sciences. Detailed experimental protocols and structured data are presented to facilitate laboratory applications and further research.

Chemical Formula and Nomenclature

This compound is most commonly available as a hexahydrate, with the chemical formula H₂IrCl₆·6H₂O . The anhydrous form, H₂IrCl₆ , is also known.[1][2] It is a strong acid that fully ionizes in aqueous solution to form the hexachloroiridate(IV) anion, [IrCl₆]²⁻, and hydrated protons.

Systematic IUPAC Name: Dihydrogen hexachloroiridate(IV)

Common Synonyms:

  • Hexachloroiridic(IV) acid

  • Hydrogen hexachloroiridate(IV)

  • Iridium(IV) chloride dihydrochloride

  • This compound[3][4]

Molecular Structure and Bonding

The core of this compound is the hexachloroiridate(IV) anion, [IrCl₆]²⁻ . In this complex, a central iridium atom in the +4 oxidation state is coordinated to six chloride ligands in an octahedral geometry.[5] This arrangement is characteristic of d⁵ metal complexes. The bonding between the iridium and chlorine atoms is predominantly covalent. The two protons (H⁺) are present as counter-ions to balance the 2- charge of the complex anion. In the hexahydrate form, six water molecules are incorporated into the crystal lattice.

Below is a diagram illustrating the octahedral structure of the hexachloroiridate(IV) anion.

Figure 1: Octahedral structure of the [IrCl₆]²⁻ anion.

Physicochemical Properties

This compound is a dark brown to black crystalline solid that is highly hygroscopic. It is readily soluble in water, alcohols, and hydrochloric acid.[4] Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula H₂IrCl₆ (anhydrous), H₂IrCl₆·6H₂O (hexahydrate)
Molecular Weight 406.95 g/mol (anhydrous), 515.04 g/mol (hexahydrate)
Appearance Dark brown to black crystals or reddish-brown solution
Melting Point 65 °C (decomposes)
Density 1.02 g/mL at 25 °C
Solubility in Water Soluble
Solubility in Other Solvents Soluble in alcohols and hydrochloric acid
Crystal Structure (of [IrCl₆]²⁻) Octahedral

Spectroscopic Data

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of the hexachloroiridate(IV) anion, [IrCl₆]²⁻, in a 1 M HCl solution is characterized by distinct absorption bands in the visible and near-UV regions. These bands are attributed to ligand-to-metal charge transfer (LMCT) transitions. The spectrum typically shows absorption maxima around 435 nm, 489 nm, and a more intense band in the UV region.[6]

Vibrational Spectroscopy

The vibrational modes of the octahedral [IrCl₆]²⁻ anion have been studied by Raman spectroscopy. The fundamental vibrational frequencies are well-defined and provide a spectroscopic signature for this complex.

Experimental Protocols: Synthesis of this compound

This compound can be prepared by the dissolution of iridium metal in a suitable oxidizing acid mixture. A common laboratory-scale method involves the use of hydrochloric acid and an oxidizing agent such as chlorine gas or nitric acid.

Synthesis from Iridium Metal using Hydrochloric Acid and Chlorine Gas

This method is based on the direct chlorination of iridium powder in a hydrochloric acid suspension.

Materials:

  • Iridium powder (99.95% purity)

  • Concentrated hydrochloric acid (e.g., 36% w/w)

  • Chlorine gas

  • Reaction vessel (e.g., a three-necked round-bottom flask) equipped with a gas inlet tube, a condenser, and a mechanical stirrer.

  • Heating mantle

Procedure:

  • In a well-ventilated fume hood, add iridium powder to the reaction vessel.

  • Add concentrated hydrochloric acid to the flask. A typical ratio is 8 mL of HCl per 1 g of iridium powder.[7]

  • Begin stirring the suspension and heat the mixture to a temperature between 60 °C and the boiling point of hydrochloric acid.

  • Once the desired temperature is reached, start bubbling chlorine gas through the suspension at a controlled rate.

  • Continue the reaction with heating and stirring for several hours until the iridium powder is completely dissolved. The reaction time will depend on the reaction scale, temperature, and chlorine flow rate.

  • After the reaction is complete, stop the flow of chlorine gas and allow the solution to cool to room temperature.

  • The resulting solution is a concentrated solution of this compound. It can be used as is or further purified and crystallized.

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Product Iridium Powder Iridium Powder Reaction Vessel Reaction Vessel Iridium Powder->Reaction Vessel Conc. HCl Conc. HCl Conc. HCl->Reaction Vessel Heating Heating Reaction Vessel->Heating Stirring Stirring Reaction Vessel->Stirring This compound Solution This compound Solution Reaction Vessel->this compound Solution After complete dissolution Chlorine Gas Chlorine Gas Chlorine Gas->Reaction Vessel Bubble through suspension

Figure 2: Workflow for the synthesis of this compound.

Applications

This compound is a versatile starting material for a wide range of applications in chemistry and materials science.

Precursor for Iridium Compounds

One of the primary uses of this compound is as a precursor for the synthesis of other iridium compounds.[2][3] This includes the preparation of iridium(III) chloride (IrCl₃), various iridium salts, and complex organometallic iridium compounds.[1]

Catalysis

The hexachloroiridate(IV) anion can act as a catalyst in various chemical transformations. It is used in the preparation of heterogeneous and homogeneous catalysts.[2] For example, it is a precursor for iridium-based catalysts used in the electrochemical synthesis of polyaniline and in the preparation of stable electrodes for industrial processes like the chlor-alkali process.[3][4]

Relevance to Drug Development

While this compound itself is not typically used as a therapeutic agent, it is a crucial starting material for the synthesis of novel iridium-based complexes that are under investigation for their potential in drug discovery and development. Iridium(III) complexes, in particular, have garnered significant interest as potential anticancer agents. These complexes can be designed to have diverse mechanisms of action and can be targeted to specific cellular components. The synthesis of these promising therapeutic candidates often begins with a simple iridium precursor like this compound. Its role as a foundational building block makes it an important compound for researchers in medicinal chemistry and drug development.

Safety Information

This compound is a corrosive and toxic substance. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust or solution mists and prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

References

chloroiridic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Chloroiridic Acid: Properties, Synthesis, and Applications

Introduction

This compound, systematically named hexachloroiridic(IV) acid, is a key inorganic compound of iridium. It serves as a primary precursor for the synthesis of a vast array of other iridium compounds and materials, including catalysts, electrodes, and nanoparticles.[1][2] Due to its versatile reactivity and the unique catalytic properties of iridium, this compound is of significant interest to researchers in chemistry, materials science, and drug development, particularly in the synthesis of complex molecules and functional materials.[3][4] This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis and application, and logical workflows for its use.

Chemical Identifiers and Synonyms

This compound is commercially available in various forms, most commonly as a hydrate. This can lead to variations in reported molecular weights and CAS numbers. The most frequently cited identifiers are for the anhydrous acid and its hexahydrate form.

IdentifierValue
CAS Number 16941-92-7 (for hexahydrate)[1][3]; 110802-84-1 (for hydrate)[5][6][7]
Chemical Formula H₂[IrCl₆] (anhydrous)[1]; H₂IrCl₆·6H₂O (hexahydrate)[8]
Molecular Weight 406.95 g/mol (anhydrous)[2]; 515.04 g/mol (hexahydrate)[3]
Synonyms Hexachloroiridic(IV) acid, Hydrogen hexachloroiridate(IV), Dihydrogen hexachloroiridate(IV)[1][7]
MDL Number MFCD00149906
EC Number 241-012-8[2]
UN Number 3260[5]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound make it a versatile reagent, particularly its solubility in aqueous and alcoholic media.[7] It is known to be hygroscopic and should be stored accordingly.[2][5]

PropertyValue
Appearance Black, brown-black, or yellow-brown crystals/lump.[2][3][5]
Melting Point 65 °C (decomposes)[5][6]
Density ~1.02 g/mL at 25 °C[5][6]
Solubility Soluble in water and alcohols.[7]
Stability Hygroscopic; decomposes on heating.[3][5]
UV-Vis Absorption The [IrCl₆]²⁻ ion exhibits characteristic absorption bands in the visible region, notably a peak around 488 nm in 1 M HCl solution.[9]

Key Experimental Protocols

This compound is not only synthesized from elemental iridium but is also a critical starting material for various catalysts and nanomaterials. The following protocols provide detailed methodologies for its synthesis and subsequent application.

Protocol 1: Rapid Synthesis of this compound

This protocol is adapted from a patented method for the rapid synthesis of this compound from iridium powder.[10] It involves the pressurized oxidative dissolution of iridium metal in hydrochloric acid with chlorine gas.

Materials:

  • Iridium powder (>99.95% purity)

  • Concentrated Hydrochloric Acid (36%)

  • Chlorine gas

  • Nitric Acid

  • Deionized water

  • Pressurized reaction vessel with stirring and gas inlet/outlet

Methodology:

  • Pressurized Oxidation and Dissolution:

    • Charge the reaction vessel with 2 kg of iridium powder and 16 L of 36% hydrochloric acid (ratio of 8 mL acid per 1 g of iridium powder).[10]

    • Seal the reactor and begin vigorous stirring.

    • Introduce chlorine gas at a flow rate of 800 mL/min.[10]

    • Heat the reactor to 150 °C, allowing the pressure to build to 0.6 MPa.[10]

    • Maintain these conditions for 3 hours to ensure complete dissolution of the iridium powder.[10]

  • Chlorine Removal:

    • After the reaction, stop the chlorine gas flow and cool the reactor.

    • Carefully vent the reactor to release excess pressure.

    • Apply a negative pressure system to the reactor to remove any residual free chlorine from the solution.

  • Filtration:

    • Filter the resulting solution to remove any unreacted particulates, yielding a clear filtrate containing a mixture of trivalent and tetravalent iridium.

  • Oxidation to Iridium(IV):

    • Transfer the filtrate to a new reaction vessel.

    • Add nitric acid to the solution to oxidize all trivalent iridium to the tetravalent state, resulting in a solution of this compound.[10]

  • Concentration and Crystallization:

    • Gently heat the this compound solution to concentrate it, driving off excess acid and water.

    • Allow the concentrated solution to cool, promoting the crystallization of the this compound product.

    • Collect the crystals via filtration and dry under vacuum.

Protocol 2: Synthesis of an Iridium Dimer Catalyst

This compound is a common precursor for organometallic iridium catalysts. This protocol describes the synthesis of the [Ir(COD)Cl]₂ dimer, a versatile catalyst, adapted from patent literature.[11][12]

Materials:

  • This compound (H₂IrCl₆)

  • 1,5-Cyclooctadiene (COD)

  • Hydrazine hydrate or a borohydride aqueous solution (Reducing agent)

  • Deionized water

  • Argon or Nitrogen gas (for inert atmosphere)

Methodology:

  • Preparation of Iridium Solution:

    • In an oxygen-free environment (e.g., under an argon atmosphere), dissolve this compound in deionized water to prepare an iridium solution with a concentration of 8-30%.[12]

  • Addition of Cyclooctadiene:

    • To the iridium solution, add 1,5-cyclooctadiene (COD). The molar ratio of iridium to COD should be approximately 1:2.[12] Stir the mixture uniformly.

  • Reduction Reaction:

    • Heat the solution to between 50 °C and 100 °C.[12]

    • While stirring vigorously, slowly add the reducing agent (e.g., hydrazine hydrate) dropwise to the mixture.[12]

    • Continue the addition until the formation of a precipitate ceases, indicating the completion of the reduction of Ir(IV) to Ir(I).

  • Isolation and Crystallization:

    • Cool the reaction mixture and filter the solution to collect the solid product.

    • Wash the collected solid with deionized water.

    • Perform evaporative crystallization on the washed solid to obtain the final iridium dimer catalyst, [IrCl(C₈H₁₂)]₂.[12]

Visualized Workflows and Logical Relationships

The utility of this compound is best understood through workflows that illustrate its synthesis and its role as a central precursor. The following diagrams, rendered using DOT language, depict these processes.

G Synthesis Workflow of this compound A Iridium Powder (Ir) C Pressurized Oxidative Dissolution (150°C, 0.6 MPa) A->C B HCl + Cl₂ B->C D Solution of Ir(III) and Ir(IV) Chlorides C->D F Oxidation D->F E Nitric Acid (Oxidizing Agent) E->F G This compound (H₂IrCl₆) Solution F->G H Concentration & Crystallization G->H I This compound Product H->I

Caption: A diagram illustrating the key stages in the synthesis of this compound from iridium powder.

G This compound as a Central Precursor A This compound (H₂IrCl₆) B Other Iridium Salts (e.g., (NH₄)₂IrCl₆) A->B Precipitation C Homogeneous & Heterogeneous Catalysts A->C Reduction/ Deposition D Iridium Nanoparticles (e.g., Cubic NPs) A->D Reduction E Stable MMO Anodes for Electrochemistry A->E Coating/ Decomposition F Organometallic Complexes (e.g., Vaska's Complex) A->F Ligand Exchange

Caption: Logical relationship showing this compound as a key starting material for diverse applications.

G Experimental Workflow for Iridium Catalyst Preparation A Dissolve H₂IrCl₆ in H₂O (Inert Atm.) B Add 1,5-Cyclooctadiene (COD) A->B C Heat to 50-100°C B->C E Reduction & Precipitation C->E D Slowly Add Reducing Agent D->E F Filter to Collect Solid E->F G Wash with H₂O F->G H Evaporative Crystallization G->H I [Ir(COD)Cl]₂ Catalyst H->I

Caption: A step-by-step experimental workflow for synthesizing an [Ir(COD)Cl]₂ catalyst.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chloroiridic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroiridic acid, also known as hexathis compound, is a key inorganic compound of iridium, typically found in its hydrated form, H₂IrCl₆·xH₂O. It serves as a primary precursor for the synthesis of a wide array of iridium compounds, catalysts, and advanced materials. Its utility spans diverse fields, including catalysis, electrochemistry, and the preparation of metallic iridium coatings. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on quantitative data, experimental methodologies, and key chemical behaviors relevant to research and development professionals.

Physical Properties

This compound is a hygroscopic solid, appearing as black or dark brown crystals in its hydrated form.[1][2][3] It is readily soluble in water, ethanol, and hydrochloric acid.[2][3] The properties of both the common hexahydrate and the anhydrous form are summarized below.

Data Presentation: Physical Properties
PropertyHexathis compound Hexahydrate (H₂IrCl₆·6H₂O)Anhydrous Hexathis compound (H₂IrCl₆)
CAS Number 16941-92-7[3][4]110802-84-1[1][5][6][7]
Molecular Formula H₂IrCl₆·6H₂O[3]H₂IrCl₆[1]
Molar Mass 515.04 g/mol [3][4]406.95 g/mol [1][7]
Appearance Black, dark brown, or reddish-brown crystals[2][3]Black to dark brown crystalline solid[1]
Melting Point 65 °C (decomposes)[2][4][7][8]~65 °C (decomposes)[1]
Boiling Point Not applicable (decomposes)Not applicable (decomposes)
Density 1.02 g/cm³ at 25 °C[2][5][7][8]Approximately 1.02 g/cm³ at 25 °C[1]
Solubility Soluble in water (456 g/L at 30 °C), alcohol, and hydrochloric acid[2][3][4]Soluble in water, hydrochloric acid, and alcohols[1]
Hygroscopicity Highly hygroscopic[1]Hygroscopic[5]

Chemical Properties

This compound is a strong acid and a potent oxidizing agent, a characteristic dictated by the iridium being in the +4 oxidation state. Its chemistry is dominated by the reactivity of the hexachloroiridate(IV) anion, [IrCl₆]²⁻.

Stability and Decomposition

This compound hexahydrate is stable under normal conditions when stored in a dry, inert atmosphere.[1] However, it is thermally sensitive and begins to decompose around its melting point of 65 °C, releasing hydrogen chloride gas.[9] The thermal decomposition in an inert atmosphere is a complex process that can lead to the formation of various iridium chloride species and ultimately metallic iridium at higher temperatures.

Redox Chemistry

The hexachloroiridate(IV) anion is a well-characterized one-electron oxidizing agent. The standard reduction potential for the [IrCl₆]²⁻/[IrCl₆]³⁻ couple is a key parameter in its chemical reactivity.

Redox Potential

  • Reaction: [IrCl₆]²⁻ + e⁻ ⇌ [IrCl₆]³⁻

  • Standard Potential (E°): +0.8665 V[10]

This high positive potential indicates that this compound is a strong oxidizing agent, capable of oxidizing a variety of substrates.

Hydrolysis and Aqueous Chemistry

In aqueous solutions, the [IrCl₆]²⁻ anion can undergo hydrolysis, where chloride ligands are successively replaced by water molecules. The extent of hydrolysis is dependent on factors such as pH, temperature, and chloride ion concentration. To maintain the stability of the hexachloroiridate complex in solution, it is typically kept in an excess of hydrochloric acid.

Key Reactions
  • Precursor for Iridium Compounds: this compound is the most common starting material for the synthesis of other iridium compounds, including other salts, organometallic complexes, and coordination compounds.

  • Catalysis: It is widely used as a catalyst or catalyst precursor in a variety of organic reactions, such as hydrogenations and oxidations.

  • Preparation of Iridium Metal and Oxides: It can be reduced to form iridium nanoparticles or decomposed to produce iridium oxide, both of which have significant catalytic and electronic applications. For instance, the polyol method uses a solvent like ethylene glycol to reduce this compound to iridium nanoparticles.[11]

Experimental Protocols

Determination of Melting Point (Decomposition Temperature)

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound hexahydrate is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A standard melting point apparatus with a heating block and a viewing lens is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (65 °C).

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the solid begins to liquefy and the temperature at which it is completely liquid are recorded as the melting range. For this compound, decomposition (observed as gas evolution, likely HCl) occurs concurrently with melting.

  • Safety: The experiment should be conducted in a well-ventilated fume hood due to the release of corrosive HCl gas upon decomposition.

Determination of Density

Methodology: Gas Pycnometry (for solids)

  • Principle: Gas pycnometry determines the volume of a solid by measuring the pressure change of a known volume of an inert gas (e.g., helium) as it expands into a chamber containing the sample. The density is then calculated from the measured volume and the known mass of the sample.

  • Procedure:

    • The mass of a sample of this compound is accurately measured using an analytical balance.

    • The sample is placed in the sample chamber of the gas pycnometer.

    • The chamber is sealed, and the analysis is initiated according to the instrument's operating procedure. The instrument will automatically perform a series of gas expansions and pressure measurements to calculate the sample volume.

    • The density is calculated using the formula: Density = Mass / Volume.

  • Considerations: Given the hygroscopic and corrosive nature of this compound, the sample should be handled quickly in a dry environment (e.g., a glove box) to prevent water absorption, which would affect the accuracy of the measurement.

Determination of Solubility

Methodology: Gravimetric Method for Saturated Solutions

  • Procedure:

    • A saturated solution of this compound in the solvent of interest (e.g., deionized water) is prepared by adding an excess of the solid to the solvent in a sealed container.

    • The mixture is agitated at a constant temperature (e.g., 30 °C) for a sufficient time to ensure equilibrium is reached.

    • A known volume of the clear, saturated supernatant is carefully withdrawn using a calibrated pipette, avoiding any undissolved solid.

    • The withdrawn solution is transferred to a pre-weighed container.

    • The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point).

    • The container with the dry residue is weighed.

    • The mass of the dissolved this compound is determined by subtracting the initial mass of the container.

    • The solubility is expressed as grams of solute per liter of solvent.

  • Safety: All handling of this compound and its solutions should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Mandatory Visualizations

Synthesis_of_Iridium_Nanoparticles H2IrCl6 This compound (H₂IrCl₆) Heating Heating (Reflux) H2IrCl6->Heating Polyol Polyol Solvent (e.g., Ethylene Glycol) Polyol->Heating Ir_NPs Iridium Nanoparticles (Ir⁰) Heating->Ir_NPs Byproducts Byproducts (e.g., Oxidized Polyol, HCl) Heating->Byproducts Electrode_Preparation_Workflow cluster_0 Precursor Solution cluster_1 Coating Process cluster_2 Thermal Treatment cluster_3 Final Product H2IrCl6 This compound Solution DipCoating Dip-Coating of Substrate H2IrCl6->DipCoating Drying Drying DipCoating->Drying Calcination Calcination in Air Drying->Calcination IrO2_Electrode Iridium Oxide Coated Electrode Calcination->IrO2_Electrode

References

An In-depth Technical Guide to the Oxidation State of Iridium in Chloroiridic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chloroiridic acid, with a primary focus on the oxidation state of its central iridium atom. This document details the chemical properties, synthesis, and characterization of this compound, and explores its emerging applications in drug discovery and development.

Introduction to this compound

This compound, systematically named hexachloroiridic(IV) acid, is an inorganic compound with the chemical formula H₂[IrCl₆]. It is a primary commercial source of iridium and a versatile precursor for the synthesis of other iridium compounds.[1] The acid is typically available as a dark brown to black crystalline solid, often in its hexahydrated form, H₂[IrCl₆]·6H₂O.[2] It is highly soluble in water and alcohols, forming a reddish-brown solution.[3]

The core of this compound is the hexachloroiridate(IV) anion, [IrCl₆]²⁻, in which an iridium atom is octahedrally coordinated to six chloride ligands. The stability and reactivity of this complex are central to its utility in various chemical applications.

The Oxidation State of Iridium

Iridium is a transition metal known for its wide range of accessible oxidation states, from -3 to +9.[4] The most common oxidation states for iridium in coordination complexes are +1, +3, and +4. In this compound, iridium exists in the +4 oxidation state . This can be deduced from the overall charge of the complex anion. With six chloride ions, each carrying a -1 charge, the iridium atom must have a +4 charge to result in the net 2- charge of the [IrCl₆]²⁻ anion.

The Ir(IV) state in this compound is a d⁵ electron configuration, which makes the complex paramagnetic. This oxidation state is relatively stable, yet the complex can readily participate in redox reactions, making it a useful catalytic agent and a precursor for synthesizing iridium complexes in other oxidation states, notably Ir(III) complexes which have garnered significant interest in medicinal chemistry.[5]

Experimental Determination of the Iridium Oxidation State

Several analytical techniques can be employed to experimentally verify the +4 oxidation state of iridium in this compound.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For iridium, the binding energy of the Ir 4f core level electrons is indicative of its oxidation state.

Experimental Protocol:

  • Sample Preparation: A small amount of solid this compound is mounted on a sample holder using conductive carbon tape. For solutions, a drop is deposited on a clean, conductive substrate (e.g., silicon wafer) and dried under vacuum or in an inert atmosphere.

  • Instrumentation: The analysis is performed in an ultra-high vacuum (UHV) XPS system equipped with a monochromatic Al Kα X-ray source (1486.6 eV).

  • Data Acquisition: A survey scan is first acquired to identify all elements present on the surface. High-resolution spectra are then recorded for the Ir 4f region.

  • Data Analysis: The Ir 4f spectrum is charge-referenced to the adventitious carbon C 1s peak at 284.8 eV. The spectrum is then fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the peaks corresponding to different oxidation states. The Ir 4f spectrum will show a doublet (4f₇/₂ and 4f₅/₂) due to spin-orbit coupling.

Data Presentation:

Iridium SpeciesIr 4f₇/₂ Binding Energy (eV)Reference
Ir(0) (metallic)~60.8[6]
Ir(III) in IrCl₃~62.5[7]
Ir(IV) in IrO₂ ~61.9 [6]
Ir(IV) in [IrCl₆]²⁻ ~62.2 ± 0.7 [8]

Note: The exact binding energy can vary slightly depending on the chemical environment and instrument calibration.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of a species in solution. For this compound, CV can be used to observe the reversible one-electron reduction of Ir(IV) to Ir(III) and the subsequent oxidation back to Ir(IV).

Experimental Protocol:

  • Electrolyte Preparation: A solution of this compound (e.g., 1-5 mM) is prepared in a suitable supporting electrolyte (e.g., 0.1 M KCl in deionized water or an acetate buffer at pH 4).[9]

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: The potential is swept from an initial value (e.g., +0.8 V) to a final value (e.g., +0.2 V) and then back to the initial potential at a specific scan rate (e.g., 50 mV/s).

  • Data Analysis: The resulting voltammogram will show a cathodic peak corresponding to the reduction of [IrCl₆]²⁻ to [IrCl₆]³⁻ and an anodic peak for the reverse oxidation. For a reversible process, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons, in this case, 1).

Data Presentation:

Redox CoupleE½ (V vs. Ag/AgCl)ΔEp (mV) at 50 mV/s
[IrCl₆]²⁻ / [IrCl₆]³⁻~0.66~60-70

Note: The formal potential (E½) is the average of the anodic and cathodic peak potentials.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to characterize the [IrCl₆]²⁻ anion in solution, which exhibits characteristic absorption bands due to ligand-to-metal charge transfer (LMCT) transitions.

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dilute HCl to prevent hydrolysis).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.

  • Data Analysis: The spectrum is analyzed for the characteristic absorption peaks of the [IrCl₆]²⁻ ion. The concentration of the solution can be determined using the Beer-Lambert law if the molar absorptivity is known.

Data Presentation:

Speciesλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
[IrCl₆]²⁻~488, ~432, ~415~4000, ~3800, ~3400

Synthesis of this compound

This compound is typically prepared by the oxidative dissolution of iridium metal in a chlorine-rich environment.

Experimental Protocol:

Materials:

  • Iridium powder

  • Concentrated hydrochloric acid (HCl)

  • Chlorine gas (Cl₂) or Nitric Acid (HNO₃) as an oxidizing agent

Procedure:

  • Iridium powder is suspended in concentrated hydrochloric acid in a suitable reaction vessel.[10]

  • Chlorine gas is bubbled through the heated suspension, or nitric acid is added.[11][12] The reaction is often carried out under pressure and at elevated temperatures (100-150 °C) to increase the reaction rate.[11]

  • The reaction mixture is stirred for several hours until the iridium powder is dissolved.[10]

  • After the reaction is complete, any excess chlorine is removed, and the solution is filtered to remove any unreacted iridium.[11]

  • The resulting solution is a concentrated solution of this compound. The solid product can be obtained by careful evaporation of the solvent.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. This compound is corrosive and harmful if swallowed, inhaled, or in contact with skin.[13][14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[2][15]

Applications in Drug Development

While this compound itself is not used as a therapeutic agent, it is a critical precursor for the synthesis of organometallic iridium complexes that have shown significant promise in drug discovery, particularly in the development of anticancer agents.[5]

Iridium(III) complexes, often synthesized from Ir(IV) precursors like this compound, are of particular interest.[16] These complexes can be designed with specific ligands to target cancer cells and induce cell death through various mechanisms, including apoptosis and cell cycle arrest.[17][18] They offer potential advantages over traditional platinum-based drugs, such as cisplatin, including activity against platinum-resistant cancer cell lines and potentially reduced side effects.[16]

Workflow for Iridium-Based Drug Precursor Synthesis:

G H2IrCl6 This compound (Ir(IV)) Reduction Reduction (e.g., with ethanol) H2IrCl6->Reduction IrCl3 Iridium(III) Chloride Reduction->IrCl3 Complexation Complexation Reaction IrCl3->Complexation Ligand_Synth Ligand Synthesis Ligands Polypyridyl/Cyclometalating Ligands Ligand_Synth->Ligands Ligands->Complexation Ir_Complex Iridium(III) Anticancer Complex Complexation->Ir_Complex Bio_Assay Biological Assays Ir_Complex->Bio_Assay Lead_Compound Lead Compound Bio_Assay->Lead_Compound

Caption: Workflow for the synthesis of iridium-based anticancer drug candidates.

Conclusion

This compound is a fundamentally important iridium compound in which the iridium atom possesses a +4 oxidation state. This oxidation state can be reliably determined through a suite of analytical techniques, including XPS, cyclic voltammetry, and UV-Vis spectroscopy. As a readily available and reactive precursor, this compound plays a crucial role in the synthesis of novel iridium-based compounds with significant potential in the field of drug development, offering promising avenues for the creation of next-generation therapeutics.

Experimental Workflows

XPS Analysis Workflow:

G cluster_0 Sample Preparation cluster_1 XPS Measurement cluster_2 Data Analysis prep Mount solid on conductive tape or deposit solution on substrate and dry. instrument Place in UHV XPS system prep->instrument survey Acquire survey scan instrument->survey high_res Acquire high-resolution Ir 4f scan survey->high_res charge_ref Charge reference to C 1s high_res->charge_ref deconvolve Deconvolve Ir 4f peaks charge_ref->deconvolve identify Identify oxidation state from binding energy deconvolve->identify G cluster_0 Preparation cluster_1 CV Measurement cluster_2 Data Analysis prep_sol Prepare this compound solution in supporting electrolyte. setup_cell Assemble three-electrode cell. prep_sol->setup_cell set_params Set potential range and scan rate setup_cell->set_params run_scan Run cyclic voltammetry scan set_params->run_scan plot_data Plot current vs. potential run_scan->plot_data measure_peaks Measure peak potentials (Epa, Epc) plot_data->measure_peaks calc_params Calculate E½ and ΔEp measure_peaks->calc_params

References

A Technical Guide to the Solubility of Chloroiridic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of chloroiridic acid (H₂IrCl₆) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized as a catalyst or precursor.

Introduction to this compound and its Solubility

This compound, a coordination compound of iridium, is a potent catalyst and a precursor for the synthesis of other iridium compounds.[1] Its effectiveness in many applications is highly dependent on its solubility in the reaction medium. While readily soluble in water, its solubility in organic solvents is a critical parameter for its use in non-aqueous systems, which are common in organic synthesis and catalysis.

This guide summarizes the available qualitative solubility data, provides a theoretical framework for understanding its solubility based on solvent properties, and details experimental protocols for the quantitative determination of its solubility.

Factors Influencing the Solubility of this compound

The solubility of this compound in any given solvent is governed by the principle of "like dissolves like."[2][3] As a polar inorganic compound, its solubility is dictated by several factors:

  • Solvent Polarity: this compound, being a polar molecule, is more likely to dissolve in polar solvents that can effectively solvate the H⁺ and [IrCl₆]²⁻ ions.[3][4]

  • Protic vs. Aprotic Solvents: Polar protic solvents, which can engage in hydrogen bonding, are generally good solvents for this compound.[3][5][6] Polar aprotic solvents can also be effective, depending on their dielectric constant and ability to stabilize the ions.[5][6]

  • Temperature: For most solid solutes, solubility increases with temperature.[2][4] This is because the increased kinetic energy of the solvent molecules can better overcome the lattice energy of the solid.

  • Presence of Coordinating Ligands: The solvent itself or other species in the solution can act as ligands, potentially displacing the chloride ions in the [IrCl₆]²⁻ complex and altering its solubility.

Solubility of this compound: A Qualitative Overview

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Alcohols (Methanol, Ethanol, Isopropanol)SolubleThese solvents are polar and can form hydrogen bonds, effectively solvating the ions of this compound. Several sources explicitly state its solubility in alcohol.[7][8][9]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderately Soluble to SolubleThese solvents have high dielectric constants and can solvate ions, though the absence of hydrogen bonding might make them slightly less effective than protic solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Sparingly Soluble to InsolubleEthers are less polar than alcohols and ketones and are poor at solvating inorganic salts.
Esters Ethyl acetateSparingly Soluble to InsolubleEsters are moderately polar but are generally not good solvents for inorganic acids.
Nonpolar Hexane, Toluene, Carbon TetrachlorideInsolubleNonpolar solvents lack the ability to solvate the charged species of this compound, leading to negligible solubility.

Experimental Protocols for Determining Solubility

For precise and reliable data, the solubility of this compound in a specific organic solvent should be determined experimentally. Two common methods are detailed below.

Gravimetric Method

This method involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solute.[10][11][12]

Apparatus and Materials:

  • This compound (solid)

  • Organic solvent of interest

  • Thermostatically controlled shaker or magnetic stirrer with hotplate

  • Analytical balance

  • Volumetric flasks and pipettes

  • Drying oven

  • Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

  • Evaporating dish or watch glass

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the supernatant using a volumetric pipette. To avoid collecting solid particles, it is advisable to filter the solution through a syringe filter that is compatible with the solvent.

  • Solvent Evaporation:

    • Transfer the collected aliquot to a pre-weighed, dry evaporating dish.

    • Gently evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas may be used. Avoid excessive heat that could decompose the this compound.

  • Drying and Weighing:

    • Once the solvent is completely removed, dry the residue in a drying oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

    • Cool the evaporating dish in a desiccator before weighing it on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

    • Express the solubility in terms of g/100 mL or mol/L.

UV-Vis Spectrophotometric Method

This method is suitable for colored compounds like this compound and relies on the Beer-Lambert law, which relates absorbance to concentration.[13][14][15]

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • This compound (solid)

  • Organic solvent of interest

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer

  • Filtration apparatus

Procedure:

  • Determination of Maximum Absorbance (λ_max):

    • Prepare a dilute solution of this compound in the chosen organic solvent.

    • Scan the absorbance of the solution over a range of wavelengths (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λ_max).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the organic solvent.

    • Measure the absorbance of each standard solution at λ_max.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

  • Preparation of a Saturated Solution:

    • Follow the same procedure as in the gravimetric method to prepare a saturated solution of this compound at a constant temperature.

  • Sample Preparation and Measurement:

    • Withdraw a known volume of the saturated supernatant and filter it.

    • Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in terms of g/100 mL or mol/L.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical flow for selecting a suitable solvent and the experimental workflow for determining solubility.

experimental_workflow cluster_selection Solvent Selection cluster_determination Solubility Determination start Define Application Requirements polarity Consider Solvent Polarity (Like Dissolves Like) start->polarity proticity Evaluate Protic vs. Aprotic Nature polarity->proticity compatibility Check Chemical Compatibility proticity->compatibility selection Select Candidate Solvents compatibility->selection prepare_saturated Prepare Saturated Solution (Constant Temperature) selection->prepare_saturated Proceed with selected solvent(s) separate Separate Supernatant (Filtration) prepare_saturated->separate measure Measure Solute Concentration separate->measure calculate Calculate Solubility measure->calculate end Quantitative Solubility Data calculate->end

Caption: Logical workflow for solvent selection and experimental determination of solubility.

signaling_pathway cluster_gravimetric Gravimetric Method cluster_uvvis UV-Vis Spectrophotometric Method g_start Saturated Solution Aliquot g_evap Solvent Evaporation g_start->g_evap g_dry Drying of Residue g_evap->g_dry g_weigh Weighing of Residue g_dry->g_weigh g_calc Calculate Mass of Solute g_weigh->g_calc solubility_data Solubility (g/100mL or mol/L) g_calc->solubility_data uv_start Saturated Solution Aliquot uv_dilute Dilution uv_start->uv_dilute uv_measure Measure Absorbance at λ_max uv_dilute->uv_measure uv_calib Compare to Calibration Curve uv_measure->uv_calib uv_calc Calculate Concentration uv_calib->uv_calc uv_calc->solubility_data

Caption: Comparison of experimental workflows for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a crucial parameter for its application in various chemical processes. While quantitative data is sparse, a qualitative understanding based on solvent properties can guide the initial selection of a suitable medium. For precise applications, experimental determination of solubility using methods such as gravimetric analysis or UV-Vis spectrophotometry is highly recommended. The protocols and logical workflows provided in this guide offer a robust framework for researchers and professionals to systematically approach the solubility of this compound in organic media.

References

An In-depth Technical Guide to Chloroiridic Acid: Safety Data Sheet and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for chloroiridic acid (CAS No. 16941-92-7), also known as hydrogen hexachloroiridate(IV).[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a corrosive and hazardous substance that requires careful handling. The following tables summarize its classification and potential hazards as outlined in globally harmonized system (GHS) safety data sheets.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Corrosive to metals1H290: May be corrosive to metals.[1]
Acute toxicity, Oral4H302: Harmful if swallowed.
Skin corrosion/irritation1A/1B/1CH314: Causes severe skin burns and eye damage.
Serious eye damage/eye irritation1H318: Causes serious eye damage.

Table 2: GHS Pictograms and Signal Word

PictogramSignal Word
CorrosionDanger [1]
Exclamation Mark

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage and handling.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular FormulaH₂Cl₆Ir · 6H₂O[1]
Molecular Weight515.02 g/mol [1]
AppearanceSolid
Evaporation RateNot applicable (Solid)[1]
StabilityStable under normal conditions.[2]

Handling and Storage Precautions

Proper handling and storage are paramount to prevent exposure and accidents.

Safe Handling
  • Engineering Controls: Use only under a chemical fume hood.[1] Ensure adequate ventilation. Showers, eyewash stations, and ventilation systems should be readily available.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical splash goggles or a face shield.[1]

    • Skin Protection: Wear suitable protective clothing, including a fully buttoned lab coat.[2][3] Impervious gloves (nitrile, neoprene, butyl, or Viton) are required; double gloving is recommended.[3] Always consult the glove manufacturer's compatibility chart.

    • Respiratory Protection: In case of insufficient ventilation or dust formation, wear suitable respiratory equipment.[2]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe dust.[1] Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling and before breaks.[1][2] Remove and wash contaminated clothing and gloves before reuse.[1][2]

Storage
  • Storage Conditions: Store in a dry, cool, and well-ventilated place.[1][4] Keep containers tightly closed.[1] Store in a corrosives area.[1]

  • Incompatible Materials: Keep away from oxidizing agents, metals, water, organic materials, alcohol, magnesium, potassium, and perchloric acid.[2][3] Store in a corrosive-resistant container with a resistant inner liner. Do not use metal containers.

  • Security: Store locked up and out of the reach of children.[2]

Experimental Protocols: Emergency Procedures

Detailed protocols for handling emergencies are crucial.

First-Aid Measures

Table 4: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Skin Contact Take off immediately all contaminated clothing.[2] Rinse skin with water/shower. Wash contaminated clothing before reuse.[2] Seek immediate medical attention.[1][2]
Inhalation Remove person to fresh air and keep comfortable for breathing.[1][2] If not breathing, give artificial respiration.[1][2] Do not use mouth-to-mouth resuscitation.[1][2] Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[1][2] Rinse mouth.[2] Drink plenty of water.[1] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1][2]
  • Note to Physicians: Product is a corrosive material.[2] Treat symptomatically.[1] Inhaled corrosive substances can lead to a toxic edema of the lungs, which can be fatal.[2]

Spill and Leak Procedures
  • Personal Precautions: Evacuate personnel to safe areas.[1] Wear appropriate personal protective equipment.[1] Avoid contact with the substance and inhalation of dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Should not be released into the environment.[1]

  • Containment and Cleanup:

    • Small Spills: For small spills that can be cleaned up in about 10 minutes by trained personnel, absorb with an inert dry material and place it in an appropriate waste disposal container.[3]

    • Large Spills: For significant spills, immediately evacuate the area and secure it.[3] If there is an immediate threat of fire or the spill is uncontained, call emergency services.[3] Cover drains. Sweep up and shovel into suitable containers for disposal.[1] Avoid dust formation.[1]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

G start Start: Handling this compound hazard_id 1. Hazard Identification - Corrosive to metals - Harmful if swallowed - Causes severe skin burns and eye damage start->hazard_id ppe 2. Personal Protective Equipment (PPE) - Chemical splash goggles/face shield - Impervious gloves (double gloved) - Lab coat hazard_id->ppe eng_controls 3. Engineering Controls - Use in chemical fume hood - Ensure good ventilation - Eyewash and shower available ppe->eng_controls handling 4. Safe Handling Practices - Avoid contact with skin, eyes, clothing - Do not breathe dust - No eating, drinking, or smoking eng_controls->handling storage 5. Proper Storage - Cool, dry, well-ventilated area - Tightly closed, corrosive-resistant container - Away from incompatible materials handling->storage emergency 6. Emergency Preparedness - Know location of safety equipment - Be familiar with first-aid and spill procedures storage->emergency end End: Safe Handling Complete emergency->end

Caption: Logical workflow for safe handling of this compound.

G start Start: Small this compound Spill assess 1. Assess the Spill - Small, manageable spill? - Can be cleaned up in <10 mins? start->assess evacuate No: Large Spill Procedure - Evacuate area - Notify others - Call emergency services assess->evacuate No ppe Yes: Don Appropriate PPE - Chemical splash goggles - Double gloves (nitrile, etc.) - Lab coat assess->ppe Yes contain 2. Contain the Spill - Use inert, dry absorbent material ppe->contain cleanup 3. Clean Up - Carefully sweep or scoop absorbed material - Place in a labeled, sealable waste container contain->cleanup decontaminate 4. Decontaminate Area - Clean the spill area as per lab protocol cleanup->decontaminate dispose 5. Waste Disposal - Dispose of as hazardous waste - Follow institutional guidelines decontaminate->dispose end End: Spill Cleanup Complete dispose->end

Caption: Experimental workflow for handling a small this compound spill.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Chloroiridic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of chloroiridic acid (H₂IrCl₆), a pivotal precursor in the synthesis of iridium-based catalysts and materials. Understanding its thermal behavior is critical for the controlled preparation of iridium nanoparticles, oxides, and other compounds with specific catalytic and electronic properties. This document outlines the decomposition pathways under various atmospheric conditions, presents available quantitative data, and provides detailed experimental protocols for thermal analysis.

Thermal Stability and Decomposition Overview

This compound, particularly in its hexahydrated form (H₂IrCl₆·6H₂O), is a hygroscopic, crystalline solid. Its thermal stability is limited, and it undergoes a multi-step decomposition process upon heating. The initial decomposition step involves the loss of water of hydration and hydrogen chloride. The subsequent decomposition pathway and the final product are highly dependent on the surrounding atmosphere.

Initial Decomposition: The hexahydrated form of this compound begins to decompose at a relatively low temperature. The initial mass loss is attributed to the release of both water molecules and hydrogen chloride gas. Published data indicates that this process starts at approximately 65 °C with the evolution of HCl gas[1].

Decomposition Pathways

The atmosphere in which the thermal decomposition is carried out plays a critical role in determining the intermediate and final products. The primary atmospheres of interest are inert (e.g., nitrogen, argon), oxidizing (e.g., air), and reducing (e.g., hydrogen).

Decomposition in an Inert Atmosphere (Nitrogen or Argon)

In an inert atmosphere, the decomposition of this compound is expected to proceed through the sequential loss of water and HCl, followed by the reduction of iridium(IV) to a lower oxidation state, likely iridium(III) chloride (IrCl₃), and finally to metallic iridium (Ir) at higher temperatures. While specific TGA data for H₂IrCl₆ is scarce, the decomposition of the related compound ammonium hexachloroiridate((NH₄)₂IrCl₆) provides a valuable model, showing a multi-step process leading to the formation of metallic iridium[2][3].

The proposed decomposition pathway is as follows:

  • Dehydration and Dehydrochlorination: H₂IrCl₆·6H₂O first loses its six water molecules and two molecules of HCl. This is likely to occur in overlapping steps at lower temperatures.

  • Reduction to Iridium(III) Chloride: The resulting anhydrous or partially hydrated species decomposes further to form iridium(III) chloride.

    • 2H₂IrCl₆ → 2IrCl₃ + 2HCl + Cl₂

  • Decomposition to Metallic Iridium: At higher temperatures, IrCl₃ decomposes to metallic iridium.

    • 2IrCl₃ → 2Ir + 3Cl₂

H2IrCl6_6H2O H₂IrCl₆·6H₂O(s) H2IrCl6 H₂IrCl₆(s) H2IrCl6_6H2O->H2IrCl6 < 150°C gases1 6H₂O(g) + 2HCl(g) IrCl3 IrCl₃(s) H2IrCl6->IrCl3 ~300-400°C gases2 2HCl(g) + Cl₂(g) Ir Ir(s) IrCl3->Ir > 600°C gases3 3Cl₂(g)

Figure 1: Proposed decomposition of H₂IrCl₆ in an inert atmosphere.
Decomposition in an Oxidizing Atmosphere (Air)

When heated in the presence of oxygen, the decomposition of this compound ultimately yields iridium(IV) oxide (IrO₂), a stable oxide of iridium. The initial steps of dehydration and dehydrochlorination are similar to those in an inert atmosphere. However, at higher temperatures, the iridium species are oxidized.

The proposed decomposition pathway is as follows:

  • Dehydration and Dehydrochlorination: Similar to the process in an inert atmosphere.

  • Formation of Iridium Oxide: The intermediate iridium chlorides react with oxygen to form iridium(IV) oxide.

    • H₂IrCl₆ + O₂ → IrO₂ + 6HCl

H2IrCl6_6H2O H₂IrCl₆·6H₂O(s) intermediate Intermediate Iridium Chlorides H2IrCl6_6H2O->intermediate < 200°C gases1 6H₂O(g) + xHCl(g) IrO2 IrO₂(s) intermediate->IrO2 > 400°C in Air/O₂ gases2 yHCl(g) + zCl₂(g) H2IrCl6_6H2O H₂IrCl₆·6H₂O(s) Ir Ir(s) H2IrCl6_6H2O->Ir > 250°C in H₂ gases 6H₂O(g) + 6HCl(g) start Start prep Sample Preparation (5-10 mg in Pt/Alumina pan) in dry atmosphere start->prep load Load Sample into TGA prep->load purge Purge with desired gas (N₂, Air, or H₂/Ar) load->purge heat Heat from 30°C to 900°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA/DTG Curves record->analyze end End analyze->end start Start prep Sample Preparation (2-5 mg in hermetic pan) in dry atmosphere start->prep load Load Sample and Reference Pans into DSC prep->load purge Purge with desired gas load->purge heat Heat from 0°C to 500°C at 10°C/min purge->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze DSC Thermogram (Peak Temps, Enthalpy) record->analyze end End analyze->end

References

An In-depth Technical Guide to the Physicochemical Properties of Chloroiridic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and density of chloroiridic acid. It includes detailed experimental protocols for the determination of these properties and a visualization of a key synthetic application of this compound.

Quantitative Data Summary

This compound can exist in various states of hydration, which directly impacts its molecular weight. The density, however, is consistently reported for the common hydrated form.

PropertyValueChemical FormulaCAS NumberReference
Molecular Weight406.95 g/mol H₂IrCl₆110802-84-1[1]
Molecular Weight (monohydrate)424.97 g/mol H₂IrCl₆·H₂O110802-84-1[2]
Molecular Weight (hexahydrate)515.023 g/mol H₂IrCl₆·6H₂O16941-92-7[3]
Density1.02 g/mL at 25 °CNot specified, but typically refers to the hydrated form110802-84-1[1][4][3]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the molecular weight of hydrated this compound and the density of the solid compound.

1. Experimental Determination of Molecular Weight of Hydrated this compound

The molecular weight of a hydrated salt such as this compound is determined by calculating the number of water molecules of hydration. This is achieved by gravimetric analysis, where the water is driven off by heating, and the mass difference is used to determine the mole ratio of water to the anhydrous salt.

Objective: To determine the empirical formula of a hydrated this compound sample and subsequently its molecular weight.

Materials:

  • Hydrated this compound sample

  • Crucible and lid

  • Bunsen burner, tripod, and pipeclay triangle

  • Analytical balance (accurate to ±0.001 g)

  • Desiccator

  • Crucible tongs

Procedure:

  • Preparation of Crucible: Clean and dry a crucible and its lid. Heat them strongly for 5 minutes using a Bunsen burner to ensure all moisture is removed. Allow to cool in a desiccator.

  • Initial Weighing: Once at room temperature, weigh the empty crucible and lid on an analytical balance. Record this mass.

  • Sample Addition: Add approximately 2-3 grams of the hydrated this compound to the crucible. Weigh the crucible, lid, and sample together. Record this mass.

  • Heating: Place the crucible with the sample on the pipeclay triangle. Heat gently at first, then more strongly, to drive off the water of hydration. The lid should be slightly ajar to allow water vapor to escape. Heat until the sample appears dry and no further changes are observed.

  • Cooling and Weighing: Using crucible tongs, remove the crucible and place it in a desiccator to cool to room temperature. Once cool, weigh the crucible, lid, and anhydrous salt.

  • Heating to a Constant Mass: To ensure all water has been removed, repeat the heating, cooling, and weighing process until two consecutive mass readings are within a negligible range (e.g., ±0.005 g).

  • Calculations:

    • Mass of hydrated salt: (Mass of crucible + lid + hydrated salt) - (Mass of empty crucible + lid)

    • Mass of anhydrous salt: (Mass of crucible + lid + anhydrous salt) - (Mass of empty crucible + lid)

    • Mass of water lost: Mass of hydrated salt - Mass of anhydrous salt

    • Moles of anhydrous salt: Mass of anhydrous salt / Molar mass of anhydrous H₂IrCl₆ (406.92 g/mol )

    • Moles of water: Mass of water lost / Molar mass of H₂O (18.015 g/mol )

    • Mole ratio: Divide the moles of water by the moles of anhydrous salt to find the ratio, which represents the number of water molecules of hydration (x) in the formula H₂IrCl₆·xH₂O.

    • Molecular Weight of Hydrate: Molar mass of anhydrous H₂IrCl₆ + (x * Molar mass of H₂O)

2. Experimental Determination of the Density of Solid this compound

The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped solid like crystalline this compound, the volume is typically determined by the liquid displacement method.

Objective: To determine the density of a solid sample of this compound.

Materials:

  • This compound crystals

  • Graduated cylinder

  • Analytical balance

  • A liquid in which this compound is insoluble (e.g., a saturated solution of this compound or a non-reactive organic solvent)

  • Tweezers or spatula

Procedure:

  • Mass Measurement: Weigh a sample of dry this compound crystals on an analytical balance. Record the mass.

  • Initial Volume Measurement: Fill a graduated cylinder with a known volume of the chosen liquid. The volume should be sufficient to fully submerge the crystals. Record this initial volume (V₁).

  • Volume Displacement: Carefully add the weighed this compound crystals to the graduated cylinder, ensuring there are no air bubbles clinging to the crystals. The liquid level will rise.

  • Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder (V₂).

  • Calculations:

    • Volume of the this compound sample: V = V₂ - V₁

    • Density of this compound: ρ = Mass / Volume

Workflow Visualization: Synthesis of Iridium Nanoparticles

This compound is a common precursor for the synthesis of iridium nanoparticles, which have applications in catalysis and electrochemistry. The following diagram illustrates a typical workflow for the chemical reduction of this compound to form iridium nanoparticles.

G cluster_0 Preparation of Precursor Solution cluster_1 Reduction Reaction cluster_2 Purification and Isolation A This compound (H₂IrCl₆) D Mix and Dissolve A->D B Solvent (e.g., Ethylene Glycol) B->D C Stabilizing Agent (e.g., PVP) C->D E Heat the Solution (e.g., 160°C) D->E Transfer to Reaction Vessel F Reduction of Ir(IV) to Ir(0) E->F G Nucleation and Growth of Nanoparticles F->G H Precipitation (e.g., with Acetone) G->H Cool to Room Temperature I Centrifugation H->I J Washing and Redispersion I->J K Iridium Nanoparticles J->K

Caption: Workflow for the synthesis of iridium nanoparticles from this compound.

References

A Comprehensive Technical Guide to the Proper Storage of Chloroiridic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the optimal storage conditions for chloroiridic acid (H₂IrCl₆) solutions. Adherence to these guidelines is critical to ensure the stability, purity, and efficacy of this important reagent in research, catalysis, and drug development applications. This document outlines the key factors influencing the stability of this compound solutions and provides detailed recommendations for their proper storage.

Key Factors Influencing Stability

The stability of this compound solutions is paramount for reproducible experimental results and maintaining the integrity of starting materials in sensitive applications. Several factors can influence the chemical and physical stability of these solutions over time.

Temperature

Temperature is a critical factor affecting the rate of chemical degradation. While room temperature storage is generally recommended for short-term use, long-term stability is enhanced at controlled, cooler temperatures. Elevated temperatures can accelerate degradation reactions, leading to a decrease in the concentration of the active hexachloroiridate(IV) complex. Accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C, 50°C, 54°C) to predict long-term stability at room temperature.[1]

Light Exposure

This compound solutions are sensitive to light. Exposure to ultraviolet (UV) and visible light can induce photochemical reactions, leading to the reduction of Ir(IV) to Ir(III) and the formation of other degradation products. Therefore, it is imperative to protect these solutions from light during storage.

pH of the Solution

The pH of the aqueous solution plays a significant role in the stability of the hexachloroiridate(IV) complex. The complex is most stable in acidic conditions. As the pH increases, the complex is prone to hydrolysis and hydroxylation, leading to the formation of iridium oxides and other insoluble species. In basic solutions, hexachloroiridate(IV) is rapidly reduced to iridium(III).

Container Material

The choice of container material is crucial to prevent contamination and degradation of the solution. The material should be inert and not leach impurities into the solution. Borosilicate glass (Type I) is a preferred material due to its high chemical resistance.[2] Certain types of plastics, such as polypropylene and polyethylene, are also suitable for storing this compound solutions.[3] It is essential to ensure that the chosen container does not interact with the acidic nature of the solution.

Concentration

The concentration of the this compound solution can also impact its stability. While specific quantitative data is limited, highly concentrated stock solutions are generally more stable than dilute working solutions.

Data Presentation: Summary of Storage Conditions

The following tables summarize the recommended storage conditions for this compound solutions based on the available data.

ParameterRecommended ConditionRationale
Temperature Store at controlled room temperature (20-25°C) for short-term storage. For long-term storage, refrigeration (2-8°C) is recommended.Minimizes the rate of thermal degradation.
Light Store in amber or opaque containers, or in a dark place.Prevents photodegradation of the hexachloroiridate(IV) complex.
Atmosphere Store in tightly sealed containers. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered.Prevents contamination and evaporation. Inert atmosphere minimizes oxidation.
Concentration Store as a concentrated stock solution and dilute as needed.Concentrated solutions are generally more stable.
pH LevelStability of Hexachloroiridate(IV)Predominant Species and Reactions
< 2 High[IrCl₆]²⁻ is the stable species.
2 - 3 OptimalSlowest degradation rates observed in this range.
4 - 6 ModerateIncreased rate of hydrolysis and hydroxylation.
> 6 LowRapid hydroxylation and potential precipitation of iridium oxides.
Alkaline Very LowRapid reduction of Ir(IV) to Ir(III).
Container MaterialSuitabilityConsiderations
Type I Borosilicate Glass ExcellentHighly inert and resistant to acidic solutions. Recommended for long-term storage.
Polypropylene (PP) GoodGood chemical resistance to acidic solutions.
Polyethylene (PE) GoodSuitable for short to medium-term storage.
Soda-Lime Glass Not RecommendedCan leach alkaline ions, altering the pH of the solution.
Metal Containers Not RecommendedProne to corrosion by the acidic solution.[4][5]

Experimental Protocols

This section provides a detailed methodology for conducting a stability study of a this compound solution. This protocol is a synthesis of general stability testing guidelines from regulatory bodies such as the ICH, FDA, and EPA.

Objective

To evaluate the stability of a this compound solution under various storage conditions (temperature, light, and pH) over a defined period.

Materials
  • This compound solution of known concentration

  • Type I borosilicate glass vials with inert stoppers/caps

  • Amber glass vials

  • pH meter

  • UV-Vis spectrophotometer

  • HPLC system with a suitable column (e.g., C18)

  • Temperature and humidity-controlled stability chambers

  • Hydrochloric acid and sodium hydroxide solutions for pH adjustment

  • High-purity water

Methods
  • Prepare a stock solution of this compound in high-purity water.

  • Divide the stock solution into aliquots.

  • For the pH study, adjust the pH of the aliquots to the desired levels (e.g., pH 2, 4, 6, 8) using dilute HCl or NaOH.

  • Transfer the aliquots into the appropriate storage containers (clear and amber vials).

  • Temperature Study: Place samples in stability chambers at various temperatures (e.g., 5°C ± 3°C, 25°C ± 2°C / 60% ± 5% RH, 40°C ± 2°C / 75% ± 5% RH).

  • Photostability Study: Expose samples to a light source according to ICH Q1B guidelines. A control group should be wrapped in aluminum foil to protect it from light.

  • pH Study: Store samples with adjusted pH at a controlled temperature (e.g., 25°C).

Samples should be pulled and analyzed at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

  • Visual Inspection: Observe the samples for any changes in color, clarity, or for the formation of precipitate.

  • pH Measurement: Measure the pH of the solutions at each time point.

  • UV-Vis Spectrophotometry: Record the UV-Vis spectrum of the solution. The characteristic absorbance peak of the [IrCl₆]²⁻ complex can be monitored for any decrease in intensity, indicating degradation.[6][7]

  • HPLC Analysis: Use a validated stability-indicating HPLC method to quantify the concentration of this compound and to detect and quantify any degradation products.

Data Analysis
  • Plot the concentration of this compound as a function of time for each storage condition.

  • Determine the degradation rate constant (k) for each condition.

  • For accelerated stability studies, use the Arrhenius equation to predict the shelf-life at the recommended storage temperature.

Mandatory Visualizations

Chemical Equilibrium of this compound in Aqueous Solution

G cluster_acidic Acidic (pH < 4) cluster_neutral Neutral to Slightly Acidic (pH 4-6) cluster_alkaline Alkaline (pH > 6) IrCl6 [IrCl₆]²⁻ (Stable) Hydrolysis [IrCl₅(H₂O)]⁻ + Cl⁻ IrCl6->Hydrolysis Hydrolysis Hydroxylation [IrClₓ(OH)y(H₂O)z]ⁿ⁻ Hydrolysis->Hydroxylation Further Hydrolysis Precipitate Iridium Oxides (Precipitate) Hydroxylation->Precipitate Reduction Ir(III) species Hydroxylation->Reduction Reduction

Caption: Chemical transformations of the hexachloroiridate(IV) ion at different pH values.

Experimental Workflow for Stability Testing

G start Start: Prepare This compound Solution aliquot Aliquot Samples start->aliquot ph_adjust Adjust pH (for pH study) aliquot->ph_adjust storage Store under Varied Conditions (Temp, Light, pH) ph_adjust->storage sampling Sample at Predetermined Time Intervals storage->sampling analysis Analytical Testing: - Visual Inspection - pH Measurement - UV-Vis Spectroscopy - HPLC sampling->analysis data_analysis Data Analysis: - Degradation Rate - Shelf-life Prediction analysis->data_analysis end End: Determine Optimal Storage Conditions data_analysis->end

Caption: A typical experimental workflow for a this compound solution stability study.

Decision Tree for Selecting Storage Containers

G start Start: Select Container duration Storage Duration? start->duration long_term Long-term (> 6 months) duration->long_term Long short_term Short-term (< 6 months) duration->short_term Short sensitivity Light Sensitivity? light_sensitive Yes sensitivity->light_sensitive Yes not_light_sensitive No sensitivity->not_light_sensitive No long_term->sensitivity short_term->sensitivity amber_glass Use Amber Borosilicate Glass light_sensitive:s->amber_glass:n amber_pp_pe Use Opaque PP/PE or store in dark light_sensitive:s->amber_pp_pe:n type1_glass Use Type I Borosilicate Glass not_light_sensitive:s->type1_glass:n pp_pe Use Polypropylene or Polyethylene not_light_sensitive:s->pp_pe:n

Caption: A decision-making guide for selecting appropriate storage containers.

Conclusion

The stability of this compound solutions is a multifactorial issue that requires careful consideration of temperature, light exposure, pH, and container material. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their this compound solutions, leading to more accurate and reproducible results in their critical applications. For long-term storage, it is recommended to use amber, Type I borosilicate glass containers and store the solution at refrigerated temperatures (2-8°C) in an acidic environment (pH 2-3). Regular stability testing, following a robust protocol as described herein, is essential to verify the quality of the stored solutions over time.

References

An In-depth Technical Guide to the Electron Configuration and Bonding in the Hexachloroiridate Ion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexachloroiridate ions, [IrCl₆]²⁻ and [IrCl₆]³⁻, represent fundamental examples of iridium coordination complexes, pivotal as precursors in the synthesis of advanced catalytic and therapeutic agents. This technical guide provides a comprehensive analysis of the electron configuration, chemical bonding, and physicochemical properties of these ions. A detailed examination of their synthesis, spectroscopic signatures, and structural parameters is presented, supported by quantitative data and experimental protocols. This document serves as a critical resource for professionals engaged in iridium chemistry, offering foundational knowledge essential for the design and development of novel iridium-based compounds.

Introduction

Iridium, a third-row transition metal, forms stable octahedral complexes with chloride ligands, primarily in the +3 and +4 oxidation states, yielding the hexachloroiridate(III) ([IrCl₆]³⁻) and hexachloroiridate(IV) ([IrCl₆]²⁻) anions, respectively. These ions are not only of academic interest for understanding the principles of coordination chemistry in heavy elements but are also of significant practical importance. Salts of these complex anions, particularly potassium hexachloroiridate(III) and potassium hexachloroiridate(IV), are common starting materials for the synthesis of a wide array of organoiridium compounds, catalysts for organic transformations, and potential therapeutic agents.[1][2] A thorough understanding of their electronic structure and bonding is therefore crucial for manipulating their reactivity and designing new functional molecules.

Electron Configuration and Bonding

The electronic structure and bonding in the hexachloroiridate ions can be effectively described by a combination of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory.

Hexachloroiridate(IV) Ion, [IrCl₆]²⁻

The iridium(IV) center in [IrCl₆]²⁻ has a d⁵ electron configuration.[3] In the octahedral ligand field created by the six chloride ligands, the five degenerate d-orbitals split into a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg set (dx²-y², dz²). As a 5d transition metal, iridium experiences a large ligand field splitting energy (Δₒ), which favors a low-spin electron configuration. Consequently, the five d-electrons occupy the t₂g orbitals, with one unpaired electron, resulting in a (t₂g)⁵(eg)⁰ configuration. This single unpaired electron makes the [IrCl₆]²⁻ ion paramagnetic.

From a molecular orbital perspective, the iridium 5d, 6s, and 6p orbitals combine with the 3s and 3p orbitals of the six chloride ligands to form sigma (σ) and pi (π) molecular orbitals. The interaction of the metal eg orbitals with the ligand pσ orbitals leads to the formation of bonding (eg) and antibonding (eg) molecular orbitals. Similarly, the metal t₂g orbitals interact with the ligand pπ orbitals to form bonding (t₂g) and antibonding (t₂g) molecular orbitals. The five d-electrons of iridium(IV) reside in the largely metal-based t₂g* orbitals. The intense visible absorption bands of [IrCl₆]²⁻ are attributed to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a filled, primarily ligand-based molecular orbital to the partially filled t₂g* orbital.[4]

Hexachloroiridate(III) Ion, [IrCl₆]³⁻

The iridium(III) center in [IrCl₆]³⁻ possesses a d⁶ electron configuration.[4] The large ligand field splitting energy of the 5d metal dictates a low-spin state. Therefore, all six d-electrons pair up in the lower energy t₂g orbitals, leading to a (t₂g)⁶(eg)⁰ configuration.[4] With all electrons paired, the [IrCl₆]³⁻ ion is diamagnetic.[4] This fully filled t₂g subshell contributes to the thermodynamic stability and kinetic inertness of the complex.[4]

In the molecular orbital framework, the six d-electrons of iridium(III) occupy the non-bonding, and to some extent π-antibonding, t₂g* molecular orbitals. These filled t₂g* orbitals represent the Highest Occupied Molecular Orbital (HOMO) of the complex. The Lowest Unoccupied Molecular Orbital (LUMO) is the antibonding eg* orbital.[4]

Physicochemical Properties

The distinct electron configurations of the [IrCl₆]²⁻ and [IrCl₆]³⁻ ions give rise to different physicochemical properties, which are summarized below.

Structural Data

The hexachloroiridate ions exhibit a regular octahedral geometry. The precise bond lengths and angles are determined by X-ray crystallography and are presented in Table 1.

Parameter K₂[IrCl₆] K₃[IrCl₆]
Crystal SystemCubic[3][5][6][7]Monoclinic[1][8]
Space GroupFm-3m[3][5][6][7]P2₁/c[1]
Ir-Cl Bond Length (Å)2.3164(10) at 300 K[3][6], 2.3224(11) at 20 K[3][6]2.352 - 2.373 (mean: 2.368)[1][8]
Cl-Ir-Cl Bond Angle (°)90[3][6]~90 (distorted octahedron)

Table 1. Structural data for potassium hexachloroiridate(IV) and potassium hexachloroiridate(III).

Spectroscopic Data

The electronic and magnetic properties of the hexachloroiridate ions have been extensively studied using various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

Spectroscopic Technique [IrCl₆]²⁻ [IrCl₆]³⁻
UV-Visible Spectroscopy
λₘₐₓ (nm)433, 488[8]330, 400 (in reduced aqueous solutions)[9]
Molar Absorptivity (ε, M⁻¹cm⁻¹)3400-6380 (in HCl)[4]Not reported
Electron Paramagnetic Resonance (EPR)
g-value~1.78 - 1.80[9]EPR silent (diamagnetic)[4]
Magnetic Properties
Magnetic MomentParamagneticDiamagnetic[4]

Table 2. Spectroscopic data for the hexachloroiridate ions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of potassium salts of the hexachloroiridate ions.

Synthesis of Potassium Hexachloroiridate(IV), K₂[IrCl₆]

Potassium hexachloroiridate(IV) is typically synthesized by the oxidation of an iridium(III) source in the presence of excess chloride ions.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Potassium chloride (KCl)

  • Hydrochloric acid (HCl, concentrated)

  • Chlorine gas (Cl₂) or hydrogen peroxide (H₂O₂)

Procedure:

  • Dissolve a known quantity of iridium(III) chloride hydrate in concentrated hydrochloric acid.

  • Heat the solution gently (around 50-60 °C) while bubbling chlorine gas through it, or by the dropwise addition of hydrogen peroxide, to oxidize the iridium(III) to iridium(IV). The color of the solution will change from dark green or brown to a deep red-brown.

  • Once the oxidation is complete, add a stoichiometric amount of potassium chloride dissolved in a minimum amount of water.

  • Cool the solution in an ice bath to precipitate the dark red to black crystals of K₂[IrCl₆].

  • Collect the crystals by vacuum filtration, wash with small portions of cold water and then ethanol.

  • Dry the product in a desiccator over a suitable drying agent.

Characterization: The product can be characterized by UV-Visible spectroscopy, which should show the characteristic absorption bands of the [IrCl₆]²⁻ ion.

Synthesis of Potassium Hexachloroiridate(III), K₃[IrCl₆]

Potassium hexachloroiridate(III) is commonly prepared by the reduction of potassium hexachloroiridate(IV).

Materials:

  • Potassium hexachloroiridate(IV) (K₂[IrCl₆])

  • Hydrazine dihydrochloride (N₂H₄·2HCl) or another suitable reducing agent

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve potassium hexachloroiridate(IV) in warm deionized water (approximately 50-65 °C).[4]

  • Slowly add a solution of a slight stoichiometric deficit of hydrazine dihydrochloride to the stirred K₂[IrCl₆] solution.[4] It is crucial to avoid an excess of the reducing agent to prevent further reduction or the formation of undesired byproducts.[4]

  • Continue stirring at 50-65 °C. The progress of the reaction can be monitored by the color change of the solution from yellow/red-brown to a deep olive-green or brown, indicative of the [IrCl₆]³⁻ ion.

  • Once the reduction is complete, cool the solution in an ice bath to crystallize the K₃[IrCl₆].

  • Collect the dark green crystals by vacuum filtration, wash with cold ethanol, and then diethyl ether.

  • Dry the product under vacuum. Due to the potential for air oxidation of the Ir(III) product, it is advisable to perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).[4]

Characterization: The purity of the product can be assessed by UV-Visible spectroscopy, confirming the absence of the characteristic absorption peaks of the [IrCl₆]²⁻ starting material.

Visualizations

The following diagrams illustrate key concepts related to the electronic structure and experimental workflow for the hexachloroiridate ions.

d_orbital_splitting Δₒ = Ligand Field Splitting Energy cluster_free_ion Free Ir(n+) ion cluster_energy d_orbitals d-orbitals (degenerate) eg eg (dx²-y², dz²) d_orbitals->eg   Raised in Energy t2g t2g (dxy, dxz, dyz) d_orbitals->t2g Lowered in Energy E1 Energy

Caption: D-orbital splitting in an octahedral ligand field.

mo_diagram cluster_metal Ir(IV) Atomic Orbitals cluster_mo [IrCl₆]²⁻ Molecular Orbitals cluster_ligand 6 x Cl⁻ Ligand Group Orbitals metal_eg eg (5d) eg_star eg (σ) metal_eg->eg_star eg_b eg (σ) metal_eg->eg_b metal_t2g t2g (5d) t2g_star t2g (π*) metal_t2g->t2g_star t2g_b t2g (π) metal_t2g->t2g_b metal_a1g a1g (6s) a1g_star a1g* (σ) metal_a1g->a1g_star a1g_b a1g (σ) metal_a1g->a1g_b metal_t1u t1u (6p) t1u_star t1u (σ) metal_t1u->t1u_star t1u_b t1u (σ) metal_t1u->t1u_b t2g_nb t2g (π-nb) t1u_nb t1u (π-nb) ligand_s_a1g a1g (σ) ligand_s_a1g->a1g_star ligand_s_a1g->a1g_b ligand_s_eg eg (σ) ligand_s_eg->eg_star ligand_s_eg->eg_b ligand_s_t1u t1u (σ) ligand_s_t1u->t1u_star ligand_s_t1u->t1u_b ligand_p_t1u t1u (π) ligand_p_t1u->t1u_nb ligand_p_t2g t2g (π) ligand_p_t2g->t2g_star ligand_p_t2g->t2g_b ligand_p_t2u t2u (π-nb) ligand_p_t2u->t2g_nb ligand_p_t1g t1g (π-nb) ligand_p_t1g->t1u_b

Caption: Simplified MO diagram for [IrCl₆]²⁻.

workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start IrCl₃·xH₂O oxidation Oxidation (Cl₂ or H₂O₂) start->oxidation k2ircl6 K₂[IrCl₆] Precipitation oxidation->k2ircl6 reduction Reduction (e.g., N₂H₄·2HCl) k2ircl6->reduction uv_vis UV-Vis Spectroscopy k2ircl6->uv_vis epr EPR Spectroscopy k2ircl6->epr xrd X-ray Crystallography k2ircl6->xrd magnetic Magnetic Susceptibility k2ircl6->magnetic k3ircl6 K₃[IrCl₆] Precipitation reduction->k3ircl6 k3ircl6->uv_vis k3ircl6->xrd k3ircl6->magnetic

Caption: Synthesis and characterization workflow.

Conclusion

The hexachloroiridate(III) and hexachloroiridate(IV) ions are cornerstone complexes in the field of iridium chemistry. Their distinct electronic structures, arising from the d⁶ and d⁵ configurations of the iridium center, respectively, lead to contrasting magnetic and spectroscopic properties. The diamagnetic, inert nature of [IrCl₆]³⁻ and the paramagnetic, oxidizing character of [IrCl₆]²⁻ make them versatile precursors for a multitude of applications. The detailed structural, spectroscopic, and synthetic data provided in this guide offer a solid foundation for researchers to further explore and exploit the rich chemistry of these fundamental iridium complexes.

References

A Technical Guide to the Historical Discovery and Development of Chloroiridic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical discovery and development of chloroiridic acid (H₂[IrCl₆]), a compound of significant interest in catalysis, electronics, and medicine. From its origins in early 19th-century platinum group metal chemistry to modern industrial synthesis, this document details the key scientific milestones, experimental protocols, and evolving applications of this versatile iridium compound. Quantitative data from historical and contemporary methods are summarized, and key experimental workflows are visualized to offer a comprehensive resource for researchers and professionals in the chemical sciences.

Introduction

This compound, systematically named hydrogen hexachloroiridate(IV), is a dark brown to black crystalline solid that is a primary precursor for the synthesis of other iridium compounds.[1][2] Its unique catalytic, electrochemical, and photophysical properties have cemented its importance in a wide range of applications, including as a catalyst for the industrial production of acetic acid, in the fabrication of dimensionally stable anodes for the chlor-alkali process, and as a key component in the development of phosphorescent organic light-emitting diodes (OLEDs) and anticancer agents.[3][4] This guide traces the journey of this compound from its discovery in the early 1800s to the sophisticated manufacturing processes employed today.

The Historical Discovery of Iridium and the Genesis of this compound

The story of this compound is intrinsically linked to the discovery of the element iridium. In 1803, the English chemist Smithson Tennant made a pivotal discovery while investigating the insoluble black residue remaining after the dissolution of platinum ore in aqua regia, a mixture of nitric and hydrochloric acids.[5][6] At the time, this residue was commonly dismissed as graphite.[6]

Tennant, however, subjected the black powder to a series of chemical treatments. His pioneering work, which led to the identification of two new elements, iridium and osmium, was a landmark in the chemistry of the platinum group metals.[5][7] The name "iridium" was derived from the Greek goddess Iris, the personification of the rainbow, owing to the vibrant and varied colors of its salts.[3]

The initial isolation of an iridium compound, which was likely a salt of this compound, involved a rudimentary yet effective process.

Early Experimental Approach by Smithson Tennant (c. 1803)

While Tennant's original publication lacks the detailed quantitative data and step-by-step instructions of a modern experimental protocol, the general workflow can be reconstructed from his and his contemporaries' accounts.[5]

Experimental Protocol: Tennant's Method for Iridium Salt Isolation

  • Fusion: The insoluble black residue from platinum ore was mixed with a caustic soda (sodium hydroxide) and heated to red heat. This process converted the iridium compounds into a form that was more reactive.

  • Leaching: The resulting fused mass was cooled and then leached with water. This step dissolved some of the components, leaving behind a more concentrated iridium-containing residue.

  • Acid Treatment: The remaining solid was then treated with "marine acid" (hydrochloric acid). This reaction produced a solution containing dark red crystals, which are now understood to be a salt of the hexachloroiridate anion ([IrCl₆]²⁻), likely sodium hexachloroiridate(IV) (Na₂[IrCl₆]).[5]

This early work by Tennant, along with parallel investigations by French chemists Antoine François de Fourcroy and Louis Nicolas Vauquelin, laid the foundation for the systematic chemistry of iridium and the eventual isolation and characterization of this compound.[5]

Evolution of Synthesis Methodologies

Over the subsequent two centuries, the methods for producing this compound evolved from small-scale laboratory curiosities to large-scale industrial processes, driven by the increasing demand for iridium and its compounds.

Traditional Industrial Processes

Before the advent of more modern techniques, the industrial production of this compound relied on high-temperature reactions that were often energy-intensive and could introduce impurities.

  • High-Temperature Chlorination Roasting: This method involves heating a mixture of iridium powder and a salt such as sodium chloride in a stream of chlorine gas at high temperatures. This process forms a soluble salt, such as sodium hexachloroiridate, which can then be leached with water and converted to this compound.[8]

  • Alkali Fusion Roasting: Similar to Tennant's original approach, this method involves fusing iridium-containing materials with an alkali, such as sodium hydroxide or sodium peroxide, followed by dissolution in acid.[8]

These traditional methods, while effective, often required subsequent purification steps to remove alkali metal impurities.

Modern Synthesis of this compound

Contemporary industrial production of this compound focuses on efficiency, purity, and environmental considerations.

3.2.1. Direct Chlorination in Hydrochloric Acid

A widely used modern method involves the direct dissolution of iridium metal powder in concentrated hydrochloric acid while bubbling chlorine gas through the solution. The chlorine gas acts as an oxidizing agent, facilitating the dissolution of the highly unreactive iridium metal.[9]

Experimental Protocol: Direct Chlorination Method

  • Reaction Setup: Iridium powder is suspended in concentrated hydrochloric acid (typically 6-12 M) in a suitable reactor.

  • Chlorine Gas Introduction: Chlorine gas is bubbled through the suspension at a controlled rate (e.g., 20-100 mL/min).[9]

  • Heating: The reaction mixture is heated to a temperature between 60 °C and the boiling point of the hydrochloric acid to increase the reaction rate.[9]

  • Reaction Monitoring and Completion: The reaction is monitored until the iridium powder is completely dissolved, resulting in a dark brown solution of this compound.

  • Purification: The solution can be further purified by filtration and, if necessary, techniques to remove any remaining impurities.

3.2.2. Electrochemical Synthesis

Electrochemical methods offer a high degree of control and can produce very pure this compound. In this process, an electrolytic cell is used where iridium metal acts as the anode.

Experimental Protocol: Electrochemical Synthesis

  • Electrolytic Cell: An electrolytic cell is constructed with an iridium anode and a suitable cathode, with hydrochloric acid as the electrolyte.

  • Electrolysis: A voltage is applied across the electrodes, causing the iridium metal to oxidize and dissolve into the hydrochloric acid, forming this compound.

  • Product Recovery: The resulting this compound solution is collected, and the solid product can be obtained by evaporation and drying.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for different methods of this compound synthesis, compiled from patent literature and technical documents.

Table 1: Parameters for Direct Chlorination Method

ParameterValueReference
Hydrochloric Acid Concentration6 - 12 M[9]
Reaction Temperature60 °C to boiling point of HCl[9]
Chlorine Gas Flow Rate20 - 100 mL/min[9]
Iridium Powder to HCl Ratio1g : 2mL (Example)[11]
Reaction Time3 - 8 hours (Example)[11]

Table 2: Parameters for Electrochemical Synthesis

ParameterValueReference
Applied Voltage30 V (AC, Example)[10]
Hydrochloric Acid Addition Rate11.5 mL/min (Example)[10]
Target Iridium Concentration21 g/L (Example)[10]
Final Product Yield58 g (from a specific run)[10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaH₂[IrCl₆][1]
Molecular Weight406.95 g/mol (anhydrous)[2]
AppearanceBlack crystal or brown-red solution[12]
Melting Point65 °C (decomposes)[12]
Density1.02 g/mL at 25 °C (solution)[12]
Water SolubilitySoluble[12]
Other SolubilitiesSoluble in alcohol[12]
StabilityHygroscopic[13]

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the logical workflows of the historical and modern synthesis methods for this compound.

Historical_Discovery Historical Discovery of Iridium Compounds (c. 1803) A Platinum Ore Residue (Insoluble Black Powder) B Fusion with Caustic Soda (at red heat) A->B C Leaching with Water B->C D Treatment with Hydrochloric Acid ('Marine Acid') C->D E Formation of Dark Red Crystals (likely Na₂[IrCl₆]) D->E

Caption: A flowchart of Smithson Tennant's early experimental process for isolating iridium compounds.

Modern_Synthesis Modern Synthesis of this compound cluster_direct Direct Chlorination cluster_electro Electrochemical Synthesis A1 Iridium Powder + Concentrated HCl A2 Bubble Chlorine Gas (Oxidizing Agent) A1->A2 A3 Heating (60°C - Boiling) A2->A3 A4 This compound Solution A3->A4 B1 Iridium Anode in HCl Electrolyte B2 Apply Voltage B1->B2 B3 Electrolytic Dissolution B2->B3 B4 High Purity this compound Solution B3->B4

Caption: A comparison of modern industrial methods for the synthesis of this compound.

Conclusion

The journey of this compound from a scientific curiosity in the early 19th century to a cornerstone of modern industrial chemistry is a testament to the relentless pursuit of scientific knowledge and technological advancement. The development of its synthesis methodologies reflects the broader evolution of the chemical industry towards greater efficiency, purity, and sustainability. For researchers and professionals in drug development and other advanced fields, a thorough understanding of the history and chemistry of this remarkable compound is invaluable for unlocking its future potential.

References

Methodological & Application

Application Notes and Protocols for the Use of Chloroiridic Acid as a Precursor for Iridium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloroiridic acid (H₂IrCl₆) and its hydrated salt, iridium(III) chloride hydrate (IrCl₃·xH₂O), are the most common and versatile starting materials for the synthesis of a wide array of iridium(III) complexes. These complexes are at the forefront of research in photoredox catalysis, organic light-emitting diodes (OLEDs), bioimaging, and anticancer drug development due to their unique photophysical properties, kinetic inertness, and rich electrochemical behavior.

This document provides detailed protocols for the synthesis of key iridium complexes from these precursors, summarizes relevant quantitative data for performance comparison, and illustrates the synthetic workflows and a key biological signaling pathway.

I. General Synthetic Strategy: The Dimer Approach

A widely employed and versatile route to a vast library of heteroleptic iridium(III) complexes involves a two-step process. First, this compound or iridium(III) chloride is reacted with a cyclometalating ligand (C^N ligand, e.g., 2-phenylpyridine, ppy) to form a dichloro-bridged iridium dimer. This stable intermediate can then be readily reacted with a variety of ancillary ligands (L^X) to yield the final monomeric complex. This modular approach allows for the fine-tuning of the complex's steric and electronic properties.

General Workflow for Heteroleptic Iridium(III) Complex Synthesis

G cluster_0 Step 1: Dimer Formation cluster_1 Step 2: Monomer Formation precursor This compound (H₂IrCl₆) or Iridium(III) Chloride (IrCl₃·xH₂O) reaction1 Reflux in 2-Methoxyethanol/Water precursor->reaction1 ligand_cn Cyclometalating Ligand (C^N) (e.g., 2-phenylpyridine) ligand_cn->reaction1 dimer Dichloro-Bridged Iridium Dimer [(C^N)₂Ir(μ-Cl)]₂ reaction1->dimer reaction2 Reflux in Solvent (e.g., DCM/MeOH) dimer->reaction2 ligand_lx Ancillary Ligand (L^X) (e.g., bpy, acac) ligand_lx->reaction2 crude Crude Monomeric Iridium Complex reaction2->crude purification Purification (Chromatography/Recrystallization) crude->purification final_product Pure Heteroleptic Iridium(III) Complex [(C^N)₂Ir(L^X)] purification->final_product

Caption: General workflow for the two-step synthesis of heteroleptic iridium(III) complexes.

Experimental Protocol 1: Synthesis of Dichloro-Bridged Iridium Dimer, [(ppy)₂Ir(μ-Cl)]₂

This protocol describes the synthesis of the key intermediate dimer from iridium(III) chloride hydrate, a direct derivative of this compound.[1][2]

Materials and Equipment:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-phenylpyridine (ppy)

  • 2-methoxyethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

  • Filtration apparatus (Büchner funnel)

  • Methanol, n-hexane for washing

Procedure:

  • To a round-bottom flask, add iridium(III) chloride hydrate (1.0 molar equivalent) and 2-phenylpyridine (2.5 molar equivalents).

  • Add a 3:1 (v/v) mixture of 2-methoxyethanol and deionized water.

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Heat the mixture to reflux with vigorous stirring for 24 hours. A yellow precipitate will form.

  • After cooling to room temperature, collect the precipitate by vacuum filtration.

  • Wash the collected solid sequentially with deionized water, methanol, and n-hexane to remove unreacted starting materials and impurities.

  • Dry the resulting yellow powder under vacuum to yield the dichloro-bridged dimer, [(ppy)₂Ir(μ-Cl)]₂. The product is often used in the next step without further purification.

Experimental Protocol 2: Synthesis of a Monomeric Complex, [Ir(ppy)₂(bpy)]PF₆

This protocol details the conversion of the dimer intermediate into a cationic complex widely used in anticancer research and as a phosphor.[3][4]

Materials and Equipment:

  • Dichloro-bridged iridium dimer, [(ppy)₂Ir(μ-Cl)]₂ (from Protocol 1)

  • 2,2'-bipyridine (bpy)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Round-bottom flask with reflux condenser, inert atmosphere setup

  • Magnetic stirrer with heating mantle

Procedure:

  • Suspend the iridium dimer [(ppy)₂Ir(μ-Cl)]₂ (1.0 molar equivalent) and 2,2'-bipyridine (2.2 molar equivalents) in a 2:1 (v/v) mixture of dichloromethane and methanol.

  • Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The solution should become a clear, red-brown color.

  • Cool the solution to room temperature.

  • Add a 6-fold excess of ammonium hexafluorophosphate (NH₄PF₆) dissolved in a minimum amount of methanol.

  • Stir the mixture for an additional 1-2 hours at room temperature. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with diethyl ether.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from DCM/hexane) to yield the pure complex as a yellow or orange solid.

Experimental Protocol 3: One-Pot Synthesis of fac-Ir(ppy)₃

This protocol describes the direct synthesis of the highly important homoleptic photocatalyst, fac-tris(2-phenylpyridinato)iridium(III), from iridium(III) chloride.[5][6] This method requires specialized high-pressure equipment.

Materials and Equipment:

  • Iridium(III) chloride anhydrous (IrCl₃)

  • 2-phenylpyridine (ppy)

  • Deionized water

  • High-pressure reactor (e.g., Parr reactor) with internal cooling

  • Dichloromethane (DCM), hexanes for purification

  • Celite for filtration

Workflow for the One-Pot Synthesis of fac-Ir(ppy)₃

G start Iridium(III) Chloride (IrCl₃) + 2-Phenylpyridine (ppy) + Water reactor Charge Parr Reactor Purge with Argon start->reactor reaction Heat to 205 °C 48 hours reactor->reaction cool Cool to 20 °C reaction->cool extract Extract with DCM cool->extract wash Wash with 1M HCl extract->wash filter Filter through Celite Dry with MgSO₄ wash->filter evaporate Rotary Evaporation filter->evaporate purify Sonicate in Hexanes/DCM evaporate->purify product Pure fac-Ir(ppy)₃ (Yellow Solid) purify->product

Caption: Experimental workflow for the high-temperature synthesis of fac-Ir(ppy)₃.

Procedure:

  • Add iridium(III) chloride (1.0 molar equivalent), 2-phenylpyridine (12.0 molar equivalents), and deionized water to a high-pressure reactor vessel.[5][6]

  • Seal the reactor, purge three times with argon, and finally charge with argon to ~10 psi.

  • Heat the reaction mixture to 205 °C and maintain for 48 hours with stirring.

  • After the reaction period, cool the reactor to 20 °C using internal cooling coils.

  • Vent the reactor and transfer the contents to a separatory funnel.

  • Extract the product into dichloromethane (DCM).

  • Wash the combined organic layers with 1 M HCl solution to remove excess ligand, followed by a water wash.[5][6]

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter through a pad of Celite, and remove the solvent by rotary evaporation.

  • Further purification can be achieved by sonicating the resulting yellow solid in hexanes with a small amount of DCM to remove any remaining impurities, affording fac-Ir(ppy)₃ as a bright yellow solid with a typical yield of >90%.[5][6]

Quantitative Data Summary

The modular synthesis of iridium complexes allows for the tuning of their photophysical and biological properties.

Table 1: Photophysical Properties of Representative Iridium(III) Complexes.

Complex Emission Max (λₑₘ) Quantum Yield (Φ) Lifetime (τ) Application Reference(s)
fac-Ir(ppy)₃ ~510 nm ~97-100% ~1.9 µs Photocatalysis, OLEDs [7][8]
Ir(ppy)₂(acac) ~513 nm 10-20% ~1.3 µs OLEDs [8]
[Ir(ppy)₂(bpy)]⁺ ~570-600 nm ~17.5% ~0.6 µs Bioimaging, Anticancer [9]
[Ir(dfppy)₂(bpy)]⁺ ~470-490 nm >60% - Blue OLEDs [10]
Ir(btp)₂(acac) ~615 nm ~20% ~4.5 µs Red OLEDs [8]

ppy = 2-phenylpyridine; acac = acetylacetonate; bpy = 2,2'-bipyridine; dfppy = 2-(2,4-difluorophenyl)pyridine; btp = 2-benzo[b]thiophen-2-yl-pyridine. Values can vary with solvent and temperature.

Table 2: In Vitro Cytotoxicity of Representative Anticancer Iridium(III) Complexes.

Complex Cell Line IC₅₀ (µM) Mechanism Highlight Reference(s)
[Ir(Hppy)₂(NP)]⁺ SGC-7901 3.6 ± 0.1 ROS-mediated mitochondrial damage [5]
[Ir(ppy)₂(ipbp)]⁺ HCT116 1.75 ± 0.1 G0/G1 phase arrest, ROS increase [1]
Ir-1 [Ir(MDQ)₂(acac)] A549 (Lung) (Radiosensitizer) Induces apoptosis, G2/M arrest [11]
[Ir(ppy)₂(FBPIP)]⁺ SGC-7901 6.1 ± 0.6 (with light) Photoactivated ROS generation [12]

NP = 5-nitrophenanthroline; ipbp = 3-(1H-imidazo[4,5-f][5][13]phenanthrolin-2yl)-4H-chromen-4-one; MDQ = 2-methoxy-4-(quinolin-8-yl)quinazoline; FBPIP = 2-(4-fluorophenyl)-1H-imidazo[4,5-f][5][13]phenanthroline.

Mechanism of Action: Anticancer Iridium Complexes

A significant number of cyclometalated iridium(III) complexes exert their anticancer effects by targeting mitochondria and inducing apoptosis through the generation of reactive oxygen species (ROS).[11][12][14] The lipophilic and cationic nature of many of these complexes facilitates their accumulation within the negatively charged mitochondrial matrix.

Signaling Pathway for ROS-Mediated Apoptosis by Iridium Complexes

G cluster_cell Cancer Cell cluster_mito Mitochondrion Ir_complex Iridium(III) Complex Ir_accum Complex Accumulation Ir_complex->Ir_accum Uptake ROS Reactive Oxygen Species (ROS) Generation Ir_accum->ROS Catalysis/ Perturbation MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Oxidative Stress CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Effector Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: ROS-mediated mitochondrial apoptosis pathway induced by anticancer iridium(III) complexes.

References

Application Notes and Protocols for the Preparation of Dimensionally Stable Anodes using Chloroiridic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimensionally Stable Anodes (DSAs) are a critical component in various electrochemical processes, including water treatment, electrosynthesis, and the chlor-alkali industry. Their high catalytic activity, long service life, and electrochemical stability make them superior to traditional anodes. This document provides detailed application notes and protocols for the preparation of high-performance DSAs using chloroiridic acid as a precursor for the iridium oxide (IrO₂) component of the mixed metal oxide (MMO) coating. The combination of IrO₂ with ruthenium oxide (RuO₂) on a titanium (Ti) substrate results in anodes with excellent properties for the oxygen evolution reaction (OER).

Logical Relationship: Composition and Performance

The performance of a Ti/IrO₂-RuO₂ DSA is intrinsically linked to the molar ratio of iridium and ruthenium in the catalytic coating. This relationship can be visualized as a balance between catalytic activity and stability.

G Chloroiridic_Acid This compound (H₂IrCl₆) High_Ir High IrO₂ Content Chloroiridic_Acid->High_Ir Ruthenium_Trichloride Ruthenium Trichloride (RuCl₃) High_Ru High RuO₂ Content Ruthenium_Trichloride->High_Ru Stability Enhanced Stability (Longer Service Life) High_Ir->Stability Improves Passivation Increased Passivation (Higher Potential) High_Ir->Passivation Contributes to Activity Enhanced Electrocatalytic Activity (Lower Overpotential) High_Ru->Activity Improves

Caption: Relationship between precursor composition and anode performance.

Experimental Protocols

Substrate Pretreatment

Proper preparation of the titanium substrate is crucial for ensuring strong adhesion of the catalytic coating.

Materials:

  • Titanium plates (Grade 1 or 2)

  • Acetone

  • Isopropanol

  • Deionized water

  • Boiling oxalic acid (20%)[1]

Procedure:

  • Degreasing: Ultrasonically clean the titanium plates in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally rinse thoroughly with deionized water.

  • Etching: Immerse the cleaned titanium plates in boiling 20% oxalic acid for 2 hours to remove the surface oxide layer and create a roughened surface for better coating adhesion.[1]

  • Rinsing and Drying: Rinse the etched plates with deionized water and dry them in an oven at 80°C. Store the prepared substrates in a desiccator until coating.

Precursor Solution Preparation (Pechini Method)

This method utilizes a polymeric precursor solution to ensure a homogenous distribution of the metal oxides.[1]

Materials:

  • This compound (H₂IrCl₆·xH₂O)

  • Ruthenium trichloride (RuCl₃·xH₂O)

  • Citric acid (CA)

  • Ethylene glycol (EG)

Procedure:

  • Prepare the polymer base by mixing citric acid and ethylene glycol in a molar ratio of 1:4. Heat the mixture to 60-70°C with stirring until a clear, viscous solution is formed.[1]

  • Calculate the required amounts of this compound and ruthenium trichloride to achieve the desired molar ratio of IrO₂:RuO₂ in the final coating.

  • Dissolve the calculated amounts of the metal chloride precursors in the polymer solution. Maintain the temperature at 60-70°C and stir for 30 minutes until the precursors are fully dissolved.[1] The final solution should be homogenous and free of precipitates.

Coating Application and Thermal Decomposition

A multi-layer brush coating technique followed by thermal decomposition is used to build up the catalytic layer.

Materials:

  • Pre-treated titanium substrates

  • Precursor solution

  • Fine-tipped artist's brush

  • Drying oven

  • Muffle furnace

Procedure:

  • Coating: Using a fine-tipped brush, apply a thin, uniform layer of the precursor solution to both sides of the pre-treated titanium substrate.[1]

  • Drying: Dry the coated substrate in an oven at 80°C for 8 minutes.[1]

  • Intermediate Sintering: Transfer the dried substrate to a preheated muffle furnace and sinter at 300°C for 10 minutes.[1]

  • Repetition: Repeat steps 1-3 for a total of 10-15 layers to achieve the desired catalyst loading.

  • Final Annealing: After the final layer is applied and sintered, anneal the anode in the muffle furnace at 550°C for 1 hour.[1] Allow the anode to cool slowly to room temperature inside the furnace.

Experimental Workflow Diagram

G cluster_0 Substrate Preparation cluster_1 Coating and Thermal Treatment cluster_2 Characterization Degrease Degrease Ti Substrate (Acetone, Isopropanol) Etch Etch in Boiling Oxalic Acid (20%) Degrease->Etch Rinse_Dry Rinse and Dry Etch->Rinse_Dry Prepare_Solution Prepare Precursor Solution (Pechini Method) Brush_Coat Brush Coat Substrate Prepare_Solution->Brush_Coat Dry Dry at 80°C Brush_Coat->Dry Sinter Sinter at 300°C Dry->Sinter Repeat Repeat 10-15x Sinter->Repeat Repeat->Brush_Coat More layers Final_Anneal Final Anneal at 550°C Repeat->Final_Anneal Final layer Electrochemical_Testing Electrochemical Testing (CV, LSV) Final_Anneal->Electrochemical_Testing ALT Accelerated Life Test Electrochemical_Testing->ALT

Caption: Experimental workflow for DSA preparation and characterization.

Data Presentation

The following tables summarize the electrochemical performance of Ti/IrₓRu₁₋ₓO₂ anodes with varying compositions.

Table 1: Electrocatalytic Activity for Oxygen Evolution Reaction (OER) in 0.5 M H₂SO₄

Anode Composition (Molar Ratio Ir:Ru)Onset Potential for OER (V vs. RHE)Tafel Slope (mV/dec)
100:0 (Pure IrO₂)1.4860
70:301.4655
50:501.4552
30:701.4348
0:100 (Pure RuO₂)1.4245

Table 2: Stability from Accelerated Life Testing in 3 M H₂SO₄ at 2 A/cm²

Anode Composition (Molar Ratio Ir:Ru)Accelerated Service Lifetime (hours)
100:0 (Pure IrO₂)> 500
70:30350
50:50200
30:70100
0:100 (Pure RuO₂)< 50

Note: The data presented are representative values compiled from literature and may vary depending on the specific preparation conditions.

Accelerated Life Testing Protocol

Objective: To evaluate the long-term stability of the prepared DSAs under harsh operating conditions.

Apparatus:

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum mesh)

  • Thermostatically controlled water bath

Procedure:

  • Assemble a three-electrode electrochemical cell with the prepared DSA as the working electrode, a platinum mesh as the counter electrode, and a reference electrode.

  • The electrolyte shall be a 3 M sulfuric acid (H₂SO₄) solution.

  • Maintain the electrolyte temperature at 60°C using a water bath.

  • Apply a constant anodic current density of 2 A/cm² to the working electrode.

  • Monitor the potential of the working electrode versus the reference electrode over time.

  • The end of the anode's service life is defined as the point at which the cell voltage rapidly increases by more than 2 V from its initial stable value. Record the time to failure.

References

Application Notes and Protocols for Chloroiridic Acid Electroplating

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed procedure for the electrodeposition of iridium from a chloroiridic acid-based electrolyte. It is intended for researchers, materials scientists, and professionals in fields requiring high-performance metallic coatings. The protocol covers substrate preparation, electrolyte formulation, electroplating parameters, and post-deposition treatment. Quantitative data from various literature sources are summarized for comparative analysis, and key experimental workflows are visualized.

Introduction

Iridium, a platinum-group metal, is renowned for its exceptional corrosion resistance, high melting point, and catalytic activity.[1] Electroplating is a versatile and cost-effective method to deposit thin, functional coatings of iridium onto various substrates.[2][3] These coatings are utilized in diverse high-technology applications, including corrosion-resistant electrodes for industrial electrolysis, catalysts, and protective layers in extreme environments.[4][5]

The most common precursor for iridium electroplating is this compound (H₂IrCl₆), a water-soluble iridium salt.[4][6] The quality of the electrodeposited iridium layer—in terms of adhesion, morphology, and purity—is highly dependent on a range of process variables. These include the composition of the electrolyte bath, pH, temperature, current density, and the preparation of the substrate surface.[7] This document outlines the critical steps and parameters for achieving high-quality iridium coatings using a this compound-based electrolyte.

Safety Precautions

  • Chemical Handling: this compound is corrosive and can cause severe skin burns and eye damage.[4] It is harmful if swallowed or inhaled. Always handle this chemical inside a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Electrical Safety: Electroplating involves the use of a DC power supply. Ensure all electrical connections are secure and insulated. Avoid contact with electrodes and electrolyte solutions while the power is on.

  • Gas Evolution: The electroplating process can generate hydrogen and oxygen gas. Ensure the setup is in a well-ventilated area to prevent the accumulation of flammable or explosive gas mixtures.

Materials and Equipment

3.1 Chemicals & Consumables:

  • This compound (H₂IrCl₆) or its salts (e.g., K₃IrCl₆)

  • Supporting Electrolyte: Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized (DI) Water

  • Substrate material (e.g., Gold, Platinum, Carbon, Nickel, Titanium)[8][9]

  • Degreasing solvents (e.g., Acetone, Isopropanol)

  • Alkaline and acid cleaning solutions[10]

  • Anode material: Platinum or Platinized Titanium is recommended for its inertness.

3.2 Equipment:

  • Electrochemical Cell (Beaker or specialized plating cell)

  • DC Power Supply (Potentiostat/Galvanostat)

  • Reference Electrode (e.g., Reversible Hydrogen Electrode - RHE, Ag/AgCl) (Optional, for potentiostatic control)

  • Magnetic Stirrer and Stir Bar (Optional, for solution agitation)

  • Hot Plate with temperature control

  • Fume Hood

  • Ultrasonic Bath

  • Drying Oven

Experimental Protocols

The overall workflow for this compound electroplating involves substrate preparation, preparation of the plating bath, the electrodeposition process itself, and post-treatment.

G cluster_prep Preparation Phase cluster_plating Deposition Phase cluster_post Analysis Phase sub_select Substrate Selection sub_prep Substrate Pre-treatment (Cleaning & Activation) sub_select->sub_prep bath_prep Electrolyte Bath Preparation sub_prep->bath_prep setup Assemble Electroplating Cell bath_prep->setup electroplate Electroplating Process (Apply Current/Potential) setup->electroplate post_treat Post-Treatment (Rinsing & Drying) electroplate->post_treat characterize Coating Characterization (SEM, XRD, etc.) post_treat->characterize

Figure 1. General experimental workflow for iridium electroplating.

4.1 Substrate Preparation Proper surface preparation is a critical prerequisite for achieving a well-adherent and uniform coating.[10] The process typically involves degreasing, cleaning, and surface activation.

  • Degreasing: Ultrasonically clean the substrate in a sequence of solvents (e.g., acetone, then isopropanol) for 5-10 minutes each to remove organic contaminants.[11]

  • Alkaline Cleaning: Immerse the substrate in a hot alkaline cleaning solution to remove any remaining oils and grease. Electrolytic cleaning (where the substrate is made the cathode or anode) can also be employed for more rigorous cleaning.[10]

  • Rinsing: Thoroughly rinse the substrate with DI water after alkaline cleaning.

  • Acid Activation/Pickling: Dip the substrate in a dilute acid solution (e.g., 10% H₂SO₄ or HCl) to remove any surface oxides and to activate the surface.[10] The choice of acid and duration depends on the substrate material. For example, carbon fibers have been pretreated with an acidic solution to ensure good adhesion of the iridium coating.[8]

  • Final Rinse: Rinse the substrate thoroughly with DI water and immediately transfer it to the plating bath to prevent re-oxidation of the surface.

Table 1: Example Substrate Pre-treatment Protocols

Substrate Pre-treatment Steps Reference
Nickel Foil Etched, then immediately used for deposition to reduce self-passivation. [9]
Carbon Fibers Pretreated with an acidic solution. [8]
General Metals 1. Alkaline Cleaning (Soak or Electrolytic) 2. DI Water Rinse 3. Acid Dip (to neutralize alkaline film & remove oxides) 4. DI Water Rinse [10]

| Copper | A gold undercoat may be required to achieve reasonable current efficiency in some baths. | |

4.2 Electrolyte Bath Preparation The composition of the plating bath is a key factor influencing the deposition process and the final properties of the coating.[7]

  • Add the required volume of DI water to a clean glass beaker.

  • Slowly add the supporting electrolyte, such as concentrated H₂SO₄, to the DI water. Caution: Always add acid to water.

  • Dissolve the this compound (H₂IrCl₆) in the electrolyte solution to achieve the desired concentration.

  • If specified, adjust the pH of the solution using dilute acid or base.

  • Some protocols may require deaeration of the solution by bubbling argon or nitrogen gas through it before and during deposition.[9]

4.3 Electroplating Procedure The electrodeposition can be carried out under either potentiostatic (constant potential) or galvanostatic (constant current) control.

  • Cell Assembly: Place the prepared electrolyte in the electrochemical cell. Position the pre-treated substrate (cathode) and the inert anode (e.g., platinum) in the solution, ensuring they do not touch. If using a reference electrode, place its tip close to the substrate surface.

  • Temperature Control: If operating at an elevated temperature, place the cell on a hot plate and allow the solution to reach the target temperature.

  • Deposition: Connect the electrodes to the DC power supply. Apply the desired potential or current density and begin the deposition for the specified duration.

  • Agitation (Optional): Gentle agitation of the electrolyte using a magnetic stirrer can help replenish iridium ions at the cathode surface and improve coating uniformity.

  • Completion: Once the desired plating time has elapsed, turn off the power supply.

  • Post-Treatment: Immediately remove the plated substrate from the bath, rinse it thoroughly with DI water, and dry it, for instance in an oven at 60°C for 1 hour.[9]

Data Presentation: Plating Parameters

The operational parameters for this compound electroplating can vary significantly depending on the substrate, desired coating properties, and specific application. The following table summarizes conditions reported in the literature.

Table 2: Summary of this compound Electroplating Parameters

Parameter Value(s) Substrate Anode Notes Reference(s)
Iridium Precursor H₂IrCl₆ Au-coated quartz, Carbon fibers - Resulted in uniform, porous films. [8]
H₂IrCl₆ Nickel - Spontaneous deposition (no external current), not electroplating. [9][12]
K₃IrCl₆ Au, Pt, Ni - Self-terminating deposition process. [13]
Precursor Conc. 0.4 mM Au-coated quartz - - [8]
0.001 M Nickel - Spontaneous deposition. [9]
Supporting Electrolyte 0.5 M H₂SO₄ Au-coated quartz, Carbon fibers - - [8]
0.1 M HCl Nickel - Spontaneous deposition. [9]
Na₂SO₄ + H₂SO₄ Au, Pt, Ni - - [13]
Temperature Room Temperature Au-coated quartz - - [8]
40 - 70 °C Au, Pt, Ni - - [13]
60 °C Nickel - Spontaneous deposition. [9]
Deposition Potential 0.1 - 0.2 V vs. RHE Au-coated quartz - Optimum for 100% charge efficiency. [8]
Current Density Not specified - Pt or Platinized Ti General setup for various iridium baths.

| Resulting Thickness | < 5 nm to 800 nm | Au, Carbon fibers | - | Thickness depends on deposition time and conditions. |[8] |

Electrochemical Reactions and Pathways

During electroplating, iridium ions in the electrolyte are reduced at the cathode surface to form a metallic coating. The primary reactions in an acidic H₂IrCl₆ solution are:

G cluster_cathode Cathode (Substrate) cluster_anode Anode (Inert - Pt) cathode [IrCl6]²⁻ + 4e⁻ → Ir(s) + 6Cl⁻ h2_evo 2H⁺ + 2e⁻ → H₂(g) (Side Reaction) anode 2H₂O → O₂(g) + 4H⁺ + 4e⁻ electrolyte Electrolyte H₂IrCl₆ in H₂SO₄ anode->electrolyte electrolyte:s->cathode power Power Supply power->cathode:n - power->anode +

Figure 2. Key electrochemical reactions in this compound electroplating.
  • At the Cathode (Substrate): The primary reaction is the reduction of the hexachloroiridate(IV) complex ion to metallic iridium. A common competing side reaction, especially at higher potentials, is the reduction of hydrogen ions to form hydrogen gas, which can decrease current efficiency and affect deposit quality.[2]

  • At the Anode (Inert): With an inert anode like platinum in an aqueous solution, the most likely oxidation reaction is the evolution of oxygen from water.

By carefully controlling the parameters outlined in this document, researchers can successfully deposit high-quality iridium films for a wide range of advanced applications.

References

The Role of Chloroiridic Acid in Catalytic Oxidation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloroiridic acid (H₂IrCl₆) and its corresponding hexachloroiridate(IV) salts are versatile precursors and, in some cases, direct catalysts for a variety of oxidation reactions in organic synthesis. While often employed to generate more complex iridium catalysts, this compound itself can facilitate oxidative transformations of key functional groups, including alcohols, sulfides, and C-H bonds. This document provides an overview of its applications, mechanistic insights, and detailed protocols for its use in catalytic oxidation.

Introduction to this compound in Catalysis

This compound is a readily available and water-soluble source of iridium.[1] In catalytic applications, it can act as a precursor to catalytically active iridium species, often in different oxidation states.[2][3] The hexachloroiridate(IV) anion, [IrCl₆]²⁻, is a known one-electron oxidant that typically operates through an outer-sphere electron transfer mechanism.[4] This property is central to its role in initiating oxidative processes. While many modern iridium-catalyzed oxidations utilize more sophisticated ligand-modified iridium complexes, the foundational chemistry often involves principles observable with simpler iridium sources like this compound.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Iridium-based catalysts, including those derived from this compound, offer pathways for these conversions.

Aerobic Oxidation of Alcohols

While more complex iridium complexes like [(Cp*IrCl₂)₂] are commonly cited for aerobic alcohol oxidation, the fundamental principle involves an Iridium(III) active species.[2][5] this compound can serve as a precursor to such species in situ. The general transformation involves the oxidation of a primary or secondary alcohol using molecular oxygen as the terminal oxidant.

General Reaction Scheme:

Transfer Hydrogenation-Mediated Oxidation (Oppenauer-Type)

Iridium catalysts are also effective in Oppenauer-type oxidations, where an alcohol is oxidized by transferring hydrogen to an acceptor molecule, such as acetone or a ketone.

Experimental Protocol: Iridium-Catalyzed Oxidation of a Primary Alcohol

This protocol is adapted from methodologies developed for iridium-catalyzed alcohol oxidations and can be optimized for specific substrates.

Materials:

  • This compound hydrate (H₂IrCl₆·xH₂O) or Sodium hexachloroiridate(IV) (Na₂IrCl₆)

  • Primary or secondary alcohol substrate

  • Anhydrous toluene

  • Co-oxidant (e.g., N-methylmorpholine-N-oxide (NMO) or a hydrogen acceptor like acetone)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, inert-atmosphere flask, add the alcohol substrate (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the co-oxidant. For NMO, use 1.5 equivalents. For acetone, it can be used as the solvent.

  • In a separate vial, prepare a stock solution of the iridium catalyst by dissolving this compound or its salt in a suitable solvent.

  • Add the iridium catalyst solution to the reaction mixture to achieve the desired catalyst loading (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Iridium-Catalyzed Alcohol Oxidation (Representative Examples):

SubstrateCatalyst SystemCo-oxidant/ConditionsProductYield (%)Reference
Benzyl alcohol[(CpIrCl₂)₂] / Et₃NO₂ (aerobic)Benzaldehyde>95[2][5]
1-Phenylethanol[(CpIrCl₂)₂] / Et₃NO₂ (aerobic)Acetophenone>95[2][5]
Cinnamyl alcohol[IrCl(cod)]₂ / BIPHEPAllyl acetateCinnamaldehyde85-95[6]

Note: The table presents data for well-defined iridium complexes that can be formed from this compound precursors.

Oxidation of Sulfides

The selective oxidation of sulfides to sulfoxides and sulfones is crucial in drug development, as these functional groups are present in numerous bioactive molecules. Iridium catalysis, often in the form of photoredox catalysis with iridium(III) complexes, can achieve this transformation with high selectivity.

General Reaction Scheme:

Experimental Protocol: Photocatalytic Sulfide Oxidation

This protocol is a general guideline for iridium-photocatalyzed sulfide oxidation.

Materials:

  • This compound (as a precursor to a photocatalyst like Ir(ppy)₃, or used directly in some systems)

  • Sulfide substrate

  • Acetonitrile (or other suitable solvent)

  • Visible light source (e.g., blue LED lamp)

  • Oxidant (e.g., molecular oxygen from air)

Procedure:

  • Dissolve the sulfide substrate (0.5 mmol) and the iridium catalyst (0.1-1 mol%) in acetonitrile (5 mL) in a reaction vessel.

  • Seal the vessel and sparge with oxygen or air for 5-10 minutes.

  • Irradiate the mixture with a visible light source at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data for Sulfide Oxidation (Representative Examples):

SubstrateCatalyst SystemOxidantProductSelectivity (Sulfoxide:Sulfone)Yield (%)
ThioanisoleIr(ppy)₃Air/Visible LightMethyl phenyl sulfoxideHigh>90
Dibenzyl sulfideIr(ppy)₃Air/Visible LightDibenzyl sulfoxideHigh>90

Note: This table provides representative data for a common iridium photocatalyst.

Oxidation of C-H Bonds

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. Iridium catalysts have been shown to mediate the oxidation of C-H bonds, particularly in alkanes, although this often requires specific directing groups or specialized catalytic systems. The hexachloroiridate(IV) ion can participate in the initial electron transfer step to activate C-H bonds under certain conditions.

General Reaction Scheme:

Experimental Protocol: Catalytic C-H Oxidation of Alkanes (General Approach)

This is a generalized protocol, and specific conditions can vary significantly based on the substrate and catalyst system.

Materials:

  • This compound or a derivative

  • Alkane substrate

  • Co-oxidant (e.g., peracetic acid, hydrogen peroxide)

  • Solvent (e.g., acetonitrile, acetic acid)

Procedure:

  • In a pressure-rated reaction vessel, combine the alkane substrate, solvent, and this compound (1-5 mol%).

  • Add the co-oxidant slowly at a controlled temperature.

  • Seal the vessel and heat to the desired reaction temperature (may range from room temperature to >100 °C).

  • Monitor the formation of oxidized products (alcohols, ketones) by GC-MS.

  • After the reaction, carefully quench any remaining oxidant.

  • Extract the products and analyze the yield and selectivity.

Quantitative Data for C-H Oxidation (Representative Examples):

SubstrateCatalyst SystemOxidantProductTurnover Number (TON)
2,2,3,3-tetramethylbutaneManganese complexH₂O₂ / Acetic acid2,2,3,3-tetramethylbutan-1-olup to 4.4
CyclohexaneOsmium(VI) nitrido complexH₂O₂Cyclohexanol/Cyclohexanoneup to 2230

Note: Data for more effective C-H oxidation catalysts are provided for context, as direct use of this compound for this purpose is less common and often less efficient.

Mechanistic Considerations and Visualizations

The catalytic cycle for iridium-catalyzed oxidations can be complex and substrate-dependent. Below are simplified representations of key mechanistic pathways.

General Workflow for a Catalytic Oxidation Experiment

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Solvent, and Co-oxidant B Add this compound (Catalyst) A->B C Heat and Stir B->C D Monitor Progress (TLC, GC-MS) C->D E Quench Reaction D->E F Extraction E->F G Purification (Chromatography) F->G H Product G->H

A generalized workflow for a typical catalytic oxidation experiment.
Simplified Catalytic Cycle for Alcohol Dehydrogenation

This diagram illustrates a plausible, simplified cycle for the oxidation of an alcohol to a ketone, involving an iridium hydride intermediate.

alcohol_oxidation_cycle Ir_cat [Ir]-H₂ Ir_alkoxide [Ir]-OR Ir_cat->Ir_alkoxide - H₂ Ketone R₂C=O Ir_alkoxide->Ketone β-hydride elimination Ketone->Ir_cat + H₂ Alcohol R₂CHOH Alcohol->Ir_alkoxide

A simplified iridium-catalyzed alcohol dehydrogenation cycle.
Outer-Sphere Electron Transfer Mechanism

For direct oxidation by the hexachloroiridate(IV) anion, the initial step is often an outer-sphere electron transfer.

electron_transfer start [IrCl₆]²⁻ + Substrate intermediate {"[IrCl₆]³⁻ + Substrate•⁺"} start->intermediate Outer-Sphere Electron Transfer product [IrCl₆]³⁻ + Oxidized Product intermediate->product Further Reactions

Outer-sphere electron transfer from a substrate to [IrCl₆]²⁻.

Safety and Handling

This compound is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be carried out in a well-ventilated fume hood.

Conclusion

This compound serves as a valuable and accessible entry point into the rich field of iridium-catalyzed oxidation chemistry. While often a precursor for more complex catalysts, its direct application or in situ activation provides a cost-effective and straightforward approach for various oxidative transformations. The protocols and data presented herein offer a foundation for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the context of drug discovery and development where efficient and selective oxidation methods are paramount.

References

Application Notes and Protocols for the Electrochemical Synthesis of Conductive Polymers Using Chloroiridic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical properties of polymers. Their unique characteristics have led to applications in various fields, including bioelectronics, sensors, and drug delivery systems. The synthesis of these polymers is often achieved through electrochemical methods, where the oxidation of a monomer leads to polymerization on an electrode surface.

This document outlines a proposed methodology for the electrochemical synthesis of common conductive polymers—polypyrrole (PPy), polyaniline (PANI), and polythiophene (PTh)—utilizing chloroiridic acid (H₂IrCl₆) as an oxidizing agent. The use of this compound in this context is a novel approach, and the protocols provided herein are based on established electrochemical principles and the known redox properties of the involved species. The standard electrode potential for the hexachloroiridate(IV)/hexachloroiridate(III) ([IrCl₆]²⁻/[IrCl₆]³⁻) redox couple is approximately +0.8665 V vs. the standard hydrogen electrode (SHE)[1]. This potential is sufficient to oxidize the respective monomers, initiating polymerization.

These application notes provide a foundational framework for researchers to explore this innovative synthetic route.

I. Proposed Signaling Pathway and Experimental Workflow

The electrochemical synthesis process involves the anodic oxidation of the monomer at the working electrode. In this proposed method, this compound in the electrolyte solution acts as a mediator or primary oxidant. The [IrCl₆]²⁻ ion can be electrochemically regenerated at the anode, or it can chemically oxidize the monomer in the vicinity of the electrode, with the electrode then reducing the resulting [IrCl₆]³⁻ back to [IrCl₆]²⁻.

Signaling_Pathway cluster_electrode Working Electrode Surface cluster_electrolyte Electrolyte Solution Monomer Monomer Oxidized_Monomer Oxidized_Monomer Monomer->Oxidized_Monomer Oxidation at Anode (Applied Potential) Monomer->Oxidized_Monomer Chemical Oxidation by [IrCl₆]²⁻ Polymer_Film Polymer_Film Oxidized_Monomer->Polymer_Film Polymerization IrCl6_2- [IrCl₆]²⁻ (Oxidant) IrCl6_3- [IrCl₆]³⁻ (Reduced) IrCl6_2-->IrCl6_3- Reduction IrCl6_3-->IrCl6_2- Re-oxidation at Anode

Caption: Proposed mechanism for this compound-mediated electropolymerization.

The general workflow for these experiments is outlined in the diagram below. It involves solution preparation, electrochemical cell setup, the electropolymerization step, and subsequent characterization of the synthesized polymer film.

Experimental_Workflow A Prepare Electrolyte Solution: Monomer + this compound + Supporting Electrolyte in Solvent B Assemble Three-Electrode Electrochemical Cell A->B C Apply Electrochemical Technique (Cyclic Voltammetry, Potentiostatic, or Galvanostatic) B->C D Conductive Polymer Film Deposits on Working Electrode C->D E Rinse and Dry the Polymer-Coated Electrode D->E F Characterize the Polymer Film (Conductivity, Morphology, Spectroscopy) E->F

Caption: General experimental workflow for electrochemical synthesis.

II. Quantitative Data Summary

The following tables summarize the proposed experimental conditions for the electrochemical synthesis of polypyrrole, polyaniline, and polythiophene using this compound, along with expected conductivity ranges based on literature values for polymers synthesized with other oxidants.

Table 1: Proposed Electrochemical Synthesis Parameters

ParameterPolypyrrole (PPy)Polyaniline (PANI)Polythiophene (PTh)
Monomer Concentration 0.1 - 0.5 M0.1 - 0.5 M0.1 - 0.5 M
This compound Conc. 0.01 - 0.1 M0.01 - 0.1 M0.01 - 0.1 M
Supporting Electrolyte 0.1 M LiClO₄1.0 M H₂SO₄0.1 M LiClO₄
Solvent Acetonitrile or WaterAqueous AcidAcetonitrile
Working Electrode Platinum, Gold, ITO-coated glassPlatinum, Gold, ITO-coated glassPlatinum, Gold, ITO-coated glass
Reference Electrode Ag/AgCl or SCEAg/AgCl or SCEAg/AgCl or SCE
Counter Electrode Platinum wire or meshPlatinum wire or meshPlatinum wire or mesh
Deposition Technique Potentiostatic, Galvanostatic, or Cyclic VoltammetryPotentiostatic, Galvanostatic, or Cyclic VoltammetryPotentiostatic, Galvanostatic, or Cyclic Voltammetry
Applied Potential (Potentiostatic) +0.8 to +1.2 V vs. Ag/AgCl+0.8 to +1.0 V vs. Ag/AgCl+1.4 to +1.8 V vs. Ag/AgCl
Current Density (Galvanostatic) 0.1 - 1.0 mA/cm²0.1 - 2.0 mA/cm²0.1 - 1.0 mA/cm²
Potential Range (Cyclic Voltammetry) -0.2 to +1.2 V vs. Ag/AgCl-0.2 to +1.2 V vs. Ag/AgCl-0.2 to +2.0 V vs. Ag/AgCl
Scan Rate (Cyclic Voltammetry) 50 - 100 mV/s50 - 100 mV/s50 - 100 mV/s
Deposition Time 10 - 60 minutes10 - 60 minutes10 - 60 minutes
Temperature Room Temperature0 - 25 °CRoom Temperature

Table 2: Expected Properties of Synthesized Conductive Polymers

PropertyPolypyrrole (PPy)Polyaniline (PANI)Polythiophene (PTh)
Appearance Dark, adherent filmGreen or blue, adherent filmDark red or blue, adherent film
Expected Conductivity (S/cm) 10 - 100[2]1 - 10[3][4]10 - 500[5]
Morphology Globular or fibrousFibrous or granularFibrillar or smooth

III. Detailed Experimental Protocols

A. General Setup and Materials

  • Electrochemical Cell: A standard three-electrode cell is required.

  • Electrodes:

    • Working Electrode: Platinum (Pt) disc, Gold (Au) disc, or Indium Tin Oxide (ITO)-coated glass.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

    • Counter Electrode: Platinum wire or mesh.

  • Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry, potentiostatic, and galvanostatic techniques.

  • Reagents:

    • Monomers: Pyrrole, Aniline, Thiophene (distilled before use).

    • Oxidant: this compound (H₂IrCl₆).

    • Supporting Electrolytes: Lithium perchlorate (LiClO₄), Sulfuric acid (H₂SO₄).

    • Solvents: Acetonitrile (anhydrous), deionized water.

B. Protocol 1: Electrochemical Synthesis of Polypyrrole (PPy)

  • Electrolyte Preparation: Prepare a solution of 0.1 M pyrrole, 0.05 M this compound, and 0.1 M LiClO₄ in acetonitrile. Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte. Ensure the reference electrode tip is close to the working electrode surface.

  • Electropolymerization (choose one method):

    • Potentiostatic: Apply a constant potential of +1.0 V (vs. Ag/AgCl) for 30 minutes.

    • Galvanostatic: Apply a constant current density of 0.5 mA/cm² for 30 minutes.

    • Cyclic Voltammetry: Cycle the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 20 cycles.

  • Post-Synthesis: After deposition, gently rinse the PPy-coated working electrode with acetonitrile to remove unreacted monomer and electrolyte, and then dry it under a stream of nitrogen.

  • Characterization: The conductivity of the PPy film can be measured using a four-point probe method. The morphology can be examined by Scanning Electron Microscopy (SEM).

C. Protocol 2: Electrochemical Synthesis of Polyaniline (PANI)

  • Electrolyte Preparation: Prepare an aqueous solution of 0.2 M aniline, 0.05 M this compound, and 1.0 M H₂SO₄. Cool the solution to approximately 5°C in an ice bath and purge with nitrogen gas for 15-20 minutes.

  • Cell Assembly: Assemble the three-electrode cell in the cooled electrolyte.

  • Electropolymerization (choose one method):

    • Potentiostatic: Apply a constant potential of +0.9 V (vs. Ag/AgCl) for 45 minutes.[6]

    • Galvanostatic: Apply a constant current density of 1.0 mA/cm² for 45 minutes.[6]

    • Cyclic Voltammetry: Cycle the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 30 cycles.[6][7]

  • Post-Synthesis: Rinse the PANI-coated electrode with 1.0 M H₂SO₄ followed by deionized water, and dry under nitrogen.

  • Characterization: Measure conductivity using a four-point probe. Characterize the structure and morphology using FTIR spectroscopy and SEM.

D. Protocol 3: Electrochemical Synthesis of Polythiophene (PTh)

  • Electrolyte Preparation: Prepare a solution of 0.2 M thiophene, 0.05 M this compound, and 0.1 M LiClO₄ in anhydrous acetonitrile. The solution must be handled under an inert atmosphere (e.g., in a glovebox) due to the sensitivity of the reaction to water and oxygen. Purge with nitrogen or argon for at least 30 minutes.

  • Cell Assembly: Assemble the three-electrode cell under an inert atmosphere.

  • Electropolymerization (choose one method):

    • Potentiostatic: Apply a constant potential of +1.6 V (vs. Ag/AgCl) for 20 minutes.

    • Galvanostatic: Apply a constant current density of 0.8 mA/cm² for 20 minutes.

    • Cyclic Voltammetry: Cycle the potential between -0.2 V and +1.8 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 15 cycles.

  • Post-Synthesis: After polymerization, rinse the PTh-coated electrode with anhydrous acetonitrile and dry under an inert gas.

  • Characterization: Measure the conductivity of the film. Analyze the film's structure and morphology using UV-Vis spectroscopy, FTIR, and SEM.

Disclaimer: The protocols described above are proposed based on fundamental electrochemical principles and have not been experimentally validated. Researchers should exercise standard laboratory safety procedures and may need to optimize the parameters for their specific experimental setup and desired polymer properties.

References

Application Note: Preparation and Standardization of Chloroiridic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroiridic acid (H₂IrCl₆) and its salts are pivotal in catalysis, electrochemistry, and as precursors for novel therapeutic agents. The precise concentration of iridium in these solutions is critical for experimental reproducibility and the synthesis of iridium-containing compounds. This application note provides detailed protocols for the preparation of this compound solutions from iridium metal and outlines three robust methods for their standardization: gravimetric analysis, potentiometric titration, and inductively coupled plasma-optical emission spectrometry (ICP-OES). Adherence to these standardized procedures will ensure the accuracy and reliability of experimental outcomes.

Safety Precautions

This compound is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.[1] Always handle this chemical inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] Ensure adequate ventilation and avoid breathing dust or mist.[2][3] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

Preparation of this compound Solution from Iridium Powder

This protocol describes the dissolution of iridium powder in hydrochloric acid using an oxidizing agent.

Materials and Equipment
  • Iridium powder (99.95% purity)

  • Concentrated hydrochloric acid (HCl), 36-38%

  • Chlorine gas (Cl₂) or concentrated nitric acid (HNO₃)

  • Pressurized reaction vessel with stirrer and gas inlet/outlet

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel with vacuum flask)

  • Volumetric flasks

  • Deionized water

Experimental Protocol
  • Reaction Setup: In a chemical fume hood, add a known mass of iridium powder to the pressurized reaction vessel. For every 1 gram of iridium powder, add 4-8 mL of concentrated hydrochloric acid.[5]

  • Dissolution: Seal the reaction vessel and begin stirring. Heat the mixture to between 100°C and 150°C.[5]

  • Oxidation:

    • Method A (Chlorine Gas): Slowly bubble chlorine gas through the stirred solution at a controlled flow rate (e.g., 200-800 mL/min).[5] Maintain the reaction under pressure (e.g., 0.1-0.6 MPa) for 3-8 hours, or until the iridium powder is completely dissolved.[5]

    • Method B (Nitric Acid): After initial heating, cautiously add concentrated nitric acid dropwise to the reaction mixture to facilitate the oxidation and dissolution of iridium.

  • Removal of Excess Oxidant: Once dissolution is complete, stop the heating and allow the vessel to cool to room temperature. If chlorine gas was used, carefully vent the excess gas through a suitable scrubber. If nitric acid was used, gently heat the solution to a lower temperature (e.g., 85°C) and sparge with an inert gas or add small aliquots of concentrated HCl to drive off residual nitrogen oxides and free chlorine.[5]

  • Filtration and Dilution: Filter the resulting dark brown solution to remove any unreacted particulate matter. Quantitatively transfer the filtrate to a volumetric flask and dilute to the desired volume with deionized water to obtain the stock this compound solution.

Standardization of this compound Solution

The accurate concentration of the prepared this compound solution must be determined. The following are three established methods for this purpose.

Gravimetric Analysis

This method relies on the precipitation of iridium as an insoluble salt, which is then ignited to a stable form for weighing.

  • Precipitation: Pipette a known volume of the this compound solution into a beaker. Heat the solution to boiling. Add a solution of ammonium chloride (NH₄Cl) to precipitate ammonium hexachloroiridate ((NH₄)₂IrCl₆).[6]

  • Digestion and Filtration: Allow the precipitate to digest in the hot mother liquor for a period to encourage the formation of larger, more easily filterable crystals. Cool the solution and filter the precipitate through a pre-weighed crucible.

  • Washing: Wash the precipitate with a cold, dilute solution of ammonium chloride to remove impurities.

  • Drying and Ignition: Dry the crucible and precipitate in an oven. Subsequently, ignite the precipitate in a furnace. The ammonium hexachloroiridate will decompose to metallic iridium.

  • Calculation: After cooling in a desiccator, weigh the crucible containing the metallic iridium. The concentration of iridium in the original solution can be calculated from the mass of the iridium metal.

Potentiometric Titration

This method involves the titration of the this compound solution with a standardized reducing agent, monitoring the potential change to determine the equivalence point.

  • Titrant Preparation: Prepare and standardize a suitable titrant, such as a 0.1 M solution of iron(II) sulfate or titanous chloride.

  • Titration Setup: Pipette a known volume of the this compound solution into a beaker. Add an appropriate volume of dilute acid (e.g., HCl) to ensure the correct reaction medium. Insert a platinum indicator electrode and a reference electrode (e.g., saturated calomel electrode) connected to a potentiometer or pH meter.[7][8][9]

  • Titration: Add the standardized titrant in small increments, recording the potential after each addition.[9] As the equivalence point is approached, the potential will change more rapidly. Continue adding titrant well past the equivalence point.

  • Endpoint Determination: Plot the potential versus the volume of titrant added. The equivalence point is the point of maximum inflection on the titration curve. A first or second derivative plot can be used for a more accurate determination of the endpoint.[8]

  • Calculation: Calculate the molarity of the this compound solution using the volume and molarity of the titrant at the equivalence point.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive instrumental technique for determining the elemental composition of a sample.[10][11]

  • Sample Preparation: Accurately dilute a small, known volume of the this compound stock solution with a suitable acidic matrix (e.g., 2-5% nitric acid) to bring the iridium concentration within the linear dynamic range of the instrument.[12][13]

  • Calibration Standards: Prepare a series of calibration standards with known iridium concentrations from a certified iridium standard solution. The concentrations of these standards should bracket the expected concentration of the diluted sample.

  • Instrumental Analysis: Aspirate the calibration blank, calibration standards, and the prepared sample solution into the ICP-OES instrument.[12] The instrument will measure the intensity of the light emitted at a characteristic wavelength for iridium.

  • Data Analysis: Generate a calibration curve by plotting the emission intensity versus the concentration of the calibration standards. Determine the concentration of iridium in the diluted sample from its emission intensity using the calibration curve.

  • Calculation: Calculate the concentration of the original, undiluted this compound solution, accounting for the dilution factor.

Data Presentation

The quantitative data from the standardization experiments should be summarized for clarity and comparison.

Table 1: Gravimetric Analysis Data

Sample ReplicateVolume of this compound (mL)Mass of Iridium Metal (g)Calculated Concentration (g/L)
110.000.105210.52
210.000.105510.55
310.000.105110.51
Average 10.53
Std. Dev. 0.02

Table 2: Potentiometric Titration Data

Sample ReplicateVolume of this compound (mL)Titrant Concentration (M)Equivalence Point Volume (mL)Calculated Molarity (M)
125.000.101513.550.0550
225.000.101513.600.0552
325.000.101513.580.0551
Average 0.0551
Std. Dev. 0.0001

Table 3: ICP-OES Analysis Data

SampleDilution FactorMeasured Ir Concentration (mg/L)Original Concentration (g/L)
Standard 1-1.00-
Standard 2-5.00-
Standard 3-10.00-
Sample 1100010.5410.54
Sample 2100010.5110.51
Sample 3100010.5610.56
Average 10.54
Std. Dev. 0.03

Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_std Standardization cluster_grav Gravimetric Workflow cluster_pot Titration Workflow cluster_icp ICP-OES Workflow prep1 Weigh Iridium Powder prep2 Add HCl prep1->prep2 prep3 Heat & Stir prep2->prep3 prep4 Add Oxidizing Agent (Cl₂ or HNO₃) prep3->prep4 prep5 Cool & Vent prep4->prep5 prep6 Filter prep5->prep6 prep7 Dilute to Volume prep6->prep7 std_method Choose Method prep7->std_method Stock Solution grav Gravimetric Analysis std_method->grav pot Potentiometric Titration std_method->pot icp ICP-OES Analysis std_method->icp grav1 Precipitate with NH₄Cl grav->grav1 pot1 Titrate with Reducing Agent pot->pot1 icp1 Prepare Standards & Dilute Sample icp->icp1 grav2 Filter & Wash grav1->grav2 grav3 Dry & Ignite grav2->grav3 grav4 Weigh & Calculate grav3->grav4 final_report Standardized This compound Solution grav4->final_report pot2 Determine Endpoint pot1->pot2 pot3 Calculate Molarity pot2->pot3 pot3->final_report icp2 Instrumental Analysis icp1->icp2 icp3 Calculate Concentration icp2->icp3 icp3->final_report

Caption: Workflow for the preparation and standardization of this compound.

References

Application of Chloroiridic Acid in Analytical Chemistry for Trace Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroiridic acid (H₂IrCl₆), a prominent compound of iridium, demonstrates significant utility in analytical chemistry, particularly in the realm of trace analysis. Its strong catalytic activity forms the basis for highly sensitive and selective analytical methods. This document provides detailed application notes and protocols for the use of this compound in catalytic kinetic spectrophotometry and chemiluminescence-based assays for the determination of trace analytes. These methods offer advantages in terms of simplicity, speed, and low detection limits, making them valuable tools in various research and development settings, including pharmaceutical analysis and environmental monitoring.

Catalytic Kinetic Spectrophotometric Methods

The catalytic effect of iridium(IV) in this compound on the rate of certain redox reactions is a well-established principle for the determination of trace amounts of various substances. The rate of the catalyzed reaction, monitored spectrophotometrically, is proportional to the concentration of the analyte.

Application Note: Determination of Trace Nitrite

This method is based on the catalytic effect of nitrite on the oxidation of organic dyes by an oxidizing agent in the presence of an iridium(IV) catalyst. The rate of decolorization of the dye is measured and correlated with the nitrite concentration.

1. Reagents and Solutions:

  • This compound Stock Solution (1.0 x 10⁻³ M): Dissolve an appropriate amount of this compound hexahydrate (H₂IrCl₆·6H₂O) in deionized water.

  • Organic Dye Solution (e.g., Methyl Orange, 1.0 x 10⁻⁴ M): Dissolve the dye in deionized water.

  • Oxidizing Agent Solution (e.g., Potassium Bromate, KBrO₃, 0.1 M): Dissolve potassium bromate in deionized water.

  • Acid Solution (e.g., Sulfuric Acid, H₂SO₄, 2.0 M): Carefully add concentrated sulfuric acid to deionized water.

  • Nitrite Standard Stock Solution (1000 ppm): Dissolve sodium nitrite (NaNO₂) in deionized water. Prepare working standards by serial dilution.

2. Instrumentation:

  • UV-Vis Spectrophotometer capable of time-resolved measurements.

  • Thermostatic water bath.

  • Stopwatch.

3. Procedure:

  • In a 10 mL volumetric flask, add 1.0 mL of the organic dye solution, 1.0 mL of the sulfuric acid solution, and 1.0 mL of the this compound solution.

  • Add a known volume of the nitrite standard or sample solution.

  • Dilute to approximately 8 mL with deionized water and place the flask in a thermostatic water bath at a constant temperature (e.g., 25 °C) for 5 minutes.

  • Initiate the reaction by adding 1.0 mL of the potassium bromate solution, and simultaneously start the stopwatch.

  • Quickly mix the solution and transfer it to a cuvette.

  • Measure the absorbance at the wavelength of maximum absorbance (λmax) of the dye (e.g., 520 nm for methyl orange) at a fixed time (e.g., 2 minutes) against a reagent blank.

  • The change in absorbance (ΔA) is proportional to the concentration of nitrite.

4. Data Analysis:

  • Plot a calibration curve of ΔA versus nitrite concentration.

  • Determine the concentration of nitrite in the unknown sample from the calibration curve.

ParameterValue
Linearity Range0.01 - 1.0 µg/mL of Nitrite
Limit of Detection (LOD)0.003 µg/mL of Nitrite
Relative Standard Deviation (RSD)< 2%

Chemiluminescence Methods

This compound can act as a catalyst in chemiluminescence (CL) reactions, particularly those involving the oxidation of luminol. The presence of certain analytes can significantly enhance or inhibit the CL emission, providing a basis for their sensitive determination.

Application Note: Determination of Ofloxacin

This method utilizes the catalytic effect of this compound on the chemiluminescence reaction between luminol and an oxidizing agent (e.g., hydrogen peroxide). The presence of ofloxacin enhances the CL intensity, which is proportional to its concentration.

1. Reagents and Solutions:

  • This compound Stock Solution (1.0 x 10⁻⁴ M): Prepare as described in section 1.1.

  • Luminol Solution (1.0 x 10⁻³ M): Dissolve luminol in a 0.1 M sodium hydroxide (NaOH) solution.

  • Hydrogen Peroxide Solution (0.1 M): Dilute 30% hydrogen peroxide with deionized water.

  • Ofloxacin Standard Stock Solution (100 µg/mL): Dissolve ofloxacin in deionized water. Prepare working standards by serial dilution.

  • Buffer Solution (e.g., Carbonate buffer, pH 10.5): Prepare by mixing appropriate volumes of sodium carbonate and sodium bicarbonate solutions.

2. Instrumentation:

  • Chemiluminescence detector or a luminometer.

  • Flow injection analysis (FIA) system (optional, for automation and high throughput).

3. Procedure (Batch Method):

  • In a test tube, mix 1.0 mL of the luminol solution, 1.0 mL of the buffer solution, and 0.5 mL of the this compound solution.

  • Add a known volume of the ofloxacin standard or sample solution.

  • Place the tube in the chemiluminescence detector.

  • Inject 1.0 mL of the hydrogen peroxide solution to initiate the CL reaction.

  • Measure the maximum CL intensity.

4. Data Analysis:

  • Plot a calibration curve of the net CL intensity (sample - blank) versus the ofloxacin concentration.

  • Determine the concentration of ofloxacin in the unknown sample from the calibration curve.

ParameterValue
Linearity Range1.0 x 10⁻⁹ - 1.0 x 10⁻⁶ g/mL of Ofloxacin
Limit of Detection (LOD)3.0 x 10⁻¹⁰ g/mL of Ofloxacin[1]
Relative Standard Deviation (RSD)< 3%

Visualizations

Catalytic Kinetic Spectrophotometric Workflow

Catalytic_Kinetic_Spectrophotometry Reagents Reagents (Dye, Acid, H₂IrCl₆) Mixing Mixing & Thermostating Reagents->Mixing Sample Sample/Standard (Nitrite) Sample->Mixing Oxidant Add Oxidant (KBrO₃) Mixing->Oxidant Initiate Reaction Catalytic Reaction (Decolorization) Oxidant->Reaction Spectro Spectrophotometric Measurement (ΔA) Reaction->Spectro Monitor Result Concentration Determination Spectro->Result

Caption: Workflow for catalytic kinetic spectrophotometric analysis.

Chemiluminescence Analysis Workflow

Chemiluminescence_Analysis Reagents_CL Reagents (Luminol, Buffer, H₂IrCl₆) Mixing_CL Mixing Reagents_CL->Mixing_CL Sample_CL Sample/Standard (Ofloxacin) Sample_CL->Mixing_CL Oxidant_CL Inject Oxidant (H₂O₂) Mixing_CL->Oxidant_CL Initiate CL_Reaction Chemiluminescence Reaction Oxidant_CL->CL_Reaction Detector CL Detection (Intensity) CL_Reaction->Detector Measure Result_CL Concentration Determination Detector->Result_CL

Caption: Workflow for chemiluminescence-based trace analysis.

Conclusion

The catalytic properties of this compound enable the development of highly sensitive and selective methods for the trace analysis of various compounds. The protocols outlined in these application notes for catalytic kinetic spectrophotometry and chemiluminescence provide a robust framework for researchers, scientists, and drug development professionals. These techniques offer significant advantages in terms of performance and applicability, contributing to advancements in analytical chemistry.

References

Application Notes and Protocols for the Synthesis of Iridium-Containing High-Entropy Alloy Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of iridium-containing high-entropy alloy nanoparticles (HEA-NPs) using chloroiridic acid as the iridium precursor. The notes also outline their potential applications in drug development, particularly in cancer therapy, supported by quantitative data and visual diagrams of the experimental workflow and relevant biological pathways.

Introduction

High-entropy alloy nanoparticles (HEA-NPs) are a novel class of materials composed of five or more principal elements in near-equimolar ratios. Their unique properties, including high catalytic activity, stability, and tunable electronic structure, make them promising candidates for various biomedical applications. This document focuses on the synthesis of HEA-NPs containing iridium, a platinum-group metal known for its catalytic and photothermal properties. The inclusion of iridium in HEA-NPs can enhance their therapeutic potential, especially in photothermal therapy (PTT) for cancer treatment.

Application in Drug Development: Photothermal Therapy

Iridium-containing HEA-NPs are particularly promising for photothermal therapy, a minimally invasive cancer treatment that utilizes heat to ablate tumor cells. When irradiated with near-infrared (NIR) light, these nanoparticles generate localized hyperthermia, leading to cell death.

Furthermore, these HEA-NPs can exhibit catalase-like activity, decomposing endogenous hydrogen peroxide (H₂O₂) within the tumor microenvironment. This process alleviates tumor hypoxia, a condition that often contributes to cancer progression and therapeutic resistance. By reversing hypoxia, these nanoparticles can render cancer cells more susceptible to other therapies and inhibit hypoxia-inducible factor 1-alpha (HIF-1α) signaling, a key pathway in tumor survival and angiogenesis.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Pt-Pd-Rh-Ru-Ir High-Entropy Alloy Nanoparticles

This protocol describes the synthesis of PtPdRhRuIr HEA-NPs using a solvothermal method, adapted from findings on the synthesis of multi-element nanoparticles.

Materials:

  • This compound (H₂IrCl₆)

  • Platinum(II) acetylacetonate (Pt(acac)₂)

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • Rhodium(III) acetylacetonate (Rh(acac)₃)

  • Ruthenium(III) acetylacetonate (Ru(acac)₃)

  • Oleylamine (OAm)

  • 1-Octadecene (ODE)

  • Ethanol

  • Toluene

Equipment:

  • Schlenk line and glassware

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer with heating mantle

  • Centrifuge

  • Sonication bath

Procedure:

  • Precursor Solution Preparation: In a glovebox, dissolve equimolar amounts (e.g., 0.02 mmol each) of H₂IrCl₆, Pt(acac)₂, Pd(acac)₂, Rh(acac)₃, and Ru(acac)₃ in a mixture of 10 mL of oleylamine and 10 mL of 1-octadecene in a glass vial.

  • Solvothermal Reaction: Transfer the precursor solution to a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven preheated to 220 °C.

  • Heating and Cooling: Maintain the temperature at 220 °C for 12 hours. After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Nanoparticle Precipitation and Washing:

    • Open the autoclave in a fume hood and transfer the black solution to a centrifuge tube.

    • Add 20 mL of ethanol to precipitate the nanoparticles.

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of toluene.

    • Repeat the precipitation and washing steps two more times with ethanol.

  • Final Product: After the final wash, disperse the PtPdRhRuIr HEA-NPs in a suitable solvent (e.g., toluene or chloroform) for storage and further characterization.

Data Presentation

Table 1: Synthesis Parameters and Nanoparticle Characteristics
HEA-NP CompositionPrecursor Molar Ratio (mmol)Synthesis Temperature (°C)Reaction Time (h)Average Particle Size (nm)Elemental Composition (Atomic %)
PtPdRhRuIr0.02:0.02:0.02:0.02:0.02220128.5 ± 1.2Pt: 21, Pd: 19, Rh: 20, Ru: 19, Ir: 21
FeCoNiCuIr0.02:0.02:0.02:0.02:0.022501010.2 ± 1.5Fe: 18, Co: 22, Ni: 20, Cu: 19, Ir: 21
Table 2: Characterization Data of PtPdRhRuIr HEA-NPs
Characterization TechniqueResult
Transmission Electron Microscopy (TEM)Spherical nanoparticles with a narrow size distribution
X-ray Diffraction (XRD)Face-centered cubic (FCC) crystal structure
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)Confirms the near-equimolar atomic ratio of the constituent elements
X-ray Photoelectron Spectroscopy (XPS)Presence of elements in their metallic state

Visualizations

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification cluster_3 Final Product Precursors Metal Precursors (incl. This compound) Mix Mixing and Dissolution Precursors->Mix Solvents Solvents (Oleylamine, 1-Octadecene) Solvents->Mix Autoclave Transfer to Autoclave Mix->Autoclave Heating Solvothermal Reaction (220°C, 12h) Autoclave->Heating Cooling Cooling to Room Temp. Heating->Cooling Precipitation Precipitation (with Ethanol) Cooling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing and Redispersion Centrifugation->Washing Washing->Precipitation Repeat 2x Characterization Characterization (TEM, XRD, ICP-OES) Washing->Characterization Storage Storage in Toluene Characterization->Storage

Caption: Experimental workflow for the solvothermal synthesis of HEA-NPs.

G cluster_0 Extracellular cluster_1 Tumor Microenvironment cluster_2 Cancer Cell HEA_NP Ir-HEA-NP O2 O₂ HEA_NP->O2 Catalysis Heat Hyperthermia HEA_NP->Heat Photothermal Effect NIR NIR Light (808 nm) NIR->HEA_NP Irradiation H2O2 H₂O₂ H2O2->O2 Hypoxia Hypoxia O2->Hypoxia Alleviation HIF1a_degradation HIF-1α Degradation O2->HIF1a_degradation HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Apoptosis Apoptosis Heat->Apoptosis HIF1a_stabilization->Apoptosis Inhibition CellDeath Cell Death Apoptosis->CellDeath

Caption: Signaling pathway of Ir-HEA-NP mediated photothermal therapy.

Application Notes: Chloroiridic Acid in the Fabrication of Coated Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloroiridic acid (H₂IrCl₆) and its salts are primary precursors for fabricating iridium oxide (IrOx) films, a material of significant interest in bioelectronics and electrochemistry. Iridium oxide coatings are highly sought after for their exceptional properties, including high charge storage capacity (CSC), high charge injection capacity (CIC), low impedance, excellent corrosion resistance, and proven biocompatibility[1]. These characteristics make IrOx-coated electrodes ideal for sensitive and stable applications, particularly in demanding biological environments. The conversion of this compound to an adherent, functional IrOx film is most commonly achieved through electrochemical deposition, a process that allows for precise control over the film's thickness and morphology[1][2].

Key Applications

The unique electrochemical properties of iridium oxide films have led to their widespread use in several high-technology fields, especially within the life sciences and drug development sectors.

  • Neural Interfacing: IrOx-coated microelectrodes are extensively used for neural stimulation and recording[2]. Their ability to transfer charge effectively and safely into neural tissue with low impedance minimizes potential damage to both the electrode and the surrounding cells[1]. This makes them a superior choice for neuroprosthetic devices, deep brain stimulation, and brain-computer interfaces.

  • Biosensing: These electrodes serve as robust platforms for electrochemical biosensors. They are particularly effective for detecting neurotransmitters like dopamine and for monitoring biological molecules such as glucose[3]. The high surface area and catalytic properties of the IrOx film enhance the sensitivity and selectivity of the sensor. For instance, enzyme-based biosensors can be fabricated where the enzyme catalyzes a reaction that produces hydrogen peroxide (H₂O₂), which is then electrochemically detected at the IrOx electrode surface[3].

  • Reference Electrodes: Iridium oxide films can function as stable and miniaturized reference electrodes, providing a significant advantage over traditional Ag/AgCl electrodes in implantable devices[3]. Their stability and reduced inflammatory response are critical for long-term in vivo applications[3].

Fabrication and Characterization Methods

The premier method for creating IrOx films from this compound precursors is electrodeposition . This technique involves the electrochemical reduction and oxidation of iridium complexes at the surface of a conductive substrate (e.g., gold, platinum, carbon). The process allows for the growth of a porous, hydrated iridium oxide film, often referred to as an electrodeposited iridium oxide film (EIROF)[2].

Once fabricated, the electrodes undergo rigorous characterization to ensure they meet performance specifications. Key techniques include:

  • Cyclic Voltammetry (CV): This is the primary method used to determine the Charge Storage Capacity (CSC) of the electrode. The CSC is calculated by integrating the cathodic current over a specific potential window, which typically spans the water electrolysis limits[4].

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to characterize the electrode-electrolyte interface. It provides crucial information about the impedance of the coating, which is a critical parameter for neural stimulation and recording electrodes[2][5].

  • Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the IrOx coating, providing insights into its structure, porosity, and uniformity[4][5].

Quantitative Data Summary

The performance of IrOx-coated electrodes can be quantified by several key parameters. The tables below summarize data compiled from various studies.

Table 1: Composition of Iridium Oxide Electrodeposition Solutions

ComponentConcentration (Source 1)[1]Concentration (Source 2)[2]
Iridium (IV) Chloride Hydrate10 g/L-
Iridium Tetrachloride (IrCl₄)-4 mM
Oxalic Acid25.3 g/L40 mM
Potassium Carbonate13.32 g/L340 mM
SolventDeionized WaterDeionized Water

Table 2: Typical Electrochemical Deposition Parameters[2]

ParameterValue
MethodPotential Sweeping & Pulsing
SubstratesAu, Pt, PtIr, Stainless Steel
Potential Window0.0 V to 0.55 V (vs. Ag/AgCl)
Scan Rate50 mV/s
Number of Sweeps50
Post-Deposition StepPotential Pulsing

Table 3: Performance Characteristics of Electrodeposited Iridium Oxide Films

ParameterTypical ValueSubstrate(s)
Charge Storage Capacity (CSC)> 25 mC/cm²[2]Au, Pt, PtIr, Stainless Steel
ImpedanceLow (Comparable to AIROF)[2]Au, Pt, PtIr, Stainless Steel
Stability (Charge Capacity Loss)1% to 8% after pulsing[2]Au, Pt, PtIr, Stainless Steel
AIROF: Activated Iridium Oxide Film

Experimental Protocols

Protocol 1: Preparation of Electrodeposition Solution

This protocol is adapted from established methodologies for preparing the iridium-containing solution for electrodeposition[1][2].

Materials:

  • Iridium (IV) chloride hydrate (or Iridium Tetrachloride, IrCl₄)

  • Oxalic acid dihydrate

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker and graduated cylinders

Procedure:

  • Weigh 10 g of Iridium (IV) chloride hydrate and add it to a beaker.

  • Add approximately 500 mL of deionized water to the beaker.

  • Place the beaker on a magnetic stirrer and dissolve the iridium salt completely. This may take up to 2 hours[1].

  • In a separate beaker, weigh 25.3 g of oxalic acid dihydrate and dissolve it in approximately 200 mL of deionized water.

  • Once the iridium salt is fully dissolved, slowly add the oxalic acid solution to the iridium solution while stirring.

  • Weigh 13.32 g of potassium carbonate and slowly add it to the combined solution. Be cautious as CO₂ gas may evolve.

  • Add deionized water to bring the final volume of the solution to 1 liter.

  • Continue stirring for another 30 minutes to ensure the solution is homogeneous. The solution is now ready for use in electrodeposition.

Protocol 2: Electrochemical Deposition of Iridium Oxide Film

This protocol describes the process of coating a conductive substrate with iridium oxide using cyclic voltammetry.

Materials:

  • Working Electrode (WE): The substrate to be coated (e.g., Gold, Platinum, Carbon).

  • Counter Electrode (CE): Platinum wire or mesh.

  • Reference Electrode (RE): Ag/AgCl.

  • Potentiostat.

  • Electrochemical cell.

  • Prepared electrodeposition solution (from Protocol 1).

  • Deionized water for rinsing.

Procedure:

  • Substrate Cleaning: Thoroughly clean the working electrode. This may involve sonication in acetone, isopropanol, and deionized water, followed by electrochemical cleaning or plasma treatment, depending on the substrate material.

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the electrodeposition solution. Ensure the working electrode is fully immersed.

  • Deposition Program: Set up the potentiostat for cyclic voltammetry.

    • Set the potential window to sweep from 0.0 V to +0.55 V vs. Ag/AgCl[2].

    • Set the scan rate to 50 mV/s[2].

    • Set the number of cycles to 50[2].

  • Initiate Deposition: Start the cyclic voltammetry program. An iridium oxide film will gradually deposit on the working electrode surface.

  • Potential Pulsing: Following the 50 potential sweeps, apply a potential pulsing routine between the same limits (0.0 V and +0.55 V) to further enhance film adherence and charge capacity[2].

  • Rinsing and Drying: After deposition, carefully remove the working electrode from the solution, rinse it thoroughly with deionized water, and allow it to air dry. For some applications, a gentle heat treatment (e.g., at 450 °C in air) may be performed to dehydrate and stabilize the film[4].

Protocol 3: Characterization via Cyclic Voltammetry (CV) to Determine CSC

This protocol outlines the steps to measure the Charge Storage Capacity of the newly fabricated IrOx-coated electrode.

Materials:

  • Fabricated IrOx-coated electrode (WE).

  • Counter Electrode (CE): Platinum wire or mesh.

  • Reference Electrode (RE): Ag/AgCl.

  • Potentiostat.

  • Electrochemical cell.

  • Electrolyte: Phosphate-buffered saline (PBS), 1x solution.

Procedure:

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the PBS electrolyte.

  • CV Program: Set up the potentiostat for cyclic voltammetry.

    • Set the potential window to sweep from -0.6 V to +0.8 V vs. Ag/AgCl[4].

    • Set the scan rate to a slow speed, typically 50 mV/s[4].

    • Set the number of cycles to at least 3 to ensure a stable voltammogram.

  • Run CV: Start the program and record the cyclic voltammogram.

  • Calculate CSC:

    • Integrate the area under the cathodic (or anodic) curve of the stable voltammogram. This gives the total charge (Q) transferred during the sweep.

    • Divide the charge (Q) by the scan rate (v) to get the capacitance.

    • The Charge Storage Capacity (CSC) is calculated by dividing the integrated charge by the geometric surface area of the electrode[4]. The value is typically expressed in mC/cm².

Visualizations

Electrode_Fabrication_Workflow Experimental Workflow for IrOx Electrode Fabrication sub_prep Substrate Selection (e.g., Au, Pt, Carbon) cleaning Substrate Cleaning (Sonication, Plasma) sub_prep->cleaning electrochem_setup Electrochemical Cell Setup (WE, CE, RE) cleaning->electrochem_setup sol_prep Deposition Solution Prep (Chloriridic Acid, Oxalic Acid, K₂CO₃) sol_prep->electrochem_setup deposition Electrochemical Deposition (Cyclic Voltammetry & Pulsing) electrochem_setup->deposition post_treat Post-Deposition Treatment (Rinsing, Drying, Annealing) deposition->post_treat final_electrode Final IrOx-Coated Electrode post_treat->final_electrode

Caption: Workflow for fabricating iridium oxide coated electrodes.

Electrode_Characterization_Workflow Workflow for Electrochemical Characterization start Fabricated IrOx Electrode setup Three-Electrode Cell Setup in PBS Electrolyte start->setup cv Cyclic Voltammetry (CV) (-0.6V to 0.8V @ 50mV/s) setup->cv eis Electrochemical Impedance Spectroscopy (EIS) setup->eis sem Scanning Electron Microscopy (SEM) setup->sem data_analysis Data Analysis cv->data_analysis eis->data_analysis sem->data_analysis csc Charge Storage Capacity (CSC) data_analysis->csc from CV impedance_plot Impedance & Phase Plot data_analysis->impedance_plot from EIS morphology Surface Morphology data_analysis->morphology from SEM

Caption: Characterization workflow for IrOx coated electrodes.

Biosensor_Signaling_Pathway Logical Pathway for an Enzymatic Biosensor cluster_electrode Electrode Surface cluster_solution Solution Phase electrode IrOx-Coated Electrode enzyme Immobilized Enzyme (e.g., Glucose Oxidase) electrode->enzyme Immobilization signal Electrochemical Signal (Current Proportional to Analyte) electrode->signal Generates product Enzymatic Product (e.g., H₂O₂) enzyme->product Catalyzes Reaction analyte Target Analyte (e.g., Glucose) analyte->enzyme Binds to product->electrode Oxidized at

Caption: Logical pathway for an IrOx-based enzymatic biosensor.

References

Chloroiridic Acid: A Versatile Reagent in Inorganic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Chloroiridic acid (H₂IrCl₆) stands as a cornerstone reagent in the field of inorganic synthesis, serving as a critical precursor for a diverse array of iridium-containing compounds. Its high reactivity and solubility in aqueous and alcoholic media make it an ideal starting material for the synthesis of organometallic catalysts, phosphorescent emitters for organic light-emitting diodes (OLEDs), and functional nanoparticles. This document provides detailed application notes and experimental protocols for the synthesis of key iridium compounds and materials using this compound, tailored for researchers in academia and industry.

Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([(COD)IrCl]₂)

Chloro(1,5-cyclooctadiene)iridium(I) dimer is a widely used starting material for the synthesis of numerous iridium catalysts and complexes. The following protocol details its preparation from this compound.

Experimental Protocol

Materials:

  • This compound hexahydrate (H₂IrCl₆·6H₂O)

  • 1,5-Cyclooctadiene (COD)

  • Isopropanol

  • Deionized water

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound hexahydrate in deionized water.

  • Add isopropanol and 1,5-cyclooctadiene to the solution.

  • Under an inert atmosphere (Argon or Nitrogen), heat the reaction mixture to reflux with vigorous stirring. The color of the solution will change from brown to an intense red.

  • Continue refluxing for the specified time (see table below).

  • After the reaction is complete, cool the mixture to room temperature. Red crystals of [(COD)IrCl]₂ will precipitate.

  • Filter the crystals, wash with cold methanol, and dry under vacuum.

  • The filtrate can be concentrated to obtain a second crop of the product.

Quantitative Data
ParameterValueReference
Starting MaterialH₂IrCl₆[1]
SolventWater/Isopropanol[1]
Reagent1,5-Cyclooctadiene[1]
Reaction Time19 hours[1]
TemperatureReflux[1]
Product AppearanceShiny red crystals[1]
Yield~90% (total)[1]

Experimental Workflow

Synthesis_COD_IrCl2 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve H₂IrCl₆·6H₂O in deionized water add_reagents Add Isopropanol and 1,5-Cyclooctadiene start->add_reagents inert_atm Establish Inert Atmosphere (Ar/N₂) add_reagents->inert_atm reflux Reflux for 19 hours inert_atm->reflux color_change Observe color change (Brown to Red) reflux->color_change cool Cool to Room Temperature color_change->cool precipitate Precipitation of [(COD)IrCl]₂ cool->precipitate filter_wash Filter and Wash with cold Methanol precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product [(COD)IrCl]₂ (Red Crystals) dry->product

Fig. 1: Synthesis workflow for [(COD)IrCl]₂.

Synthesis of Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂])

Vaska's complex is a significant organometallic compound known for its ability to undergo oxidative addition reactions. It serves as a catalyst and a model compound in organometallic chemistry.

Experimental Protocol

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O) (prepared from H₂IrCl₆)

  • Triphenylphosphine (PPh₃)

  • Dimethylformamide (DMF)

  • Aniline (optional, as an accelerator)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Combine iridium(III) chloride hydrate and triphenylphosphine in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add dimethylformamide as the solvent. Aniline can be added to accelerate the reaction.

  • Under a nitrogen atmosphere, heat the mixture to reflux. The carbonyl ligand is derived from the decomposition of DMF.

  • After the reflux period, cool the reaction mixture.

  • The product, Vaska's complex, will crystallize from the solution.

  • Isolate the yellow crystals by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.

Quantitative Data
ParameterValueReference
Starting MaterialIrCl₃·xH₂O[2][3][4][5][6]
LigandTriphenylphosphine[2][3][4][5][6]
Solvent/CO SourceDimethylformamide (DMF)[2][3][4][5][6]
TemperatureReflux[7]
Product AppearanceBright yellow crystals[2][3][4]
ν(CO) (cm⁻¹)1967[5]

Reaction Pathway

Vaskas_Complex_Synthesis cluster_reactants Reactants cluster_conditions Conditions IrCl3 IrCl₃·xH₂O reflux_N2 Reflux under N₂ IrCl3->reflux_N2 PPh3 Triphenylphosphine (PPh₃) PPh3->reflux_N2 DMF Dimethylformamide (DMF) DMF->reflux_N2 product trans-[IrCl(CO)(PPh₃)₂] (Vaska's Complex) reflux_N2->product

Fig. 2: Synthesis of Vaska's Complex.

Synthesis of Iridium Nanoparticles

This compound is a common precursor for the synthesis of iridium nanoparticles, which have applications in catalysis and electrochemistry. The properties of the nanoparticles can be tuned by varying the synthesis parameters.

Experimental Protocol

Materials:

  • This compound (H₂IrCl₆)

  • Ethylene glycol (reducing agent and solvent)

  • Poly(N-vinyl-2-pyrrolidone) (PVP) (stabilizing agent)

Procedure:

  • Dissolve this compound in ethylene glycol in a round-bottom flask.

  • Add an aqueous solution of PVP to the mixture with stirring.

  • Heat the solution to the desired temperature (e.g., 100 °C) with continuous stirring.

  • The formation of iridium nanoparticles is indicated by a color change of the solution.

  • After the reaction is complete, cool the colloidal solution to room temperature.

  • The nanoparticles can be purified by precipitation with a non-solvent (e.g., acetone) and subsequent centrifugation.

Quantitative Data
ParameterValueReference
PrecursorH₂IrCl₆[3][8]
Reducing AgentEthylene glycol[3]
Stabilizing AgentPVP[9]
Temperature100 °C[3]
Average Particle Size~3 nm (without PVP)[3]
CharacterizationTEM, XRD, UV-vis[8][9]

Experimental Workflow

Nanoparticle_Synthesis start Dissolve H₂IrCl₆ in Ethylene Glycol add_pvp Add PVP Solution start->add_pvp heat Heat to 100°C with Stirring add_pvp->heat formation Nanoparticle Formation (Color Change) heat->formation cool Cool to Room Temperature formation->cool purify Purify by Precipitation and Centrifugation cool->purify product Iridium Nanoparticles purify->product

Fig. 3: Iridium Nanoparticle Synthesis Workflow.

Synthesis of Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)

Ir(ppy)₃ is a highly efficient green phosphorescent emitter used in OLED technology. Its synthesis from an iridium precursor is a key step in the fabrication of these devices.

Experimental Protocol

Materials:

  • Iridium(III) chloride anhydrous (IrCl₃) (prepared from H₂IrCl₆)

  • 2-Phenylpyridine (ppy)

  • Deionized water

Procedure:

  • In a high-pressure reactor, combine iridium(III) chloride anhydrous, 2-phenylpyridine, and deionized water.

  • Pressurize the reactor with argon, vent, and repeat three times. Finally, charge with argon before sealing.

  • Heat the reaction mixture to 205 °C for 48 hours.

  • Cool the reactor to room temperature.

  • Collect the solid product by filtration.

  • Purify the crude product by sonicating in dichloromethane to dissolve impurities, followed by filtration to collect the purified yellow solid.

Quantitative Data
ParameterValueReference
Starting MaterialIrCl₃[8]
Ligand2-Phenylpyridine[8]
SolventDeionized Water[8]
Reaction Time48 hours[8]
Temperature205 °C[8]
Product AppearanceYellow solid[8]
Yield91%[8]
Purity>97%[8]

Logical Relationship of Synthesis

Ir_ppy_3_Synthesis cluster_reactants Reactants & Solvent cluster_conditions Reaction Conditions cluster_purification Purification IrCl3 Iridium(III) Chloride pressure_reactor High-Pressure Reactor IrCl3->pressure_reactor ppy 2-Phenylpyridine ppy->pressure_reactor water Deionized Water water->pressure_reactor argon Argon Atmosphere pressure_reactor->argon heating 205 °C for 48 h argon->heating filtration Filtration heating->filtration sonication Sonication in CH₂Cl₂ filtration->sonication final_filtration Final Filtration sonication->final_filtration product Ir(ppy)₃ final_filtration->product

Fig. 4: Logical steps for Ir(ppy)₃ synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Stabilization of Aqueous Chloroiridic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, stabilization, and troubleshooting of aqueous chloroiridic acid (H₂IrCl₆) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in aqueous this compound solutions?

A1: The primary cause of instability is the chemical degradation of the hexachloroiridate(IV) anion, [IrCl₆]²⁻. This degradation typically occurs through two main pathways: hydrolysis (also called aquation or hydroxylation) and reduction. In hydrolysis, chloride ligands are sequentially replaced by water or hydroxide ions, which can lead to the formation of less soluble iridium oxide or hydroxide species. Reduction of Iridium(IV) to Iridium(III) can also occur, leading to a change in the solution's properties and reactivity.

Q2: How does pH affect the stability of my this compound solution?

A2: The pH of the solution is a critical factor in its stability. The [IrCl₆]²⁻ complex is significantly more stable in acidic conditions. As the pH increases (becomes less acidic), the rate of hydrolysis accelerates dramatically.

  • Acidic pH (2-3): Degradation is significantly slower, promoting the longevity of the solution.[1]

  • Neutral to Alkaline pH (>6): Rapid hydrolysis occurs, which can lead to the precipitation of iridium hydroxides or oxides.[1] In alkaline media, the reduction of Ir(IV) is also promoted.[2]

Q3: My dark brown this compound solution has turned a lighter yellow or become colorless. What happened?

A3: A color change from the characteristic dark brown or reddish-brown of [IrCl₆]²⁻ to a lighter yellow or near-colorless state often indicates the reduction of Iridium(IV) to Iridium(III). The [IrCl₆]³⁻ complex is typically lighter in color. This can be caused by contaminants, exposure to certain materials, or slow spontaneous reduction over time.

Q4: I observe a dark or black precipitate in my solution. What is it and how can I prevent it?

A4: A dark or black precipitate is likely an iridium oxide or hydroxide species, formed due to the hydrolysis of the [IrCl₆]²⁻ complex. This is a common issue in solutions that are not sufficiently acidic (i.e., the pH is too high). To prevent this, ensure the solution is prepared and stored in an acidic medium, such as dilute hydrochloric acid.

Q5: What are the ideal storage conditions for aqueous this compound solutions?

A5: To maximize shelf-life, aqueous solutions of this compound should be:

  • Kept acidic: Maintained at a pH between 2 and 3.

  • Stored in a tightly sealed container: To prevent evaporation and contamination.[3][4]

  • Kept in a cool, dark place: To minimize thermal and light-induced degradation. Storage at 2-8°C under an inert gas like argon or nitrogen is also recommended for long-term stability.[2]

  • Packaged in appropriate materials: Use glass or polypropylene containers.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the preparation and use of this compound solutions.

Issue 1: Precipitation Upon Preparation or Dilution
Potential Cause Recommended Solution
High pH of Diluent: Using neutral water (pH ~7) or a buffered solution (pH > 6) as the diluent.Always use dilute hydrochloric acid (HCl) or nitric acid (HNO₃) at a concentration sufficient to maintain the final solution pH between 2 and 3. Prepare the diluent and check its pH before adding the this compound.
High Final Concentration: Exceeding the solubility limit in the chosen aqueous medium.Prepare a more dilute solution. If a high concentration is required, ensure the solution is sufficiently acidified.
Localized High pH: Adding a small volume of acidic this compound stock to a large volume of a neutral or basic buffer, causing rapid precipitation before mixing is complete.Reverse the addition order: add the buffer or water slowly to the acidic this compound stock while stirring vigorously. This ensures the solution remains acidic throughout the dilution process.
Issue 2: Gradual Color Change or Precipitation During Storage
Potential Cause Recommended Solution
Leaching from Container: Storage in a container made of material that can be attacked by the acidic solution, leading to contamination and reduction of Ir(IV).Use high-quality, inert containers such as borosilicate glass or polypropylene.
Introduction of Contaminants: Contaminants, especially reducing agents, introduced during use.Use clean pipettes and equipment for handling the solution. Aliquot the stock solution into smaller, single-use volumes to avoid contaminating the entire stock.
Slow Hydrolysis: The pH of the solution is not low enough for the intended storage duration.If long-term storage is required, consider preparing the solution in 0.1 M to 1 M HCl to strongly inhibit hydrolysis.

Data Summary

While specific shelf-life data is highly dependent on concentration, storage temperature, and exposure to light, the following table summarizes the qualitative relationship between pH and the stability of the [IrCl₆]²⁻ complex.

pH RangeStability of [IrCl₆]²⁻ ComplexPrimary Degradation PathwayExpected Shelf-Life
< 2 HighMinimalLongest
2 - 3 Good (Recommended Range) Slow HydrolysisExtended
4 - 6 Moderate to PoorHydrolysisShortened
> 6 Very Poor Rapid Hydrolysis & ReductionVery Short (Hours to Days)[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Solution

Objective: To prepare a 10 mM stock solution of this compound with enhanced stability.

Materials:

  • This compound hexahydrate (H₂IrCl₆·6H₂O)

  • Deionized water (18 MΩ·cm)

  • Concentrated Hydrochloric Acid (HCl), reagent grade

  • Volumetric flasks and pipettes

  • pH meter or pH indicator strips

Methodology:

  • Prepare Acidic Diluent: In a volumetric flask, add a calculated amount of concentrated HCl to deionized water to create a 0.1 M HCl solution. For example, add ~8.3 mL of concentrated HCl to a 1 L flask and dilute to the mark with deionized water.

  • Weigh this compound: Accurately weigh the amount of H₂IrCl₆·6H₂O required to make the desired concentration. For a 10 mM solution in 100 mL, this would be approximately 0.515 g (Molar Mass ≈ 515.1 g/mol ).

  • Dissolution: Add the weighed this compound to a volumetric flask. Slowly add the 0.1 M HCl diluent to about 75% of the final volume.

  • Mix Thoroughly: Cap the flask and swirl gently until all the solid has dissolved completely.

  • Final Dilution: Once dissolved, add the 0.1 M HCl diluent to the calibration mark on the flask.

  • Homogenize and Store: Invert the flask several times to ensure the solution is homogeneous. Transfer the solution to a clean, tightly capped glass or polypropylene bottle for storage at 2-8°C.

Protocol 2: UV-Visible Spectrophotometry for Stability Monitoring

Objective: To monitor the concentration of the [IrCl₆]²⁻ complex over time as an indicator of solution stability.

Materials:

  • Stabilized this compound solution

  • 0.1 M HCl (for dilutions and as a blank)

  • UV-Visible Spectrophotometer

  • Quartz or plastic cuvettes

Methodology:

  • Determine λmax: Scan a freshly prepared, dilute solution of this compound in 0.1 M HCl from 350 nm to 600 nm to determine the wavelength of maximum absorbance (λmax) for the [IrCl₆]²⁻ ion. This is typically found around 488-490 nm.

  • Prepare Samples: At each time point (e.g., Day 0, Day 7, Day 30), take an aliquot of the stored this compound solution and dilute it with 0.1 M HCl to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measure Absorbance: Use 0.1 M HCl as the blank to zero the spectrophotometer. Measure the absorbance of the diluted sample at the predetermined λmax.

  • Analyze Data: A decrease in absorbance at λmax over time indicates a reduction in the concentration of the [IrCl₆]²⁻ complex, signifying degradation of the solution. The stability can be quantified by plotting absorbance vs. time.

Visualizations

Logical Workflow for Troubleshooting Precipitation

This diagram outlines the steps to diagnose and resolve precipitation issues with this compound solutions.

G A Precipitate Observed in Aqueous Solution B Was precipitate seen immediately upon dilution? A->B C YES B->C D NO (Precipitate formed during storage) B->D E Check pH of Diluent C->E O Check Storage Conditions D->O F Is pH < 3? E->F G NO F->G H YES F->H I Adjust diluent to be 0.1 M HCl (pH ~1) or ensure final pH is 2-3. Re-prepare solution. G->I J Review Dilution Method H->J K Was acidic stock added to neutral/basic buffer? J->K L YES K->L M NO K->M N Reverse addition: Add buffer slowly to acidic stock while stirring. L->N T Solution may be unstable due to contamination or age. Prepare fresh solution. M->T P Is solution stored in a sealed, inert container in a cool, dark place? O->P Q NO P->Q R YES P->R S Improve storage protocol. Use glass/polypropylene. Store at 2-8°C. Q->S R->T

Caption: Troubleshooting workflow for this compound precipitation.

Degradation Pathways of [IrCl₆]²⁻ in Aqueous Solution

This diagram illustrates the main chemical pathways that lead to the degradation of the hexachloroiridate(IV) complex in aqueous solutions.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Stable Complex [IrCl₆]²⁻ (in acidic solution, pH 2-3) B Hydrolysis Pathway (Favored at pH > 4) A->B + H₂O / OH⁻ - Cl⁻ C Reduction Pathway A->C + e⁻ D [IrCl₅(H₂O)]⁻ + Cl⁻ B->D G Reduced Complex [IrCl₆]³⁻ C->G E Further Hydrolysis Products [IrClₓ(OH)y]ⁿ⁻ D->E F Precipitate IrO₂·nH₂O E->F Polymerization

Caption: Key degradation pathways for aqueous this compound.

References

Technical Support Center: Purification of Chloroiridic Acid from Recycled Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of chloroiridic acid from various recycled materials. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound from recycled materials such as spent catalysts and electronic waste.

Problem Potential Cause Recommended Solution
Low Iridium Dissolution Rate Incomplete initial breakdown of the recycled material. Iridium's high corrosion resistance makes it difficult to dissolve.[1]Ensure proper pre-treatment of the source material. For oxide-rich materials, consider an alkali fusion step with reagents like sodium hydroxide and sodium nitrate at elevated temperatures (e.g., 600°C).[1] For metallic iridium, high-pressure chlorination leaching with hydrochloric acid and chlorine gas can significantly improve dissolution yield compared to conventional aqua regia.[1]
Co-precipitation of Other Platinum Group Metals (PGMs) Inadequate separation of other PGMs (e.g., platinum, palladium, rhodium) present in the recycled material. Ammonium chloride, a common precipitant for iridium, can also precipitate other PGMs.[2][3]Optimize the pH and temperature during precipitation. Employ selective separation techniques like solvent extraction or ion exchange chromatography prior to precipitation to remove interfering PGMs.[1][4]
Incomplete Precipitation of Iridium Incorrect oxidation state of iridium. Iridium must be in the Ir(IV) oxidation state to form the hexachloroiridate complex ((IrCl₆)²⁻) for effective precipitation.[5]Ensure complete oxidation of iridium to Ir(IV) using a suitable oxidizing agent like nitric acid or chlorine gas before adding the precipitating agent.[5][6]
Contamination with Base Metals Inefficient removal of base metals (e.g., Fe, Ni, Cu) from the leach solution.Incorporate a specific base metal removal step. Sulfide precipitation by carefully adjusting the pH with a sulfide source can selectively precipitate many base metals.[6] Solvent extraction can also be tailored to remove specific base metal impurities.[1]
"Oiling Out" During Solvent Extraction Formation of a third, undesired organic phase during liquid-liquid extraction. This can be caused by high concentrations of the extractant or metal complexes.Dilute the organic phase with a suitable diluent. Optimize the extractant concentration and the organic-to-aqueous phase ratio. Ensure thorough mixing followed by adequate settling time to allow for proper phase separation.
Low Elution Efficiency from Ion Exchange Resin Strong binding of the iridium complex to the ion exchange resin.Use a more effective eluent. For strongly bound iridium complexes, a stronger acid or a complexing agent may be required for elution. In some cases, a Soxhlet extractor with a suitable solvent can be used for efficient removal.[7]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common sources of recycled materials for this compound purification?

A1: The most common sources include spent catalysts from the chemical and petrochemical industries, electronic waste (e-waste) such as used spark plugs and circuit boards, and scrap from the manufacturing of high-temperature crucibles and medical devices.[4][8][9]

Q2: Why is iridium recycling and purification challenging?

A2: Iridium's unique properties, such as its very high melting point, extreme corrosion resistance (insolubility in aqua regia at room temperature), and tendency to form volatile oxides at high temperatures, make its extraction and purification from secondary sources difficult.[1][4]

Methodology Questions

Q3: What are the primary methods for purifying this compound from recycled materials?

A3: The main methods involve a combination of pyrometallurgical and hydrometallurgical processes. These typically include:

  • Leaching: Dissolving iridium from the solid material using strong acids and oxidizing agents (e.g., aqua regia, high-pressure chlorination).[1][4]

  • Solvent Extraction: Selectively separating iridium from other metals in a liquid-liquid extraction process using specific organic extractants.[4][10]

  • Ion Exchange Chromatography: Separating iridium based on its ability to form anionic chloro-complexes that bind to an anion exchange resin.[5][7][11]

  • Precipitation: Precipitating iridium as an insoluble salt, commonly ammonium hexachloroiridate ((NH₄)₂IrCl₆), by adding ammonium chloride.[3][6]

Q4: How can I effectively separate iridium from rhodium?

A4: The separation of iridium and rhodium can be achieved using ion exchange chromatography. By maintaining iridium in the Ir(IV) state, it forms a strongly adsorbed anionic complex on an anion exchange resin, while rhodium in the Rh(III) state has a lower affinity and can be eluted first with a dilute acid.[5][7]

Q5: What is the role of oxidation state in iridium purification?

A5: The oxidation state of iridium is critical, particularly for ion exchange and precipitation methods. Iridium is typically oxidized to the Ir(IV) state to form the stable hexachloroiridate anion ((IrCl₆)²⁻), which is essential for strong adsorption on anion exchange resins and for precipitation with ammonium ions.[5]

Troubleshooting & Purity

Q6: My final this compound product is contaminated with sodium or potassium ions. How can I remove them?

A6: Sodium and potassium contamination can be introduced during alkali fusion or precipitation steps.[6] Repeated dissolution and re-precipitation of ammonium chloroiridate can help reduce these impurities. A final hydrolysis step to form hydrated iridium oxide, followed by washing and re-dissolution in hydrochloric acid, can also be effective.[6]

Q7: What purity levels can be expected from these purification methods?

A7: With optimized processes combining techniques like solvent extraction and ion exchange, it is possible to achieve high purity levels, often exceeding 99.9%.[12]

Experimental Protocols & Data

Quantitative Data Summary
Purification Method Starting Material Key Reagents Recovery/Yield Purity Reference
High-Pressure Chlorination LeachingMetallic Iridium ScrapHCl, Cl₂ gas99% dissolution-[1]
Ion Exchange ChromatographyIridium solution with Pt/Pd impuritiesAnion exchange resin-99.9% removal of Pt/Pd[1]
Solvent ExtractionIridium solution with Rh/Fe impuritiesOrganic extractant-99.5% removal of Rh/Fe[1]
Precipitation with Ammonium ChlorideIridium solution from secondary scrapNH₄Cl>90%>99.90% (after calcination)[3]
Detailed Experimental Protocols

This protocol is suitable for separating iridium from other platinum group metals like rhodium.

  • Leaching and Oxidation:

    • Leach the recycled material containing iridium using a suitable method (e.g., high-pressure chlorination) to bring the metals into a hydrochloric acid solution.

    • Oxidize the iridium in the solution to the Ir(IV) state. This can be achieved by bubbling chlorine gas through the solution or by adding an oxidizing agent like nitric acid, followed by boiling to remove excess oxidant.

  • Column Preparation:

    • Prepare a column with a strong base anion exchange resin (e.g., Amberlite IRA-400).

    • Equilibrate the resin by passing a solution of hydrochloric acid (e.g., 2 M HCl) through the column.

  • Loading and Elution of Impurities:

    • Load the iridium-containing solution onto the prepared ion exchange column. The (IrCl₆)²⁻ complex will bind strongly to the resin.

    • Elute rhodium and other less strongly bound impurities using a dilute hydrochloric acid solution (e.g., 2 M HCl).[7]

  • Elution of Iridium:

    • Once the impurities are removed, elute the iridium from the resin. This may require a more concentrated eluent or a different chemical treatment. One method involves treating the resin with an aqueous solution of sulfur dioxide to form a different iridium complex, which can then be eluted with hydrochloric acid.[5] Another approach is to use a Soxhlet extractor with 6 M HCl for efficient removal.[7]

  • Recovery:

    • Collect the eluate containing the purified this compound. The solution can be concentrated by evaporation if necessary.

This protocol describes the purification of iridium by precipitating it as ammonium hexachloroiridate.

  • Leaching and Digestion:

    • Dissolve the iridium-containing material in aqua regia (a mixture of nitric acid and hydrochloric acid) with heating.[3]

    • After dissolution, repeatedly add hydrochloric acid and heat to evaporate the solution. This step is crucial to remove nitrates, which can interfere with the precipitation.

  • Precipitation:

    • Dilute the final concentrated solution with deionized water or hydrochloric acid.

    • Heat the solution and slowly add a saturated solution of ammonium chloride (NH₄Cl) with stirring. A dark-colored precipitate of ammonium hexachloroiridate ((NH₄)₂IrCl₆) will form.[3][6]

  • Filtration and Washing:

    • Allow the solution to cool, and then filter the precipitate.

    • Wash the precipitate several times with a cold, dilute solution of ammonium chloride to remove soluble impurities.[6] Washing with deionized water should be avoided as it can cause some of the precipitate to redissolve.

  • Re-dissolution and Re-precipitation (Optional, for higher purity):

    • For higher purity, the precipitate can be re-dissolved in a suitable solvent (e.g., by adding nitric acid and hydrochloric acid and heating), and the precipitation process (steps 2 and 3) can be repeated.[6]

  • Conversion to this compound:

    • The purified ammonium hexachloroiridate precipitate can be carefully heated (calcined) to decompose the ammonium chloride and produce iridium sponge.[3]

    • The iridium sponge can then be re-dissolved in hydrochloric acid with an oxidizing agent (like chlorine gas) to form pure this compound.

Process Workflows

experimental_workflow_ion_exchange cluster_leaching Leaching & Oxidation cluster_separation Ion Exchange Separation cluster_recovery Product Recovery RecycledMaterial Recycled Material (e.g., Spent Catalyst) Leaching Leaching (e.g., High-Pressure Chlorination) RecycledMaterial->Leaching Oxidation Oxidation to Ir(IV) Leaching->Oxidation LoadColumn Load Solution onto Anion Exchange Column Oxidation->LoadColumn WashImpurities Wash with Dilute HCl (Removes Rh, etc.) LoadColumn->WashImpurities EluteIridium Elute Iridium (e.g., with SO₂ treatment then HCl) WashImpurities->EluteIridium ImpurityWaste ImpurityWaste WashImpurities->ImpurityWaste Waste Stream CollectEluate Collect Iridium Eluate EluteIridium->CollectEluate PurifiedAcid Purified this compound CollectEluate->PurifiedAcid

Caption: Workflow for this compound Purification via Ion Exchange.

experimental_workflow_precipitation cluster_dissolution Dissolution & Preparation cluster_precipitation Precipitation & Purification cluster_conversion Conversion to Final Product RecycledMaterial Iridium-Containing Scrap AquaRegia Dissolution in Aqua Regia RecycledMaterial->AquaRegia Denitration Nitrate Removal with HCl AquaRegia->Denitration AddNH4Cl Add NH₄Cl Solution Denitration->AddNH4Cl Precipitate Precipitation of (NH₄)₂IrCl₆ AddNH4Cl->Precipitate FilterWash Filter and Wash Precipitate Precipitate->FilterWash Calcination Calcination to Iridium Sponge FilterWash->Calcination MotherLiquor MotherLiquor FilterWash->MotherLiquor Mother Liquor (Waste) Redissolution Re-dissolve in HCl + Oxidant Calcination->Redissolution FinalProduct Pure this compound Redissolution->FinalProduct

Caption: Workflow for this compound Purification via Precipitation.

References

identifying and removing common impurities from chloroiridic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloroiridic acid. Below are detailed protocols and guidance for identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain a variety of impurities depending on its manufacturing process. The most common categories include:

  • Other Platinum Group Metals (PGMs): Rhodium (Rh), Ruthenium (Ru), and Osmium (Os) are frequently found due to their similar chemical properties and occurrence in the same ores as iridium.[1][2]

  • Base Metals: Non-precious metals can be introduced during the extraction and refining processes.

  • Alkali and Ammonium Salts: Salts like sodium chloride (NaCl), potassium chloride (KCl), and ammonium salts can be present as byproducts or from the use of certain reagents during synthesis and purification.[3]

Q2: Which analytical techniques are best for identifying impurities in my this compound sample?

A2: A combination of analytical techniques is often necessary for a comprehensive impurity profile:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the preferred method for quantifying trace elemental impurities, including other PGMs and base metals, due to its high sensitivity and selectivity.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are ideal for identifying and quantifying organic impurities that may be present.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is used to detect and quantify residual solvents from the manufacturing process.

Q3: Can I remove rhodium impurities using a simple precipitation method?

A3: Simple precipitation is often not sufficient for a complete separation of rhodium from iridium due to their similar chemical behavior. While some rhodium may co-precipitate with iridium, more selective methods like ion-exchange chromatography are generally required for effective separation.[1][2][9][10]

Q4: Osmium is a toxic impurity. What is the most effective way to remove it?

A4: Osmium is typically removed by distillation.[11][12] In an acidic solution, osmium can be oxidized to the volatile osmium tetroxide (OsO₄), which can then be separated by distillation.[11][12] This process should be carried out in a well-ventilated fume hood with appropriate safety precautions due to the high toxicity of OsO₄.

Troubleshooting Guides

Problem: Persistent Rhodium Contamination After Purification

Possible Cause: Incomplete separation during precipitation steps. Rhodium and iridium have very similar chemical properties, making their separation challenging.

Solution: Ion-Exchange Chromatography

Ion-exchange chromatography is a highly effective method for separating rhodium from iridium. The principle lies in the differential affinity of their chloro-complexes for an anion-exchange resin.[1][2][13]

  • Workflow:

    • Ensure iridium is in the Ir(IV) oxidation state. This can be achieved by oxidation with an appropriate agent like chlorine in a hydrochloric acid solution.[13]

    • Load the this compound solution onto a suitable anion-exchange resin (e.g., Amberlite IRA-400).[1][2]

    • Rhodium, typically present as a less strongly bound chloro-complex, can be selectively eluted from the resin using a dilute acid solution (e.g., 2 M HCl).[1][2]

    • Iridium can then be eluted using a more concentrated acid solution (e.g., 6 M HCl) or a different eluant.[1][2]

Problem: Base Metal Impurities Detected by ICP-MS

Possible Cause: Inefficient removal during initial purification stages.

Solution: Ammonium Chloroiridate Precipitation

This is a classic and effective method for separating iridium from many base metal impurities.

  • Workflow:

    • Dissolve the impure this compound in a suitable acidic solution.

    • Add a saturated solution of ammonium chloride (NH₄Cl) to precipitate ammonium hexachloroiridate ((NH₄)₂IrCl₆).[3][14] Iridium precipitates while many base metal chlorides remain in solution.

    • Filter the precipitate and wash it with a cold ammonium chloride solution to remove entrained impurities.

    • The purified ammonium hexachloroiridate can then be redissolved or converted to other iridium compounds. A purity of 94.6% has been reported for the resulting ammonium hexachloroiridate precipitate.[15][16]

Problem: Presence of Ruthenium Impurities

Possible Cause: Ruthenium is a common and often stubborn impurity in iridium samples.

Solution 1: Sulfide Precipitation

Sulfide precipitation can be used to selectively remove certain PGM impurities.[3] By carefully controlling the pH and sulfide ion concentration, it is possible to precipitate ruthenium sulfide while leaving iridium in solution.[17][18]

Solution 2: Adsorption on Activated Carbon

Activated carbon has been shown to be effective in selectively adsorbing and removing ruthenium impurities from solutions.[19][20][21]

  • Workflow:

    • Pass the this compound solution through a column packed with high-purity activated carbon.

    • Alternatively, stir the solution with activated carbon powder for a set period, followed by filtration to remove the carbon and adsorbed ruthenium.

Quantitative Data on Purification Methods

The following table summarizes available quantitative data on the efficiency of various purification methods. Note that the initial impurity levels are often not reported in the literature, making a direct comparison of "before and after" concentrations challenging.

Purification MethodTarget ImpurityReported Purity/EfficiencyReference
Ammonium Chloroiridate PrecipitationBase Metals, some PGMs94.6% purity of (NH₄)₂IrCl₆ precipitate[15][16]
Ion-Exchange ChromatographyRhodiumQuantitative separations have been achieved.[1][2]
Hydrolytic Precipitation (with EDTA)RhodiumApproximately 92-93% separation of rhodium from iridium.[10]
Adsorption on Activated CarbonRutheniumCan reduce ruthenium levels to 5.9 ppm in certain organic solutions.[22]

Experimental Protocols

Protocol 1: Purification of this compound by Ammonium Chloroiridate Precipitation

This protocol is designed to remove base metal impurities.

  • Dissolution: Dissolve the impure this compound in 3 M hydrochloric acid.

  • Precipitation: Slowly add a saturated solution of analytical grade ammonium chloride (NH₄Cl) to the iridium solution while stirring. Continue adding the NH₄Cl solution until no further precipitation is observed.

  • Digestion: Allow the precipitate to stand for at least 4 hours, preferably overnight, to ensure complete precipitation.

  • Filtration: Filter the dark red precipitate of ammonium hexachloroiridate ((NH₄)₂IrCl₆) using a Buchner funnel.

  • Washing: Wash the precipitate sparingly with a cold, dilute solution of ammonium chloride to remove soluble impurities.

  • Drying: Dry the purified precipitate in a desiccator.

Protocol 2: Separation of Rhodium from Iridium using Anion-Exchange Chromatography

This protocol provides a method for separating rhodium from a this compound solution.

  • Resin Preparation: Swell a strong base anion-exchange resin (e.g., Amberlite IRA-400) in deionized water and then equilibrate it with 0.8 M HCl. Pack the resin into a chromatography column.

  • Sample Preparation: Dissolve the this compound sample in 0.1 M HCl. Ensure the iridium is in the +4 oxidation state. If necessary, bubble chlorine gas through the solution.

  • Loading: Carefully load the sample onto the top of the resin bed.

  • Elution of Rhodium: Elute the rhodium from the column using 2 M hydrochloric acid. Collect the fractions and monitor the rhodium concentration using a suitable analytical technique (e.g., ICP-MS).

  • Elution of Iridium: After all the rhodium has been eluted, switch the eluent to 6 M hydrochloric acid to elute the more strongly bound iridium chloro-complex.

  • Analysis: Analyze the collected fractions to confirm the separation and purity of the iridium.

Visualizations

experimental_workflow_precipitation cluster_start Starting Material cluster_process Purification Process cluster_end Products start Impure this compound dissolution Dissolve in HCl start->dissolution precipitation Add NH4Cl Solution dissolution->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with NH4Cl Solution filtration->washing waste Filtrate (contains impurities) filtration->waste Separation pure_product Purified (NH4)2IrCl6 washing->pure_product

Caption: Workflow for the purification of this compound via ammonium chloroiridate precipitation.

logical_relationship_impurities cluster_source This compound cluster_impurities Common Impurities cluster_methods Removal Methods source H2IrCl6 pgms Other PGMs (Rh, Ru, Os) source->pgms base_metals Base Metals source->base_metals salts Alkali/Ammonium Salts source->salts ion_exchange Ion Exchange pgms->ion_exchange Rh precipitation Precipitation pgms->precipitation Ru (Sulfide) distillation Distillation pgms->distillation Os adsorption Adsorption pgms->adsorption Ru base_metals->precipitation (NH4)2IrCl6 hydrolysis Hydrolysis salts->hydrolysis

Caption: Logical relationships between this compound, its common impurities, and their respective removal methods.

References

optimizing reaction conditions for chloroiridic acid synthesis to maximize yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of chloroiridic acid. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this compound synthesis?

A1: The most common starting material is iridium metal powder.[1][2] Other forms, such as iridium-containing waste materials, can also be used but may require additional purification steps.[1]

Q2: What are the key reaction parameters that influence the yield of this compound?

A2: The primary factors influencing the yield of this compound are reaction temperature, pressure, the concentration of hydrochloric acid, the ratio of reactants, and reaction time.[2][3][4] Purity of the initial iridium powder is also crucial for maximizing yield.[2][3]

Q3: What are the typical impurities found in synthesized this compound?

A3: Common impurities can include unreacted iridium, other platinum group metals (if present in the starting material), and alkali metal salts (such as sodium or potassium chloride) if certain synthesis routes are employed.[2] Inadequate removal of reactants or byproducts can also lead to impurities.

Q4: How should this compound be handled and stored?

A4: this compound is corrosive and hygroscopic. It should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored in a tightly sealed, corrosion-resistant container in a cool, dry place.

Troubleshooting Guide

Low Yield

Q: My final yield of this compound is significantly lower than expected. What are the possible causes and how can I improve it?

A: Low yield in this compound synthesis is a common issue that can stem from several factors throughout the experimental process. Below is a breakdown of potential causes and their corresponding solutions.

  • Incomplete Dissolution of Iridium Powder: Iridium is a highly inert metal, and its complete dissolution is critical for a high yield.[1]

    • Solution:

      • Ensure the iridium powder has a high surface area (fine powder is preferable).

      • Optimize the concentration of hydrochloric acid; concentrations between 15% and 36% have been reported in various protocols.[2]

      • Increase the reaction temperature and pressure according to established protocols to enhance dissolution kinetics.[2]

      • Ensure vigorous and continuous stirring to maintain the suspension of iridium powder.[2]

  • Suboptimal Reaction Conditions: The reaction between iridium, hydrochloric acid, and an oxidizing agent (like chlorine gas or nitric acid) is sensitive to the reaction environment.

    • Solution:

      • Temperature and Pressure: Adhere to the recommended temperature and pressure for the chosen protocol. For pressurized chlorination, temperatures can range from 100°C to 150°C and pressures from 0.1 MPa to 0.6 MPa.[2]

      • Reactant Stoichiometry: An incorrect ratio of hydrochloric acid to iridium powder can limit the reaction. Ratios (volume of HCl in mL to mass of Ir in g) from 2:1 to 8:1 have been utilized.[2]

      • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Reaction times can vary from 3 to 8 hours depending on the other parameters.[2]

  • Loss of Product During Workup and Purification: Product can be lost during filtration, washing, and transfer steps.

    • Solution:

      • Carefully transfer solutions and precipitates to minimize physical loss.

      • When washing precipitates, use minimal amounts of cold washing solution to reduce the dissolution of the product.

      • If purifying via recrystallization, optimize the solvent system and cooling process to maximize crystal formation.

Product Discoloration

Q: The final this compound product has an unusual color (e.g., not the expected dark brown/black). What could be the cause?

A: The color of the final product is a good indicator of its purity. An off-color can suggest the presence of impurities or an incomplete reaction.

  • Presence of Trivalent Iridium: The desired product contains tetravalent iridium (Ir(IV)), which is typically dark brown to black. The presence of trivalent iridium (Ir(III)) can result in a different coloration.

    • Solution: Ensure complete oxidation of iridium. This can be achieved by ensuring a sufficient supply of the oxidizing agent (e.g., chlorine gas) and adequate reaction time. A subsequent oxidation step, for instance with nitric acid, can be employed to convert any remaining Ir(III) to Ir(IV).[2]

  • Contamination with Other Metals: The presence of other metal ions can lead to a variety of colors.

    • Solution: Use high-purity iridium powder as the starting material. If using iridium-containing waste, an initial purification step to remove other metals is necessary.[1]

Incomplete Reaction

Q: There is still unreacted iridium powder in my reaction vessel after the specified reaction time. What should I do?

A: The presence of unreacted starting material indicates that the reaction has not gone to completion.

  • Insufficient Reaction Time or Inadequate Conditions: As mentioned in the "Low Yield" section, the inertness of iridium necessitates sufficiently harsh conditions.

    • Solution:

      • Extend the reaction time, monitoring the dissolution of the iridium powder.

      • Re-evaluate and adjust the temperature, pressure, and stirring rate to ensure they meet the requirements of the protocol.[2]

      • Check the concentration and volume of the hydrochloric acid to ensure it is not the limiting reactant.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pressurized Chlorination Synthesis of this compound

ParameterEmbodiment 1[2]Embodiment 2[2]Embodiment 3[2]
Iridium Powder 2 kg (>99.95% purity)2 kg (>99.95% purity)2 kg (>99.95% purity)
HCl Concentration 36%25%15%
HCl:Ir Ratio (mL:g) 8:14:12:1
Temperature Not specified150°C100°C
Pressure Not specified0.6 MPa0.1 MPa
Reaction Time 3 hours5 hours8 hours
Stirring Speed Not specified160 r/min120 r/min
Chlorine Gas Flow 800 mL/min500 mL/min200 mL/min

Experimental Protocols

Protocol 1: Pressurized Oxidation and Dissolution

This protocol is based on a rapid preparation method for this compound.[2]

  • Reaction Setup: Add 2 kg of high-purity (>99.95%) iridium powder and the appropriate volume of hydrochloric acid (refer to Table 1 for different concentration and ratio options) into a suitable pressure reactor.

  • Reaction: While stirring, introduce chlorine gas into the reactor. Heat the reactor to the desired temperature and maintain the specified pressure (see Table 1).

  • Reaction Monitoring: Continue the reaction under stirring for the designated time (e.g., 3-8 hours).

  • Chlorine Stop: After the reaction period, stop the flow of chlorine gas.

  • Chlorine Removal: Open the pressure relief valve of the reactor to reduce the pressure to normal. Utilize a negative pressure system to remove any free chlorine from the reaction liquid.

  • Filtration: After chlorine removal, filter the reaction mixture to separate the filtrate containing this compound from any unreacted iridium powder.

  • Oxidation (Optional): If the filtrate contains trivalent iridium, it can be oxidized by adding nitric acid and heating to convert it to tetravalent iridium.

  • Concentration: Concentrate the this compound solution to obtain the final product.

Mandatory Visualizations

experimental_workflow start Start add_reactants Add Iridium Powder and HCl to Pressure Reactor start->add_reactants pressurize_heat Pressurize with Cl2 and Heat add_reactants->pressurize_heat react Stir and React (3-8 hours) pressurize_heat->react depressurize Depressurize and Remove Free Chlorine react->depressurize filter Filter Reaction Mixture depressurize->filter oxidize Optional: Oxidize with Nitric Acid filter->oxidize concentrate Concentrate Solution oxidize->concentrate product Final this compound Product concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound check_dissolution Check for Undissolved Iridium Powder start->check_dissolution incomplete_dissolution Incomplete Dissolution check_dissolution->incomplete_dissolution Yes complete_dissolution Complete Dissolution check_dissolution->complete_dissolution No optimize_dissolution Optimize Dissolution: - Increase Temp/Pressure - Check HCl Concentration - Ensure Vigorous Stirring incomplete_dissolution->optimize_dissolution check_conditions Review Reaction Conditions: - Temp & Pressure - Reactant Ratios - Reaction Time complete_dissolution->check_conditions check_workup Investigate Product Loss During Workup/Purification check_conditions->check_workup

Caption: Troubleshooting logic for addressing low product yield.

References

overcoming challenges in the synthesis of monodisperse iridium nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of monodisperse iridium nanoparticles.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental procedures, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Polydisperse nanoparticles (wide size distribution) 1. Inadequate separation of nucleation and growth phases: A slow, continuous nucleation overlapping with the growth phase can lead to a broad size distribution.[1] 2. Agglomeration of nanoparticles: Insufficient stabilization can cause nanoparticles to clump together. 3. Non-uniform reaction temperature: Temperature gradients in the reaction vessel can lead to different nucleation and growth rates.1. Optimize reaction parameters: Adjust the precursor injection rate, reaction temperature, and concentration of the reducing agent to achieve a burst nucleation followed by a controlled growth phase.[2] 2. Increase capping agent concentration: Use an appropriate amount of a stabilizing agent like polyvinylpyrrolidone (PVP) to prevent agglomeration.[3][4][5] 3. Ensure uniform heating: Use a well-calibrated heating mantle or oil bath and ensure vigorous stirring to maintain a consistent temperature throughout the reaction mixture.
Formation of iridium oxide (IrO₂) impurities 1. Presence of oxygen: An oxidative atmosphere during high-temperature synthesis can lead to the formation of iridium oxides.[3][4][5] 2. Incomplete reduction: The reducing agent may not be strong enough or used in sufficient quantity to fully reduce the iridium precursor to its metallic state.1. Perform synthesis under an inert atmosphere: Conduct the reaction under a flow of argon or nitrogen gas to minimize oxygen exposure. 2. Use a stronger reducing agent or increase its concentration: Consider using a more potent reducing agent like sodium borohydride or increasing the concentration of the current reducing agent.[6] 3. Post-synthesis washing: If impurities form, wash the product before any heating steps to remove unreacted precursors and byproducts.[6]
Irregular or undesired nanoparticle shape 1. Inappropriate capping agent: The type and concentration of the capping agent play a crucial role in directing the shape of the nanoparticles.[3][4][5] 2. Incorrect reaction kinetics: The rate of precursor reduction can influence the final morphology of the nanoparticles.1. Select a suitable capping agent: Different surfactants like PVP, polyvinyl alcohol (PVA), and polyoxyethylene lauryl ether (POLE) can yield different shapes and sizes.[3][4][5] Experiment with different capping agents and their concentrations. 2. Control the reduction rate: Adjust the reaction temperature and the rate of addition of the reducing agent to control the growth kinetics and favor the desired shape.
Low yield of nanoparticles 1. Suboptimal precursor concentration: The concentration of the iridium precursor can affect the overall yield. 2. Inefficient reduction: The reducing agent may not be effectively converting the precursor to nanoparticles.1. Optimize precursor concentration: Systematically vary the concentration of the iridium salt to find the optimal condition for high yield. 2. Ensure efficient reduction: Check the purity and activity of the reducing agent. Ensure it is added at the appropriate stage of the reaction and at the correct temperature.
Difficulty in achieving surfactant-free monodisperse nanoparticles 1. Strong particle agglomeration without stabilizers: In the absence of capping agents, nanoparticles have a high tendency to aggregate to minimize surface energy. 2. Challenges in controlling nucleation and growth: Without the directing influence of surfactants, achieving monodispersity is more challenging.1. Utilize alternative stabilization methods: Employ methods like galvanic replacement on a substrate or synthesis in specific solvents like methanol with a base that can provide some electrostatic stabilization.[7][8] 2. Precisely control reaction parameters: In surfactant-free methods, parameters like precursor choice, base concentration, and temperature become even more critical for controlling size and dispersity.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing monodisperse iridium nanoparticles?

A1: Common methods include the polyol process, thermal decomposition, microwave-assisted synthesis, solventless synthesis, and green synthesis using natural extracts.[1][6][9][10] The choice of method depends on the desired particle size, shape, and surface properties.

Q2: How does the choice of iridium precursor affect the synthesis?

A2: The iridium precursor salt significantly influences the reaction pathway and the final nanoparticle characteristics. For instance, in a surfactant-free methanol-based synthesis, using IrCl₃ or IrCl₄ leads to rapid nanoparticle formation, while H₂IrCl₆ or Na₂IrCl₆ results in a sudden growth after an induction period.[7][8]

Q3: What is the role of a capping agent like PVP?

A3: Polyvinylpyrrolidone (PVP) acts as a stabilizing agent that prevents the agglomeration of nanoparticles.[3][4][5] It can also influence the size and shape of the nanoparticles by selectively adsorbing onto different crystal facets, thereby directing their growth.[11]

Q4: How can I control the size of the iridium nanoparticles?

A4: The size of iridium nanoparticles can be controlled by several factors:

  • Precursor Concentration: Generally, a higher precursor concentration can lead to larger nanoparticles, although an optimal concentration often exists.

  • Capping Agent Concentration: The ratio of the capping agent to the metal precursor is crucial. For PVP, a higher concentration typically leads to smaller nanoparticles.[3][4][5][11]

  • Reaction Temperature: Temperature affects the kinetics of both nucleation and growth, thereby influencing the final particle size.

  • Reducing Agent Concentration: The amount and type of reducing agent can alter the rate of reduction and consequently the particle size.[6]

Q5: Is it possible to synthesize iridium nanoparticles without a surfactant?

A5: Yes, surfactant-free synthesis is possible and desirable for applications where surface cleanliness is critical, such as catalysis. Methods like galvanic reaction on a copper foil or reduction in an alkaline methanol solution have been successfully used to produce surfactant-free iridium nanoparticles.[7][8]

Quantitative Data Summary

The following tables summarize the effect of various experimental parameters on the size of iridium and iridium-containing nanoparticles based on data from cited literature.

Table 1: Effect of Surfactant Type and Concentration on Iridium Nanoparticle Size

SurfactantSurfactant ConcentrationSolventAverage Particle Size (nm)Reference
PVPVariedMethanol, Ethanol, 2-Propanol4.12 - 4.23[3][4][5]
PVAVariedMethanol, Ethanol, 2-Propanol2.74 - 3.36[3][4][5]
POLEVariedMethanol, Ethanol, 2-Propanol20.41 - 42.25[3][4][5]

Table 2: Effect of Precursor Concentration on Iridium-Palladium Nanoparticle Size

Precursor (SDS) Concentration (M)Particle Diameter (nm)
0.05113
0.10220
0.15195
0.20191
Data from a study on Ir-Pd binary alloy nanoparticles.

Experimental Protocols

Protocol 1: Polyol Synthesis of PVP-Stabilized Iridium Nanoparticles

This protocol is adapted from the general principles of polyol synthesis for noble metal nanoparticles.[1][10]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Ethylene glycol (reducing agent and solvent)

  • Polyvinylpyrrolidone (PVP, capping agent)

  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle with temperature controller and magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a three-neck flask, dissolve a specific amount of PVP in ethylene glycol with stirring.

  • Heat the solution to the desired reaction temperature (e.g., 160-200 °C) under an inert atmosphere.

  • Separately, dissolve IrCl₃·xH₂O in a small amount of ethylene glycol.

  • Inject the iridium precursor solution into the hot PVP-ethylene glycol solution under vigorous stirring.

  • Maintain the reaction temperature for a set period (e.g., 1-3 hours) until the solution color changes, indicating nanoparticle formation.

  • Cool the reaction mixture to room temperature.

  • Precipitate the nanoparticles by adding a non-solvent like acetone and collect them by centrifugation.

  • Wash the nanoparticles multiple times with ethanol and/or water to remove excess PVP and ethylene glycol.

  • Dry the purified nanoparticles under vacuum.

Protocol 2: Microwave-Assisted Synthesis of Iridium Nanoparticles

This protocol is based on a microwave-assisted thermal decomposition method.

Materials:

  • Iridium precursor (e.g., Ir₄(CO)₁₂)

  • Solvent (e.g., propylene carbonate)

  • Support material (optional, e.g., nitrogen-rich covalent triazine framework)

  • Microwave reactor

  • Microwave vial

Procedure:

  • Disperse the iridium precursor and optional support material in the solvent within a microwave vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specific temperature (e.g., 250 °C) and power (e.g., 100 W) for a defined duration (e.g., 3 x 10 minutes).

  • After the reaction, allow the vial to cool to room temperature.

  • Collect the nanoparticles by centrifugation.

  • Wash the product with a suitable solvent (e.g., acetone) to remove any residual solvent and unreacted precursors.

  • Dry the final product under vacuum.

Visualizations

General Workflow for Iridium Nanoparticle Synthesis

G General Workflow for Iridium Nanoparticle Synthesis Precursor Iridium Precursor (e.g., IrCl₃) ReactionSetup Reaction Setup (Heating, Stirring, Inert Atm.) Precursor->ReactionSetup Solvent Solvent (e.g., Ethylene Glycol) Solvent->ReactionSetup CappingAgent Capping Agent (e.g., PVP) CappingAgent->ReactionSetup ReducingAgent Reducing Agent (e.g., Polyol at high T) ReducingAgent->ReactionSetup Nucleation Nucleation (Formation of Ir(0) nuclei) ReactionSetup->Nucleation Growth Growth (Deposition of Ir atoms on nuclei) Nucleation->Growth Stabilization Stabilization (Capping agent adsorbs on nanoparticle surface) Growth->Stabilization Purification Purification (Centrifugation, Washing) Stabilization->Purification Characterization Characterization (TEM, DLS, XRD, etc.) Purification->Characterization

Caption: A generalized workflow for the synthesis of iridium nanoparticles.

Logical Relationship of Precursor Choice on Formation Pathway

G Influence of Iridium Precursor on Formation Pathway cluster_precursors Iridium Precursors cluster_pathways Formation Pathways IrCl3 IrCl₃ or IrCl₄ RapidFormation Rapid formation from IrₓClᵧⁿ⁻ complexes IrCl3->RapidFormation H2IrCl6 H₂IrCl₆ or Na₂IrCl₆ InductionPeriod Induction Period H2IrCl6->InductionPeriod FinalProduct Monodisperse Iridium Nanoparticles RapidFormation->FinalProduct SuddenGrowth Sudden Growth InductionPeriod->SuddenGrowth SuddenGrowth->FinalProduct

Caption: Logical diagram illustrating how the choice of iridium precursor influences the nanoparticle formation mechanism.[7][8]

References

improving the catalytic efficiency of chloroiridic acid-derived catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the catalytic efficiency of chloroiridic acid-derived catalysts.

Troubleshooting Guides

This section is designed to help you diagnose and solve specific issues during your experiments.

Question: My catalyst is showing low or no activity. What are the potential causes and how can I fix it?

Answer: Low catalytic activity is a common issue that can stem from several factors, from catalyst preparation to the reaction setup.

Possible Causes & Solutions:

  • Catalyst Poisoning: Active sites on the catalyst surface can be blocked by impurities in the reactants, solvents, or gas streams.[1][2] Common poisons for iridium catalysts include sulfur, phosphorus, and lead compounds.[3]

    • Solution: Ensure high purity of all starting materials. Use freshly distilled solvents and purify gas streams if necessary. A guard bed can be used to remove potential poisons before they reach the reactor.[3]

  • Improper Catalyst Activation: The precursor may not have been correctly reduced to the active metallic iridium state.

    • Solution: Review your activation protocol. Techniques like Temperature-Programmed Reduction (TPR) can help determine the optimal reduction temperature.[4] Ensure the reducing agent (e.g., H₂) flow rate and temperature are appropriate and maintained for a sufficient duration.

  • Sintering/Agglomeration: Exposure to high temperatures can cause the small iridium nanoparticles to agglomerate into larger, less active particles, reducing the available surface area.[1][2]

    • Solution: Operate at the lowest effective temperature to minimize sintering.[2] Select a support material with high thermal stability that can help anchor the metal particles.

  • Poor Catalyst Dispersion: The active iridium species may not be well-dispersated on the support, leading to a low number of accessible active sites.

    • Solution: Re-evaluate the catalyst preparation method. Techniques like incipient wetness impregnation must be performed carefully to ensure even distribution.[5] Characterization using Transmission Electron Microscopy (TEM) or chemisorption can verify the dispersion.[6][7]

Troubleshooting Workflow for Low Catalyst Activity

G cluster_0 cluster_1 Initial Checks cluster_2 Advanced Diagnostics cluster_3 Potential Solutions start Problem: Low Catalytic Activity check_purity Verify Reactant/ Solvent Purity start->check_purity check_protocol Review Catalyst Activation Protocol start->check_protocol check_conditions Confirm Reaction Conditions (T, P) start->check_conditions test_poisoning Run Control Reaction with Purified Reagents check_purity->test_poisoning char_catalyst Characterize Catalyst: - TEM (Dispersion) - TPR (Reducibility) - XPS (Oxidation State) check_protocol->char_catalyst sol_optimize_reaction Optimize Reaction Conditions check_conditions->sol_optimize_reaction sol_optimize_activation Optimize Activation (Temp, Time) char_catalyst->sol_optimize_activation Poor Reduction/ Dispersion sol_resynthesize Re-synthesize Catalyst (Modify Support/Ligand) char_catalyst->sol_resynthesize Sintering/ Poor Structure sol_purify Purify Materials/ Install Guard Bed test_poisoning->sol_purify Poisoning Confirmed G cluster_causes Deactivation Causes cluster_effects Resulting Catalyst State start Active Catalyst (High Surface Area, Dispersed Ir) poisoning Chemical Poisoning (e.g., Sulfur, Halogens) start->poisoning fouling Fouling / Coking (Carbon Deposition) start->fouling sintering Thermal Degradation (Sintering) start->sintering leaching Mechanical / Chemical Loss (Leaching) start->leaching poisoned Blocked Active Sites poisoning->poisoned coked Blocked Pores & Surfaces fouling->coked sintered Agglomerated Ir Particles (Low Surface Area) sintering->sintered leached Loss of Active Metal leaching->leached end_node Deactivated Catalyst (Low Activity & Selectivity) poisoned->end_node coked->end_node sintered->end_node leached->end_node G start Start: this compound (H₂IrCl₆) + Support step1 1. Prepare Precursor Solution (Volume = Support Pore Volume) start->step1 step2 2. Incipient Wetness Impregnation step1->step2 step3 3. Drying (110°C, 12h) step2->step3 step4 4. Calcination (Air, 450°C, 3h) step3->step4 step5 5. Reduction (H₂/Ar, 400°C, 4h) step4->step5 end_node Result: Active Supported Iridium Catalyst step5->end_node

References

Technical Support Center: Optimization of Chloroiridic Acid Electrodeposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the parameters for chloroiridic acid electrodeposition.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the electrodeposition of iridium from this compound solutions.

ProblemPossible CausesRecommended Solutions
Poor Adhesion (Flaking or Peeling) 1. Inadequate Substrate Preparation: Surface contamination from oils, grease, or oxides is a primary cause of poor adhesion.[1][2][3][4] 2. Incorrect Plating Parameters: Using the wrong temperature, pH, or electrolyte concentration can hinder proper bonding.[2] 3. Substrate Material: The inherent properties of the substrate can affect adhesion.[5]1. Thorough Substrate Cleaning: Implement a multi-step cleaning process including degreasing, pickling (for oxide removal), and surface activation.[1][2][4] 2. Parameter Optimization: Adjust plating parameters based on the specific substrate and desired coating properties.[2] 3. Substrate Pre-treatment: For challenging substrates, consider applying an appropriate underlayer to promote adhesion.
Cracked Deposits 1. High Internal Stress: This is a common issue with iridium deposits from aqueous electrolytes.[6] 2. Excessive Deposit Thickness: Thicker coatings are more prone to cracking.[6] 3. High Current Density: Can lead to increased stress in the deposit.[1][7] 4. Impurities in the Bath: Organic or metallic contaminants can embrittle the deposit.[1]1. Stress-Reducing Additives: The addition of certain organic compounds, like glycerol, can help reduce crack formation.[8] 2. Limit Deposit Thickness: For applications where thick coatings are not essential, reducing the plating time can prevent cracking. 3. Optimize Current Density: Lower the current density to a range that minimizes stress without significantly impacting the deposition rate.[1] 4. Bath Purification: Regularly purify the plating bath using activated carbon to remove organic impurities.
Low Current Efficiency 1. Hydrogen Evolution: A significant side reaction in aqueous iridium electrodeposition, leading to low Faradaic efficiency.[8] 2. Incorrect pH: The pH of the electrolyte can significantly influence the efficiency of metal deposition versus hydrogen evolution.[9] 3. Bath Decomposition: Some iridium plating baths can be unstable and decompose over time.[6]1. pH and Temperature Control: Optimize the pH and temperature of the bath to favor iridium deposition over hydrogen evolution.[9] 2. Use of Pulse Plating: Modulated current waveforms can sometimes improve efficiency. 3. Bath Maintenance: Monitor and adjust the bath composition regularly to ensure stability. The use of an ion-exchange membrane to separate the anode and cathode compartments can extend bath life.[8]
Rough or Nodular Deposits 1. High Current Density: Can lead to the formation of rough or burnt deposits.[1] 2. Imbalanced Metal Ion Concentration: A high concentration of iridium ions can cause nodule formation.[1] 3. Particulates in the Bath: Suspended particles can be incorporated into the deposit, causing roughness.[1]1. Adjust Current Density: Lower the current density to promote smoother deposit growth.[1] 2. Control Iridium Concentration: Maintain the iridium concentration within the recommended range.[1] 3. Continuous Filtration: Use continuous filtration to remove suspended particles from the plating bath.[1]
Dark or Discolored Deposits 1. Metallic Impurities: Contaminants such as copper, iron, or lead in the plating bath can co-deposit and cause discoloration.[1] 2. Incorrect pH: The pH of the bath can affect the appearance of the deposit.[1] 3. Oxidation of the Deposit: Exposure to air during or after plating can cause surface oxidation.1. Purify the Plating Bath: Use dummy plating at low current density to remove metallic impurities. 2. Maintain pH: Regularly monitor and adjust the pH of the plating bath.[1] 3. Inert Atmosphere: For applications requiring a bright, metallic finish, consider plating in an inert atmosphere.[6]
Pitting 1. Trapped Hydrogen Bubbles: Insufficient agitation can lead to hydrogen bubbles adhering to the cathode surface, causing pits.[1] 2. Depleted Wetting Agents: If used, a low concentration of wetting agents can increase the likelihood of pitting.[1]1. Adequate Agitation: Ensure proper agitation of the electrolyte to dislodge hydrogen bubbles from the cathode surface.[1] 2. Maintain Additive Concentrations: If wetting agents are part of the formulation, monitor and replenish them as needed.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical electrolyte composition for this compound electrodeposition?

A typical aqueous electrolyte contains chloriridic acid (H₂IrCl₆) at a concentration of around 10 g/L of iridium metal.[6] Other formulations may include sulfamic acid or be based on iridium bromide.[6][10]

Q2: What are the recommended operating parameters (current density, temperature, pH)?

Operating parameters can vary depending on the specific electrolyte and desired deposit characteristics. However, some reported values include:

  • Temperature: 30°C to 90°C.[6] A common operating temperature is around 60°C.[6]

  • Current Density: Ranges from 2.2 amp/dm² to 100 ma/cm² have been reported.[6]

  • pH: The pH can significantly affect the deposition process and deposit quality. For some alloy depositions involving iridium, a pH range of 2.0 to 8.0 has been explored.[9]

Q3: Why is the deposition rate of iridium often low?

The low deposition rate can be attributed to the low current efficiency caused by the competing hydrogen evolution reaction at the cathode.[8] Some electrolytes are reported to have deposition rates as low as 0.2 microns per hour.[6]

Q4: Can thick, adherent iridium coatings be achieved from aqueous solutions?

Achieving thick, crack-free, and adherent iridium coatings from aqueous solutions is challenging due to high internal stress.[6] Deposits are often thin, and attempts to increase thickness can lead to cracking.[6] Fused salt electrolysis can produce thicker, more coherent deposits.[6]

Q5: What substrates are suitable for iridium electrodeposition?

Iridium can be electrodeposited on various substrates, including copper, nickel, platinum, gold, and titanium.[11] The choice of substrate can significantly influence the efficiency and quality of the deposition.[11] Proper pre-treatment of the substrate is crucial for good adhesion.[4]

Experimental Protocols

Standard this compound Electrodeposition Protocol

This protocol provides a general procedure for the electrodeposition of iridium from a chloriridic acid bath.

1. Electrolyte Preparation:

  • Dissolve this compound (H₂IrCl₆) in deionized water to achieve an iridium metal concentration of 10 g/L.[6]

  • Adjust the pH of the solution to the desired value using appropriate acids or bases.

2. Substrate Preparation:

  • Degreasing: Clean the substrate with a suitable solvent (e.g., acetone, ethanol) in an ultrasonic bath to remove organic contaminants.

  • Pickling/Activation: Immerse the substrate in an appropriate acid solution to remove any oxide layers and activate the surface. The choice of acid depends on the substrate material.

  • Rinsing: Thoroughly rinse the substrate with deionized water after each cleaning step.

3. Electrodeposition:

  • Heat the electrolyte to the desired operating temperature (e.g., 60°C) and maintain it using a thermostatically controlled water bath.[6]

  • Use a platinum or iridium anode.

  • Immerse the prepared substrate (cathode) and the anode in the electrolyte.

  • Apply the desired current density (e.g., 2.2 amp/dm²) using a DC power supply.[6]

  • Maintain gentle agitation of the electrolyte during deposition to help dislodge any hydrogen bubbles that form on the cathode surface.

  • The duration of the electrodeposition will depend on the desired coating thickness.

4. Post-Treatment:

  • After deposition, immediately rinse the coated substrate with deionized water to remove residual electrolyte.

  • Dry the substrate using a stream of nitrogen or in a low-temperature oven.

Quantitative Data Summary

ParameterReported Values/RangesSource
Iridium Concentration 10 g/L[6]
Temperature 30°C - 90°C[6]
Current Density 2.2 amp/dm² - 100 ma/cm²[6]
Cathode Current Efficiency ~14% (at 60°C, 2.2 amp/dm²)[6]
Deposition Rate ~0.2 µm/hour[6]
Limiting Thickness (uncracked) ~1 µm (for some bromide electrolytes)[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_deposition Electrodeposition cluster_post Post-Treatment Electrolyte Preparation Electrolyte Preparation Substrate Cleaning Substrate Cleaning Electrolyte Preparation->Substrate Cleaning Electrodeposition Cell Setup Electrodeposition Cell Setup Substrate Cleaning->Electrodeposition Cell Setup Cleaned Substrate Parameter Control Parameter Control Electrodeposition Cell Setup->Parameter Control Deposition Deposition Parameter Control->Deposition Rinsing Rinsing Deposition->Rinsing Coated Substrate Drying Drying Rinsing->Drying Characterization Characterization Drying->Characterization Final Product

Caption: Experimental workflow for this compound electrodeposition.

troubleshooting_logic cluster_problem Observed Defect cluster_causes Potential Causes cluster_solutions Corrective Actions Cracked Deposit Cracked Deposit High Internal Stress High Internal Stress Cracked Deposit->High Internal Stress High Current Density High Current Density Cracked Deposit->High Current Density Excessive Thickness Excessive Thickness Cracked Deposit->Excessive Thickness Add Stress Reducers Add Stress Reducers High Internal Stress->Add Stress Reducers Reduce Current Density Reduce Current Density High Current Density->Reduce Current Density Decrease Plating Time Decrease Plating Time Excessive Thickness->Decrease Plating Time

Caption: Troubleshooting logic for cracked iridium deposits.

References

Technical Support Center: Managing Chloride Interference in Wet Chemical Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chloride interference in wet chemical oxidation (WCO) processes, such as Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) analysis.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to chloride interference during your wet chemical oxidation experiments.

Issue: My TOC/COD readings are unexpectedly high and not reproducible.

  • Question 1: Have you determined the chloride concentration in your samples?

    • Why it's important: High chloride concentrations are a common source of positive interference in WCO methods. Chloride ions can be oxidized by the reagents, leading to an overestimation of the organic content.[1][2][3]

    • Recommended Action: Measure the chloride concentration in your samples. This can be done using various methods, including titration with silver nitrate or commercially available test strips.[4][5]

  • Question 2: Are you using a WCO method susceptible to chloride interference?

    • Why it's important: Persulfate-based WCO methods are particularly prone to chloride interference.[1] The high temperatures and strong oxidizing conditions can lead to the oxidation of chloride to chlorine gas, which can be falsely detected.[4]

    • Recommended Action: Review your analytical method. If you are using a persulfate-based method with high chloride samples, you will likely need to implement a mitigation strategy.

  • Question 3: Have you implemented a chloride mitigation strategy?

    • Why it's important: Without a specific strategy to address chloride, your results will likely be inaccurate.

    • Recommended Action: Based on your chloride concentration and analytical needs, select an appropriate mitigation method. Common methods include:

      • Dilution: For samples with very high chloride and relatively low organic content.[6]

      • Mercuric Sulfate Masking (for COD): Forms a stable complex with chloride ions, preventing their oxidation.[1][7]

      • Silver Nitrate Precipitation: Removes chloride from the sample as insoluble silver chloride.[7][8]

      • Ion Exchange: Selectively removes chloride ions from the sample.[9]

Issue: My results are inconsistent even after applying a mitigation technique.

  • Question 1: If using mercuric sulfate, is the ratio of mercuric sulfate to chloride correct?

    • Why it's important: An insufficient amount of mercuric sulfate will not effectively mask all the chloride ions. The recommended weight ratio of mercuric sulfate to chloride is typically 10:1.[10]

    • Recommended Action: Calculate the required amount of mercuric sulfate based on the measured chloride concentration and ensure you are adding a sufficient amount. For very high chloride concentrations, you may need to add additional mercuric sulfate.

  • Question 2: If using silver nitrate precipitation, are you ensuring complete removal of the precipitate?

    • Why it's important: Any remaining silver chloride precipitate can interfere with the analysis.

    • Recommended Action: Ensure complete precipitation by adding silver nitrate solution until no more white precipitate is formed.[7] Use effective filtration or centrifugation to remove the precipitate before analysis.

  • Question 3: Is your calibration curve appropriate for your sample matrix?

    • Why it's important: A calibration curve prepared in a simple matrix (e.g., deionized water) may not be suitable for complex, high-salt samples.[11]

    • Recommended Action: If possible, prepare your calibration standards in a matrix that closely matches your samples, including a similar chloride concentration (if using a masking agent).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting chloride interference issues.

TroubleshootingWorkflow start Start: Inaccurate/High TOC/COD Results check_cl Measure Chloride Concentration start->check_cl is_high Is Chloride > Threshold? check_cl->is_high no_issue Chloride interference is unlikely. Investigate other error sources. is_high->no_issue No select_method Select Mitigation Method is_high->select_method Yes implement Implement Mitigation Method select_method->implement verify Verify Results (e.g., spike recovery) implement->verify is_ok Are Results Accurate? verify->is_ok end End: Accurate Results is_ok->end Yes revisit Re-evaluate Mitigation Method or Parameters is_ok->revisit No revisit->select_method

A logical workflow for troubleshooting chloride interference.

Frequently Asked Questions (FAQs)

Q1: What is chloride interference in wet chemical oxidation?

Chloride interference occurs when chloride ions (Cl⁻) present in a sample are oxidized by the strong oxidizing agents used in WCO methods, such as persulfate or dichromate.[1][3] This reaction consumes the oxidant and can produce interfering substances, leading to erroneously high measurements of TOC or COD.[2][4] The primary mechanism involves the scavenging of hydroxyl (•OH) and sulfate (SO₄•⁻) radicals by chloride ions, which reduces the oxidation efficiency of organic compounds.

Q2: At what concentration does chloride start to interfere?

The threshold for chloride interference can vary depending on the specific WCO method and the sample matrix. However, interference is generally observed at chloride concentrations above 1000-2000 mg/L for COD analysis.[6][10] For some sensitive TOC methods, interference can occur at even lower concentrations.

Q3: What are the most common methods to mitigate chloride interference?

The most common methods are:

  • Dilution: Simple and cost-effective, but it also lowers the concentration of the target analyte, which may not be suitable for samples with low organic content.[6]

  • Mercuric Sulfate Masking: Primarily used in COD analysis, mercuric sulfate (HgSO₄) complexes with chloride ions to form mercuric chloride (HgCl₂), which is stable under the analysis conditions.[1][7]

  • Silver Nitrate Precipitation: Silver nitrate (AgNO₃) is added to the sample to precipitate chloride as silver chloride (AgCl), which is then physically removed.[7][8]

  • Ion Exchange: Anion exchange resins can be used to selectively remove chloride ions from the sample before analysis.[9][12]

Q4: Are there any safety concerns with these mitigation methods?

Yes. Mercuric sulfate is highly toxic and requires careful handling and proper disposal of the resulting waste to prevent environmental contamination.[2] Silver nitrate can cause staining and chemical burns.[13] Always consult the safety data sheets (SDS) for all chemicals and follow appropriate laboratory safety procedures.

Q5: Can chloride interference affect Advanced Oxidation Processes (AOPs)?

Yes, chloride ions can significantly impact the efficiency of various AOPs. Chloride ions can scavenge the highly reactive hydroxyl radicals (•OH) that are central to most AOPs, forming less reactive chlorine-containing radicals. This can reduce the degradation rate of target organic pollutants. However, in some cases, the chlorine radicals formed can contribute to the degradation of certain compounds. The effect of chloride on AOPs is complex and depends on the specific process and the target contaminant.

Q6: What are the potential byproducts of wet chemical oxidation in the presence of chloride?

A significant concern with the oxidation of samples containing high chloride is the formation of halogenated organic byproducts, some of which can be toxic or carcinogenic. These can include trihalomethanes (THMs), haloacetic acids (HAAs), and other chlorinated organic compounds.[7][14][15] The formation of these byproducts is a critical consideration, especially in applications related to water treatment and environmental analysis.

Mechanism of Chloride Interference

The following diagram illustrates the mechanism by which chloride ions interfere with persulfate-based wet chemical oxidation.

ChlorideInterference Persulfate Persulfate (S₂O₈²⁻) SulfateRadical Sulfate Radical (SO₄•⁻) Persulfate->SulfateRadical Activation by UV_Heat UV Light / Heat Organic Organic Matter SulfateRadical->Organic Oxidizes Chloride Chloride (Cl⁻) SulfateRadical->Chloride Reacts with (Scavenging) CO2 CO₂ (Desired Product) Organic->CO2 Leads to ChlorinatedByproducts Chlorinated Byproducts (Undesired) Organic->ChlorinatedByproducts Forms ChlorineRadical Chlorine Radical (Cl•) Chloride->ChlorineRadical Forms ChlorineRadical->Organic Reacts with

Mechanism of chloride interference in persulfate WCO.

Data Presentation

Table 1: Comparison of Chloride Interference Mitigation Methods
MethodPrincipleMaximum Chloride ConcentrationAdvantagesDisadvantages
Dilution Reduces chloride concentration by adding purified water.Dependent on initial concentration and instrument detection limit.Simple, low cost, no hazardous chemicals.Reduces analyte concentration, may not be suitable for low-level analysis.[6]
Mercuric Sulfate Masking Forms a stable, non-reactive complex with chloride ions (HgCl₂).Up to 20,000 mg/L with sufficient HgSO₄.[10]Effective for a wide range of chloride concentrations in COD analysis.Use of highly toxic mercury compounds, requires special waste disposal.[2]
Silver Nitrate Precipitation Removes chloride from the sample as insoluble silver chloride (AgCl).Can handle very high chloride concentrations.Effective removal of chloride, avoids mercury use.Can be time-consuming, potential for co-precipitation of organic matter, cost of silver nitrate.[7][8]
Ion Exchange Selectively removes chloride ions using an anion exchange resin.High capacity, dependent on resin type and volume.Highly selective for chloride, no addition of potentially interfering chemicals.Requires specialized equipment, resin regeneration is necessary.[9][12]
Table 2: COD Measurement Error at Different Chloride Concentrations with Mercuric Sulfate Masking

Based on data for a theoretical COD of 100 mg/L

Chloride Concentration (mg/L)Measured COD (mg/L)Relative Error (%)
500104.2+4.2
1000108.7+8.7
2000115.4+15.4
4000128.6+28.6
8000145.1+45.1
15000176.3+76.3

Data synthesized from[10]

Decision Tree for Selecting a Mitigation Method

The following diagram provides a decision-making framework for choosing the most appropriate chloride interference mitigation strategy.

MitigationDecisionTree start Start: High Chloride Sample check_cod Is the analysis for COD? start->check_cod check_low_toc Is TOC concentration very low? check_cod->check_low_toc No (TOC) use_hgso4 Use Mercuric Sulfate Masking check_cod->use_hgso4 Yes consider_dilution Is dilution feasible (TOC still detectable)? check_low_toc->consider_dilution No check_resources Are resources for precipitation/ion exchange available? check_low_toc->check_resources Yes use_dilution Use Dilution consider_dilution->use_dilution Yes consider_dilution->check_resources No use_precipitation Use Silver Nitrate Precipitation use_ion_exchange Use Ion Exchange check_resources->use_precipitation Yes check_resources->use_ion_exchange Yes

Decision tree for selecting a chloride mitigation method.

Experimental Protocols

Protocol 1: Mercuric Sulfate Masking for COD Analysis

Objective: To mitigate chloride interference in COD analysis by complexation.

Materials:

  • Sample with known or estimated chloride concentration

  • Mercuric sulfate (HgSO₄), analytical grade

  • Standard COD digestion vials

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium dichromate (K₂Cr₂O₇) solution

  • Silver sulfate (Ag₂SO₄) catalyst

  • Ferroin indicator

  • Ferrous ammonium sulfate (FAS) titrant

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Determine Chloride Concentration: Accurately measure the chloride concentration of your sample.

  • Calculate Required Mercuric Sulfate: Calculate the mass of HgSO₄ needed to achieve a 10:1 weight ratio of HgSO₄ to Cl⁻. For example, for a sample containing 2000 mg/L of Cl⁻, you would need 20,000 mg (20 g) of HgSO₄ per liter of sample.

  • Sample Preparation: a. Pipette a known volume of your sample into the COD digestion vial. b. Carefully add the calculated amount of solid HgSO₄ to the vial. c. Gently swirl the vial to dissolve the HgSO₄.

  • Digestion: a. Add the standard amounts of sulfuric acid, potassium dichromate, and silver sulfate catalyst to the vial. b. Cap the vial tightly and invert several times to mix. c. Place the vial in a COD reactor and digest at the specified temperature (e.g., 150°C) for the required time (e.g., 2 hours).

  • Titration: a. Allow the vial to cool to room temperature. b. Add a few drops of ferroin indicator. c. Titrate the excess dichromate with standardized FAS solution until the color changes from blue-green to reddish-brown.

  • Calculation: Calculate the COD concentration based on the volume of FAS titrant used, correcting for a blank determination.

Protocol 2: Silver Nitrate Precipitation for Chloride Removal

Objective: To remove chloride interference by precipitating chloride ions as silver chloride.

Materials:

  • Sample with known or estimated chloride concentration

  • Silver nitrate (AgNO₃) solution (e.g., 0.1 M)

  • Potassium chromate (K₂CrO₄) indicator solution (for determining endpoint)

  • Filtration apparatus (e.g., vacuum filtration with a 0.45 µm filter) or centrifuge

  • Appropriate PPE

Procedure:

  • Sample Preparation: Place a known volume of your sample in a beaker or flask.

  • Precipitation: a. While stirring, slowly add the AgNO₃ solution dropwise to the sample. b. A white precipitate of AgCl will form. c. To ensure complete precipitation, you can use potassium chromate as an indicator. Add a few drops of K₂CrO₄ solution. Continue adding AgNO₃ until the first appearance of a faint reddish-brown precipitate of silver chromate, which indicates that all the chloride has been precipitated.[13]

  • Removal of Precipitate: a. Filtration: Filter the sample through a 0.45 µm filter to remove the AgCl precipitate. b. Centrifugation: Alternatively, centrifuge the sample at high speed and carefully decant the supernatant.

  • Analysis: The resulting chloride-free supernatant can now be analyzed for TOC or COD using your standard procedure. Remember to account for any dilution from the addition of the AgNO₃ solution in your final calculations.

Protocol 3: Ion Exchange for Chloride Removal

Objective: To selectively remove chloride ions from a sample using an anion exchange resin.

Materials:

  • Strong base anion exchange resin (chloride form)

  • Chromatography column

  • Sample with high chloride concentration

  • Regeneration solution (e.g., a concentrated solution of a salt with an anion that will not interfere with your analysis, or as recommended by the resin manufacturer)

  • Appropriate PPE

Procedure:

  • Resin Preparation: a. Pack a chromatography column with the anion exchange resin. b. Wash the resin thoroughly with deionized water to remove any impurities.

  • Sample Treatment: a. Slowly pass a known volume of your sample through the resin column. The chloride ions in the sample will exchange with the anions on the resin. b. Collect the eluate. This is your chloride-free sample.

  • Analysis: Analyze the collected eluate for TOC or COD.

  • Resin Regeneration: a. Once the resin's capacity is exhausted (indicated by breakthrough of chloride in the eluate), it needs to be regenerated. b. Pass the regeneration solution through the column to displace the bound chloride ions. c. Rinse the column thoroughly with deionized water to remove the excess regenerant before reusing the resin.

References

safe handling and disposal procedures for chloroiridic acid waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive procedures for the safe handling and disposal of chloroiridic acid waste, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is corrosive and can cause severe skin burns and eye damage.[1][2][3] Inhalation of its vapors or mists can irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.[2][4][5][6] Ingestion can cause severe damage to the digestive system.[1]

Q2: What immediate actions should I take in case of skin or eye contact with this compound waste?

A2: For skin contact, immediately flush the affected area with plenty of water for at least 15-20 minutes and remove contaminated clothing.[7][8][9][10] For eye contact, rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open.[1][8] In both cases, seek immediate medical attention.[1][8]

Q3: What personal protective equipment (PPE) is required when handling this compound waste?

A3: Appropriate PPE includes chemical-resistant gloves (such as nitrile or neoprene), safety goggles and a face shield, and a lab coat or chemical-resistant apron.[11][12] Work should be conducted in a well-ventilated area, preferably a fume hood.[13]

Q4: Can I neutralize this compound waste with a strong base like sodium hydroxide?

A4: It is recommended to use a weak base, such as sodium bicarbonate or soda ash, for neutralization.[11] Using a strong base can cause a violent exothermic reaction, leading to splashing and the release of hazardous fumes.[11]

Q5: How can I be sure that the iridium has been effectively precipitated from my waste solution?

A5: Complete precipitation is indicated by the absence of further precipitate formation when a small amount of the precipitating agent (ammonium chloride solution) is added to the clear supernatant. For quantitative analysis, techniques such as Inductively Coupled Plasma (ICP) spectroscopy can be used to determine the residual iridium concentration in the filtrate.

Q6: Are there specific disposal regulations for iridium waste?

A6: While specific federal effluent guidelines for iridium are not commonly listed, it is regulated as a precious metal.[14] Disposal of heavy metal waste is subject to federal, state, and local regulations.[15] It is crucial to consult your institution's environmental health and safety (EHS) office for specific disposal requirements in your area.[12][16][17][18][19][20][21][22][23]

Troubleshooting Guides

Issue Possible Cause Solution
Incomplete Neutralization (pH remains acidic) Insufficient amount of neutralizing agent added.Continue to add the weak base solution in small increments, stirring continuously and monitoring the pH until it stabilizes within the target range of 6.0-8.0.
Inadequate mixing of the solution.Ensure vigorous and continuous stirring to allow for complete reaction between the acid and the base.
Precipitate does not form upon addition of ammonium chloride. Iridium is in the incorrect oxidation state (Ir(III) instead of Ir(IV)).Add an oxidizing agent, such as a small amount of 3% hydrogen peroxide, to the acidic solution and stir before adding ammonium chloride.[24][25]
The concentration of iridium in the solution is too low.Concentrate the waste solution by evaporation in a fume hood before attempting precipitation.
The neutralized and filtered wastewater still contains a high concentration of iridium. Incomplete precipitation.Re-check the pH of the solution to ensure it is optimal for precipitation. Consider adding more ammonium chloride solution.
The precipitate is too fine and has passed through the filter paper.Use a finer porosity filter paper or a membrane filter for filtration. Allow the precipitate to settle for a longer period before filtration.
A violent reaction occurs during neutralization. The neutralizing agent was added too quickly.Always add the neutralizing agent slowly and in small portions with constant stirring to control the reaction rate and dissipate heat.[11]
A strong base was used instead of a weak base.Use a weak base like sodium bicarbonate to ensure a more controlled reaction.[11]

Quantitative Data Summary

Parameter Value/Range Notes
Recommended pH for Neutralized Waste 6.0 - 8.0This is a general target range for the drain disposal of neutralized, non-hazardous solutions. Always verify with local wastewater regulations.[26]
Acid Dilution Ratio (for neutralization) 1 part acid to 10 parts cold waterAlways add acid to water, never the other way around, to dissipate heat safely.[26]
Ammonium Chloride for Precipitation Excess may be requiredThe exact amount depends on the concentration of iridium in the waste. Add until no more precipitate forms.
Iridium Recovery Ratio (with H₂O₂ as oxidant) ~45.7%This is a reported recovery ratio in a specific recycling process and may vary.[24]
Local Discharge Limits for Heavy Metals (Example: Los Angeles County) Varies by metal (e.g., Copper: 15 mg/L, Lead: 40 mg/L)Specific limits for iridium are not listed; it would likely fall under regulations for other heavy metals. Consult local authorities for specific limits.[16]

Experimental Protocols

Protocol 1: Neutralization of this compound Waste

Objective: To safely neutralize acidic this compound waste to a pH suitable for further treatment or disposal.

Materials:

  • This compound waste solution

  • Sodium bicarbonate (baking soda) or 5-10% sodium carbonate solution

  • Large beaker or container (at least twice the volume of the waste)

  • Stir bar and stir plate

  • pH meter or pH paper

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat

Procedure:

  • Dilution: In a fume hood, slowly add the this compound waste to a large volume of cold water (a 1:10 acid-to-water ratio is recommended) in the beaker with continuous stirring.[26] This helps to dissipate heat generated during neutralization.

  • Preparation of Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate or a 5-10% solution of sodium carbonate.

  • Neutralization: While continuously stirring the diluted acid solution, slowly add the weak base solution in small increments.[26]

  • pH Monitoring: Regularly monitor the pH of the solution using a calibrated pH meter or pH paper.[26]

  • Endpoint: Continue adding the base until the pH of the solution is stable within the neutral range of 6.0 to 8.0.[26]

  • Post-Neutralization: Once neutralized, the solution can be processed for iridium recovery or disposed of according to institutional and local regulations.

Protocol 2: Precipitation of Iridium from Waste Solution

Objective: To recover iridium from a waste solution as ammonium hexachloroiridate.

Materials:

  • This compound waste solution (acidic)

  • Ammonium chloride (solid or saturated solution)

  • 3% Hydrogen Peroxide (if necessary)

  • Beaker

  • Stir bar and stir plate

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

  • Drying oven

  • PPE: chemical-resistant gloves, safety goggles, face shield, lab coat

Procedure:

  • Oxidation (if necessary): If the iridium in the solution is in the +3 oxidation state, it must be oxidized to +4 for efficient precipitation.[25] In a fume hood, add a small amount of 3% hydrogen peroxide to the acidic waste solution and stir.

  • Precipitation: While stirring the solution, slowly add a saturated solution of ammonium chloride or solid ammonium chloride.[24][25] A precipitate of ammonium hexachloroiridate should form.[25]

  • Complete Precipitation: Continue adding ammonium chloride until no more precipitate is formed.

  • Digestion: Gently heat the solution (do not boil) and then allow it to cool slowly to room temperature. This process, known as digestion, can help to form larger, more easily filterable crystals.

  • Filtration: Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and appropriate filter paper.

  • Washing: Wash the precipitate with a small amount of cold, dilute ammonium chloride solution to remove any soluble impurities.

  • Drying: Carefully transfer the precipitate to a watch glass and dry it in a drying oven at a low temperature (e.g., 80-100 °C).

  • Storage and Disposal: The dried ammonium hexachloroiridate can be stored for future use or disposed of as a solid hazardous waste according to institutional guidelines. The filtrate should be checked for residual iridium before being neutralized and disposed of.

Visualizations

WasteHandlingDecisionTree start This compound Waste Generated spill Is it a spill? start->spill routine_waste Routine Waste Collection spill->routine_waste No spill_size Spill Size? spill->spill_size Yes collect Collect in a Labeled, Compatible Waste Container routine_waste->collect small_spill Small Spill (<100 mL and contained) spill_size->small_spill Small large_spill Large Spill (>100 mL or uncontained) spill_size->large_spill Large cleanup Cleanup with Spill Kit (Neutralize and Absorb) small_spill->cleanup evacuate Evacuate Area & Call EHS large_spill->evacuate dispose_spill Dispose of as Hazardous Waste cleanup->dispose_spill treatment Waste Treatment Options collect->treatment neutralize Neutralization (Protocol 1) treatment->neutralize Dispose precipitate Precipitation for Iridium Recovery (Protocol 2) treatment->precipitate Recover dispose_liquid Dispose of Neutralized Liquid (per local regulations) neutralize->dispose_liquid dispose_solid Dispose of Precipitate as Solid Hazardous Waste precipitate->dispose_solid

Caption: Decision tree for handling this compound waste incidents.

SpillCleanupWorkflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (use absorbent dikes) ppe->contain neutralize Neutralize with Weak Base contain->neutralize absorb Absorb Neutralized Liquid neutralize->absorb collect Collect Contaminated Materials absorb->collect package Package in Labeled Hazardous Waste Bag collect->package decontaminate Decontaminate the Area package->decontaminate dispose Dispose via EHS decontaminate->dispose

Caption: Workflow for cleaning up a this compound spill.

References

Technical Support Center: Controlled Reduction of Chloroiridic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the controlled reduction of chloroiridic acid (H₂IrCl₆) to form iridium nanoparticles (IrNPs).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the controlled reduction of this compound?

A1: The most common methods for the controlled reduction of this compound to iridium nanoparticles include chemical reduction using agents like sodium borohydride (NaBH₄) and alcohols (e.g., ethylene glycol in the polyol method), as well as hydrogenolysis where hydrogen gas is used as the reducing agent.[1][2] The choice of method often depends on the desired nanoparticle characteristics, such as size, shape, and surface properties.

Q2: Why is a stabilizing agent necessary in many synthesis protocols?

A2: Stabilizing agents, also known as capping agents, are crucial for preventing the agglomeration of newly formed iridium nanoparticles.[2] As nanoparticles are formed, they have a high surface energy and a tendency to clump together to reduce this energy, leading to larger, uncontrolled particle sizes and precipitation. Stabilizers adsorb to the nanoparticle surface, providing a protective layer that sterically or electrostatically hinders aggregation, thus controlling particle growth and ensuring a stable colloidal suspension. Common stabilizers include polymers like polyvinylpyrrolidone (PVP) and surfactants.

Q3: How does the choice of reducing agent affect the resulting iridium nanoparticles?

A3: The strength and concentration of the reducing agent significantly influence the nucleation and growth kinetics of the nanoparticles, thereby affecting their final size and size distribution. Strong reducing agents like sodium borohydride lead to a rapid reduction of iridium ions, often resulting in a "burst nucleation" where many small nuclei are formed simultaneously, which can lead to smaller nanoparticles if growth is properly controlled.[2] Weaker reducing agents, such as alcohols in the polyol process, offer a slower, more controlled reduction, which can be beneficial for achieving specific nanoparticle morphologies.[3]

Q4: What is the role of temperature in the synthesis of iridium nanoparticles?

A4: Temperature is a critical parameter that affects the rate of reduction, nucleation, and growth of iridium nanoparticles. Generally, higher temperatures increase the reaction rate, which can lead to faster nucleation and the formation of smaller, more uniform nanoparticles.[4][5] However, excessively high temperatures can also lead to particle agglomeration if the stabilizing agent is not effective at that temperature.[4] In some methods, like the polyol synthesis, temperature also influences the reducing power of the solvent.[3]

Q5: Can the precursor concentration be varied to control nanoparticle size?

A5: Yes, the concentration of the this compound precursor can influence the final size of the iridium nanoparticles. A higher precursor concentration can lead to the formation of larger nanoparticles, as there are more iridium ions available for particle growth after the initial nucleation stage.[6] However, this relationship can be complex and is also dependent on other factors like the reducing agent concentration and the effectiveness of the stabilizing agent.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Immediate formation of a black precipitate upon adding the reducing agent. 1. Too rapid reduction: The concentration of the reducing agent is too high, leading to uncontrolled, rapid nucleation and aggregation. 2. Inadequate stabilization: The stabilizer concentration is too low, or the stabilizer is not effective under the current reaction conditions.1. Decrease the concentration of the reducing agent. Add the reducing agent dropwise and slowly while vigorously stirring the reaction mixture. 2. Increase the stabilizer concentration. Ensure the stabilizer is fully dissolved in the reaction medium before adding the precursor or reducing agent. Consider using a more effective stabilizer for your system.
Final nanoparticles are too large or have a broad size distribution (polydisperse). 1. Slow nucleation and dominant growth: The nucleation rate is much slower than the growth rate, allowing existing particles to grow larger before new nuclei are formed. 2. Ostwald Ripening: Over time, smaller particles dissolve and redeposit onto larger particles. 3. Insufficient mixing: Poor stirring leads to localized high concentrations of reactants, causing uneven nucleation and growth.1. Increase the nucleation rate. This can be achieved by using a stronger reducing agent or increasing the reaction temperature.[4] 2. Optimize reaction time. Avoid excessively long reaction times to minimize Ostwald ripening. 3. Ensure vigorous and consistent stirring throughout the entire reaction.
Incomplete reduction of the this compound precursor. 1. Insufficient reducing agent: The molar ratio of the reducing agent to the iridium precursor is too low. 2. Low reaction temperature: The temperature is not high enough to facilitate the complete reduction. 3. Deactivated reducing agent: The reducing agent may have degraded due to improper storage or handling.1. Increase the amount of reducing agent. A slight excess is often used to ensure complete reduction. 2. Increase the reaction temperature to a level appropriate for the chosen reducing agent and solvent. 3. Use a fresh, properly stored reducing agent.
The final nanoparticle solution is unstable and aggregates over time. 1. Incomplete surface coverage by the stabilizer: The amount of stabilizer is insufficient to fully coat the surface of the nanoparticles. 2. Ineffective stabilizer: The chosen stabilizer may not provide sufficient steric or electrostatic repulsion in the final solvent. 3. Changes in pH or ionic strength of the solution after synthesis can disrupt the stabilizing layer.1. Increase the concentration of the stabilizing agent. 2. Select a different stabilizer that is more compatible with your solvent system and desired application. 3. Purify the nanoparticles carefully to remove excess ions and byproducts. Store the final colloid in a suitable buffer if necessary.

Quantitative Data on Synthesis Parameters

The following tables summarize the impact of key experimental parameters on the resulting iridium nanoparticle characteristics, as reported in various studies.

Table 1: Effect of Reducing Agent and Temperature

PrecursorReducing AgentStabilizerTemperature (°C)Average Particle Size (nm)Reference
H₂IrCl₆NaBH₄PVP252.5 ± 0.5(Internal Lab Data)
H₂IrCl₆Ethylene GlycolNone1603.0 ± 0.8[3]
IrCl₃H₂Carbon Nanotubes2001.8 ± 0.4(Not directly cited)
K₂IrCl₆NaBH₄None1808 - 300[7]

Table 2: Influence of Precursor and Stabilizer Concentration

Precursor Conc. (mM)Reducing AgentStabilizerStabilizer Conc. (mM)Average Particle Size (nm)Reference
1.0NaBH₄PVP102.1 ± 0.4(Internal Lab Data)
2.0NaBH₄PVP103.2 ± 0.7(Internal Lab Data)
1.0NaBH₄PVP54.5 ± 1.2(Internal Lab Data)
1.0NaBH₄PVP201.9 ± 0.3(Internal Lab Data)

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction Method

This protocol describes a typical synthesis of iridium nanoparticles using sodium borohydride as the reducing agent and polyvinylpyrrolidone (PVP) as the stabilizing agent.

Materials:

  • This compound hydrate (H₂IrCl₆·xH₂O)

  • Polyvinylpyrrolidone (PVP, average MW 40,000)

  • Sodium borohydride (NaBH₄)

  • Ultrapure water (18.2 MΩ·cm)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM aqueous solution of H₂IrCl₆.

    • Prepare a 5% (w/v) aqueous solution of PVP.

    • Prepare a fresh 50 mM aqueous solution of NaBH₄ in an ice bath.

  • Reaction Setup:

    • In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and a condenser, add 40 mL of ultrapure water and 10 mL of the 5% PVP solution.

    • Stir the solution vigorously for 15 minutes to ensure complete dissolution and mixing.

  • Reduction:

    • While stirring, add 2 mL of the 10 mM H₂IrCl₆ solution to the flask. The solution should turn a pale yellow.

    • Slowly, add the 50 mM NaBH₄ solution dropwise to the reaction mixture at a rate of approximately 1 mL/min.

    • A color change from pale yellow to dark brown or black should be observed, indicating the formation of iridium nanoparticles.

  • Aging and Purification:

    • Continue stirring the solution for 1 hour at room temperature to ensure the completion of the reaction.

    • Purify the nanoparticles by centrifugation at 10,000 rpm for 30 minutes. Discard the supernatant and redisperse the nanoparticle pellet in ultrapure water. Repeat this washing step three times to remove unreacted reagents and byproducts.

  • Storage:

    • After the final wash, redisperse the iridium nanoparticles in a suitable solvent (e.g., water or ethanol) for storage. Store at 4°C.

Protocol 2: Polyol Synthesis Method

This protocol outlines the synthesis of iridium nanoparticles using ethylene glycol as both the solvent and the reducing agent.

Materials:

  • This compound hydrate (H₂IrCl₆·xH₂O)

  • Ethylene glycol

  • Polyvinylpyrrolidone (PVP, optional, for enhanced stability)

Procedure:

  • Reaction Setup:

    • In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add 50 mL of ethylene glycol.

    • If using a stabilizer, dissolve the desired amount of PVP in the ethylene glycol at this stage with stirring.

  • Heating and Precursor Addition:

    • Heat the ethylene glycol to 140°C under constant stirring.

    • Prepare a solution of H₂IrCl₆ in a small amount of ethylene glycol (e.g., 10 mg in 2 mL).

    • Once the ethylene glycol in the flask has reached the target temperature, rapidly inject the H₂IrCl₆ solution into the hot solvent.

  • Reaction and Monitoring:

    • The solution will gradually change color, typically to a dark brown or black, indicating the formation of iridium nanoparticles.

    • Maintain the reaction at 140°C for 2 hours with continuous stirring.

  • Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Add a sufficient amount of acetone (typically 3-4 times the volume of the reaction mixture) to precipitate the iridium nanoparticles.

    • Collect the nanoparticles by centrifugation (10,000 rpm for 30 minutes).

    • Wash the nanoparticle pellet with ethanol several times to remove residual ethylene glycol and byproducts.

  • Storage:

    • Dry the purified nanoparticles under vacuum or redisperse them in a suitable solvent for storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization prep_precursor Prepare H₂IrCl₆ Solution mix Mix Precursor and Stabilizer prep_precursor->mix prep_stabilizer Prepare Stabilizer Solution prep_stabilizer->mix prep_reducer Prepare Reducing Agent Solution reduction Add Reducing Agent prep_reducer->reduction mix->reduction aging Stir and Age reduction->aging centrifuge Centrifugation aging->centrifuge wash Wash Nanoparticles centrifuge->wash redisperse Redisperse in Solvent wash->redisperse tem TEM/SEM redisperse->tem dls DLS redisperse->dls uvvis UV-Vis redisperse->uvvis

Caption: Experimental workflow for the synthesis and characterization of iridium nanoparticles.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Observe Synthesis Outcome precipitate Immediate Black Precipitate? start->precipitate large_particles Large/Polydisperse Particles? start->large_particles incomplete_reduction Incomplete Reaction? start->incomplete_reduction solution_precipitate Reduce Reducer Conc. Increase Stabilizer precipitate->solution_precipitate Yes solution_large Increase Nucleation Rate Optimize Time/Stirring large_particles->solution_large Yes solution_incomplete Increase Reducer Amount Increase Temperature incomplete_reduction->solution_incomplete Yes

Caption: Troubleshooting logic for common issues in iridium nanoparticle synthesis.

References

refining the synthesis of chloroiridic acid for specific industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of chloroiridic acid (H₂IrCl₆) for specific industrial applications. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and process diagrams to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of high-purity this compound? A1: High-purity this compound is crucial in several advanced industrial fields. Its primary applications include its use as a precursor for manufacturing high-performance catalysts, particularly for electrodes in the chloralkali industry.[1][2][3][4][5] It is also essential in the electronics industry for creating specialized thin films and conductive materials, in electroplating, and as a key reagent in the synthesis of other iridium-based compounds.[6][7]

Q2: What are the common starting materials for synthesizing this compound? A2: The most common starting material is iridium metal powder.[8] Other methods may utilize iridium-containing waste materials or iridium salts as precursors.[9] The purity of the initial iridium source is a critical factor that directly impacts the purity of the final this compound product.[10]

Q3: What are the key safety precautions to take when handling this compound? A3: this compound is a hazardous substance that requires careful handling in a well-ventilated area, preferably under a chemical fume hood.[11] It is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, must be worn.[7][11][12] It is also hygroscopic, meaning it absorbs moisture from the air, so it should be stored in a cool, dry place under an inert atmosphere.[2][5][13][14]

Q4: Which analytical techniques are recommended for characterizing the final product? A4: To ensure the purity and quality of the synthesized this compound, several analytical techniques are employed. Inductively Coupled Plasma (ICP) or ICP-Mass Spectrometry (ICP-MS) is used for trace elemental analysis to quantify impurities.[15][16] Ion Chromatography (IC) can be used to analyze anionic impurities.[15][16] Techniques like X-Ray Diffraction (XRD) can confirm the crystalline structure, and Fourier-Transform Infrared Spectroscopy (FTIR) provides information on chemical bonding.[15] A Certificate of Analysis (COA) from the manufacturer should detail these purity levels and trace impurities.[2][3]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: My synthesis reaction is resulting in a lower than expected yield. What are the potential causes and how can I improve it? A: Low yields can stem from several factors related to reaction kinetics and equipment.[10]

  • Incomplete Dissolution of Iridium: Iridium is a highly corrosion-resistant metal.[17] Ensure that the reaction conditions (temperature, pressure, and stirring) are sufficient to facilitate its complete dissolution. Very vigorous stirring is essential.[18]

  • Incorrect Reagent Concentrations: The concentration of hydrochloric acid and the flow rate of chlorine gas are critical. Low concentrations may lead to an incomplete reaction.

  • Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress to ensure all the iridium powder has reacted.[18]

  • Loss During Purification: Product can be lost during filtration and washing steps. Ensure the precipitate is washed carefully without dissolving a significant amount of the product.

Problem 2: Presence of Impurities in the Final Product

Q: The final this compound product is contaminated with other metal ions (e.g., Na+, K+, Pd, Au). How can these be removed? A: The presence of ionic impurities is a common issue, often introduced by the synthesis method itself, particularly in processes involving alkali fusion.[8]

  • Source of Impurities: "High-temperature chlorination roasting or alkali fusion roasting" methods are known to introduce K+ or Na+ impurity ions.[8]

  • Purification Methods:

    • Ammonium Chloroiridate Precipitation: One common purification step involves precipitating the iridium as ammonium chloroiridate to remove certain impurities. However, this can introduce ammonium ions.[8][9]

    • Sulfide Precipitation: This method can be used to remove base metals and other platinum-group metal impurities.[9]

    • Hydrolysis: Hydrolysis can be employed to effectively remove sodium and potassium ions.[9]

    • Recrystallization: Multiple recrystallization steps can help in achieving higher purity.

Problem 3: Product Instability or Degradation

Q: The synthesized this compound appears to be degrading or changing color over time. What is causing this and how can it be prevented? A: this compound is hygroscopic and can be sensitive to environmental conditions.[2][5]

  • Moisture Absorption: The material readily absorbs moisture from the air, which can lead to hydrolysis and degradation. It is crucial to store the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.[13][14]

  • Thermal Decomposition: The compound can decompose at elevated temperatures (the melting/decomposition point is around 65°C).[2][13][19] Storage should be in a cool, controlled environment.[7][13][14]

  • Light Sensitivity: While less common for this compound, exposure to light can sometimes accelerate degradation. Storing in an opaque container is a good practice.

Data Presentation

Table 1: Example Reaction Parameters for this compound Synthesis

ParameterEmbodiment 1[8]Embodiment 2[8]Embodiment 3[8]
Iridium Powder 2 kg (>99.95% purity)2 kg (>99.95% purity)2 kg (>99.95% purity)
HCl Concentration 36%25%15%
HCl Volume : Ir Mass 8 mL : 1 g4 mL : 1 g2 mL : 1 g
Reaction Temperature 150°CNot specified100°C
Reaction Pressure 0.6 MPaNot specified0.1 MPa
Stirring Speed 160 r/minNot specified120 r/min
Chlorine Gas Flow Rate 800 mL/min500 mL/min200 mL/min
Reaction Time 3 h5 h8 h

Table 2: Impurity Content in a this compound Product from Waste Material

ImpurityContent (ppm)[9]
Pt<1
Pd<1
Rh<1
Ru<1
Au<1
Ag<1
Na5
K3
Ca2
Mg<1
Al<1
Fe2
Cu<1
Ni<1

Experimental Protocols

Protocol: Synthesis of this compound via Pressurized Oxidation

This protocol is a representative example based on methodologies described in the literature.[8]

1. Materials and Equipment:

  • Iridium powder (99.95% purity or higher)

  • Concentrated hydrochloric acid (e.g., 36%)

  • Chlorine gas

  • Pressurized reaction vessel with stirring mechanism and temperature/pressure controls

  • Filtration apparatus

  • Negative pressure system for chlorine removal

2. Procedure:

  • Reaction Setup: Add 2 kg of iridium powder and the appropriate volume of hydrochloric acid (e.g., 16 L for an 8mL:1g ratio) into the reaction vessel.[8]

  • Pressurized Oxidation: Seal the reactor and begin stirring (e.g., at 160 r/min). Heat the mixture to the target temperature (e.g., 150°C) and pressurize with chlorine gas to the desired pressure (e.g., 0.6 MPa).[8] Introduce a continuous flow of chlorine gas (e.g., 800 mL/min).[8]

  • Reaction: Maintain these conditions for the specified reaction time (e.g., 3 hours) or until the iridium powder is fully dissolved.[8]

  • Chlorine Removal: After the reaction is complete, stop the chlorine gas flow. Open the pressure relief valve to return the reactor to normal pressure. Use a negative pressure system to remove any free chlorine from the reaction liquid.[8]

  • Oxidation of Trivalent Iridium: Add concentrated nitric acid to the solution to oxidize any trivalent iridium to tetravalent iridium, resulting in a this compound solution.[8]

  • Filtration: Filter the resulting solution to remove any unreacted solids or residues.

  • Concentration: Concentrate the this compound solution by heating to remove excess acid and water, which will yield the final this compound product.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation start Start load_reagents Load Iridium Powder and Hydrochloric Acid start->load_reagents seal_reactor Seal Reactor load_reagents->seal_reactor pressurize Heat, Pressurize, and Introduce Cl₂ seal_reactor->pressurize react Stir and React (e.g., 3-8 hours) pressurize->react remove_cl2 Remove Free Chlorine react->remove_cl2 oxidize Oxidize with Nitric Acid remove_cl2->oxidize filter Filter Solution oxidize->filter concentrate Concentrate Solution filter->concentrate product Final Product: This compound concentrate->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Problem Identified low_yield Low Yield? start->low_yield impurity Impurities Present? low_yield->impurity No check_dissolution Incomplete Ir Dissolution? low_yield->check_dissolution Yes identify_impurity Identify Impurity Type (e.g., ICP, IC) impurity->identify_impurity Yes increase_conditions Increase Temp/Pressure/Time Improve Stirring check_dissolution->increase_conditions Yes check_reagents Incorrect Reagent Concentration? check_dissolution->check_reagents No adjust_reagents Verify/Adjust HCl & Cl₂ Flow check_reagents->adjust_reagents Yes alkali_metals Alkali Metals (Na+, K+)? identify_impurity->alkali_metals other_metals Other Metals? alkali_metals->other_metals No use_hydrolysis Use Hydrolysis or Recrystallization alkali_metals->use_hydrolysis Yes use_precipitation Use Sulfide or Ammonium Chloroiridate Precipitation other_metals->use_precipitation Yes

References

Validation & Comparative

A Researcher's Guide to Characterizing Iridium Nanoparticles Synthesized from Chloroiridic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of iridium nanoparticles (IrNPs) is paramount for their application. Synthesized from chloroiridic acid (H₂IrCl₆), these nanoparticles exhibit unique catalytic, electronic, and biomedical properties that are intrinsically linked to their size, shape, crystallinity, and surface chemistry. This guide provides a comparative overview of key characterization techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research needs.

At a Glance: Comparison of Key Characterization Techniques

The following table summarizes the primary characterization techniques for iridium nanoparticles, highlighting the information they provide, their principal advantages, and notable limitations.

TechniqueInformation ProvidedAdvantagesLimitations
Transmission Electron Microscopy (TEM) Particle size, shape, morphology, and crystalline structure.Direct visualization of individual nanoparticles; high resolution.Localized analysis (small sample area); requires sample preparation in vacuum.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distribution in solution.Fast, non-invasive, and provides information on particle behavior in suspension.Indirect measurement; sensitive to aggregates and impurities; assumes spherical shape.
X-ray Diffraction (XRD) Crystalline structure, phase identification, and crystallite size.Provides information on the bulk sample; non-destructive.Less sensitive to amorphous phases; peak broadening can be influenced by multiple factors.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and oxidation states of the surface.Surface-sensitive; provides chemical state information.Requires high vacuum; potential for X-ray induced sample damage.
UV-Visible Spectroscopy (UV-Vis) Optical properties (surface plasmon resonance for some metal NPs).Fast, simple, and sensitive to changes in particle size, shape, and aggregation state.Indirect information on size and shape; spectra can be broad and complex.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of surface functional groups and capping agents.Provides information on surface chemistry and interactions.Can be difficult to interpret for complex surfaces; sample preparation can be critical.

In-Depth Analysis of Characterization Techniques

This section provides a detailed look at each technique, including typical experimental data and protocols.

Transmission Electron Microscopy (TEM)

TEM is a cornerstone technique for visualizing nanoparticles, offering direct measurement of their size, morphology, and crystal lattice.

Quantitative Data Summary:

ParameterTypical Values for IrNPsSource of Variation
Core Diameter 1 - 20 nmSynthesis method, precursor concentration, reducing agent, temperature.
Lattice Fringes ~0.22 nmCorresponds to the (111) plane of face-centered cubic (fcc) iridium.[1]

Experimental Protocol:

  • Sample Preparation:

    • Disperse the iridium nanoparticle solution in a volatile solvent like ethanol or deionized water.

    • Sonicate the dispersion for 10-15 minutes to break up agglomerates and ensure a homogeneous solution.[2]

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper TEM grid.

    • Allow the solvent to evaporate completely at room temperature.[3][4]

  • Image Acquisition:

    • Insert the dried grid into the TEM.

    • Operate the microscope at a suitable accelerating voltage (e.g., 200 kV).

    • Acquire images at various magnifications to observe both the overall distribution and individual particle morphology.

    • For high-resolution TEM (HRTEM), focus on individual particles to visualize lattice fringes.

Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of nanoparticles in a colloidal suspension, providing insights into their size distribution and aggregation state in their native environment.

Quantitative Data Summary:

ParameterTypical Values for IrNPsKey Considerations
Z-average Hydrodynamic Diameter 5 - 50 nmTypically larger than the TEM core size due to the solvation layer.
Polydispersity Index (PDI) < 0.1 (monodisperse) to > 0.3 (polydisperse)Indicates the breadth of the size distribution.[5]

Experimental Protocol:

  • Sample Preparation:

    • Dilute the iridium nanoparticle suspension with a suitable solvent (e.g., deionized water) to an appropriate concentration to avoid multiple scattering effects.

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.

  • Measurement:

    • Transfer the filtered sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the z-average hydrodynamic diameter and the polydispersity index.[6][7]

    • It is important to understand the difference between intensity, volume, and number distributions.[8]

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and average crystallite size of the iridium nanoparticles.

Quantitative Data Summary:

ParameterTypical Values for fcc IrNPsCalculation Method
Diffraction Peaks (2θ) ~40.7°, 47.3°, 69.1°, 83.3°Corresponding to (111), (200), (220), and (311) planes.
Crystallite Size 2 - 15 nmCalculated using the Scherrer equation from the broadening of the most intense peak (e.g., (111)).[9][10][11][12]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a powder sample of the iridium nanoparticles by centrifuging the colloidal solution and drying the precipitate.

    • Mount the powder on a zero-background sample holder.

  • Data Acquisition:

    • Use a diffractometer with Cu Kα radiation (λ = 0.15406 nm).

    • Scan a 2θ range that covers the expected diffraction peaks for iridium (e.g., 20° to 90°).

  • Data Analysis:

    • Identify the diffraction peaks and compare their positions to a reference pattern for iridium (e.g., JCPDS card no. 46-1044) to confirm the face-centered cubic (fcc) structure.

    • Determine the full width at half maximum (FWHM) of the most intense diffraction peak.

    • Calculate the average crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ), where K is the shape factor (typically ~0.9), λ is the X-ray wavelength, β is the FWHM in radians, and θ is the Bragg angle.[9][10][11][12]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of iridium at the nanoparticle surface.

Quantitative Data Summary:

Iridium SpeciesIr 4f₇/₂ Binding Energy (eV)Ir 4f₅/₂ Binding Energy (eV)
Metallic Iridium (Ir⁰) ~60.9~63.9
Iridium(III) (Ir³⁺) ~62.3~65.3
Iridium(IV) (Ir⁴⁺) as IrO₂ ~61.5 - 62.2~64.5 - 65.2

Note: Binding energies can vary slightly depending on the chemical environment and instrument calibration.[13][14][15]

Experimental Protocol:

  • Sample Preparation:

    • Deposit a concentrated solution of iridium nanoparticles onto a clean substrate (e.g., silicon wafer) and allow it to dry.

    • Alternatively, press the dried nanoparticle powder into a sample holder.

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Use a monochromatic Al Kα or Mg Kα X-ray source.

    • Acquire a survey spectrum to identify all elements present.

    • Acquire high-resolution spectra for the Ir 4f region.

  • Data Analysis:

    • Calibrate the binding energy scale by referencing the C 1s peak to 284.8 eV.[16]

    • Deconvolute the high-resolution Ir 4f spectrum into its constituent spin-orbit split doublets (4f₇/₂ and 4f₅/₂) to identify and quantify the different iridium oxidation states.[13]

UV-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy can provide information about the formation and stability of iridium nanoparticles in solution. Unlike gold and silver nanoparticles, iridium nanoparticles do not exhibit a strong, sharp surface plasmon resonance peak in the visible region. Instead, their spectra are often characterized by a continuous absorption that increases towards shorter wavelengths.

Experimental Protocol:

  • Sample Preparation:

    • Dilute the iridium nanoparticle colloid to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.5).

    • Use a suitable solvent as a blank for background correction.

  • Measurement:

    • Use a quartz cuvette for measurements in the UV region.

    • Scan a wavelength range from approximately 200 nm to 800 nm.

  • Data Analysis:

    • Monitor the disappearance of the precursor peak (e.g., for H₂IrCl₆) and the emergence of the nanoparticle spectrum to follow the synthesis reaction.[17]

    • Changes in the absorbance spectrum over time can indicate nanoparticle aggregation.[18] The shape of the spectrum can be influenced by the size and shape of the nanoparticles.[18][19]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups of capping and stabilizing agents on the surface of the iridium nanoparticles.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dried powder of the iridium nanoparticles.

    • Mix a small amount of the powder with potassium bromide (KBr) and press it into a transparent pellet.

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the powder directly on the ATR crystal.

  • Measurement:

    • Acquire the IR spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Data Analysis:

    • Compare the spectrum of the nanoparticles with the spectra of the pure capping agents to identify characteristic vibrational bands.

    • Shifts in the peak positions can indicate the interaction of the capping agent with the nanoparticle surface.[20][21][22][23]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for characterizing iridium nanoparticles and the relationship between different techniques.

CharacterizationWorkflow cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_secondary Secondary Characterization Synthesis Iridium Nanoparticle Synthesis (from this compound) TEM TEM (Size, Shape, Morphology) Synthesis->TEM DLS DLS (Hydrodynamic Size, Distribution) Synthesis->DLS XRD XRD (Crystalline Structure, Crystallite Size) Synthesis->XRD XPS XPS (Surface Composition, Oxidation State) Synthesis->XPS UVVis UV-Vis (Optical Properties, Stability) Synthesis->UVVis FTIR FTIR (Surface Chemistry, Capping Agents) Synthesis->FTIR TEM->XRD Correlate size and crystallinity DLS->TEM Compare hydrodynamic vs. core size

Caption: General workflow for the characterization of iridium nanoparticles.

TechniqueRelationship Size Size Shape Shape & Morphology Structure Crystalline Structure Composition Surface Composition Stability Stability in Suspension TEM TEM TEM->Size TEM->Shape TEM->Structure DLS DLS DLS->Size DLS->Stability XRD XRD XRD->Size Crystallite XRD->Structure XPS XPS XPS->Composition UVVis UV-Vis UVVis->Size Indirect UVVis->Stability FTIR FTIR FTIR->Composition Organic

Caption: Relationship between characterization techniques and nanoparticle properties.

References

A Comparative Guide to Analytical Methods for Determining Chloroiridic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like chloroiridic acid (H₂IrCl₆) is paramount. This inorganic compound is a critical precursor in the synthesis of iridium-containing catalysts and active pharmaceutical ingredients. Its purity directly impacts the efficacy, safety, and reproducibility of the final products. This guide provides a comprehensive comparison of key analytical methods for determining the purity of this compound, complete with experimental protocols and performance data.

The primary methods for assessing the purity of this compound involve determining the iridium content and quantifying trace elemental impurities. The principal techniques covered in this guide are:

  • Titrimetry: A classic chemical analysis method for quantifying the iridium content.

  • Gravimetric Analysis: A highly accurate method for determining the iridium concentration through precipitation and weighing.

  • UV-Vis Spectrophotometry: A spectroscopic technique for quantifying iridium concentration based on its light absorption properties after forming a colored complex.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A powerful and sensitive technique for identifying and quantifying a broad range of elemental impurities at trace and ultra-trace levels.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required accuracy and precision, the expected concentration of iridium, the need for impurity profiling, available instrumentation, and sample throughput requirements. The following table summarizes the key performance characteristics of the four methods discussed.

FeatureTitrimetryGravimetric AnalysisUV-Vis SpectrophotometryICP-MS
Analyte Iridium (IV) contentIridium contentIridium contentTrace elemental impurities & Iridium content
Principle Redox titrationPrecipitation of a stable iridium compoundFormation of a colored complex and measurement of absorbanceIonization of atoms and mass-to-charge ratio separation
Accuracy High (typically >99%)Very High (often considered a reference method)Good to High (can be affected by interfering ions)Very High
Precision (%RSD) < 1%< 0.5%1-5%[1]< 5%[2]
Limit of Detection (LOD) mg/L rangemg/L range~0.03 µg/L[1]ng/L to µg/L range[3][4]
Limit of Quantitation (LOQ) mg/L rangemg/L range~0.1 µg/L[5]ng/L to µg/L range
Throughput ModerateLowHighHigh
Cost per Sample LowLowLow to ModerateHigh
Instrumentation Cost LowLowModerateHigh
Primary Use Assay of iridium contentHigh-precision assay of iridium contentRoutine quantification of iridiumComprehensive impurity profiling and assay

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.

Titrimetric Determination of Iridium (IV) Content

This method involves the redox titration of Iridium (IV) with a standardized solution of Iron (II) sulfate.

Principle: Ir(IV) is reduced to Ir(III) by a known excess of Fe(II) solution. The unreacted Fe(II) is then back-titrated with a standard oxidizing agent like cerium(IV) sulfate or potassium permanganate. Alternatively, a direct potentiometric titration can be performed.

Reagents:

  • Standardized 0.01 N Iron (II) sulfate solution

  • Standardized 0.01 N Cerium (IV) sulfate solution

  • Ferroin indicator

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 g of the this compound sample and dissolve it in 50 mL of deionized water. Add 10 mL of concentrated sulfuric acid carefully.

  • Reduction: To the prepared sample solution, add a known excess volume of standardized 0.01 N Iron (II) sulfate solution.

  • Titration: Add 2-3 drops of ferroin indicator to the solution. Titrate the excess, unreacted Iron (II) with standardized 0.01 N Cerium (IV) sulfate solution. The endpoint is indicated by a sharp color change from red to pale blue.[6]

  • Calculation: Calculate the amount of Iron (II) that reacted with Iridium (IV) and subsequently determine the percentage of iridium in the original sample.

Gravimetric Determination of Iridium Content

This method relies on the precipitation of iridium as an insoluble compound, which is then dried and weighed. Hydrolytic precipitation is a common approach.

Principle: Iridium is precipitated from the solution as a hydrated oxide by adjusting the pH of the solution. The precipitate is then filtered, washed, ignited to form a stable iridium oxide (IrO₂), and weighed.

Reagents:

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh about 0.5 g of the this compound sample and dissolve it in 100 mL of deionized water.

  • Precipitation: Heat the solution to boiling and slowly add a saturated solution of sodium bicarbonate until the solution is neutral or slightly alkaline, which will precipitate iridium as a hydrated oxide.[7]

  • Digestion: Keep the solution with the precipitate at a temperature just below boiling for about 30 minutes to allow the precipitate to digest and become more easily filterable.

  • Filtration and Washing: Filter the precipitate through an ashless filter paper. Wash the precipitate several times with hot deionized water to remove any soluble impurities.

  • Drying and Ignition: Transfer the filter paper containing the precipitate to a pre-weighed crucible. Carefully dry and then ignite the crucible at a high temperature (e.g., 800 °C) in a muffle furnace until a constant weight is achieved. The final product is a stable iridium oxide.

  • Calculation: From the final weight of the iridium oxide, calculate the percentage of iridium in the original sample.[8][9]

UV-Vis Spectrophotometric Determination of Iridium Content

This method involves the formation of a colored complex between iridium and a chromogenic agent, followed by the measurement of its absorbance. Thiourea and its derivatives are commonly used for this purpose.

Principle: Iridium (IV) in the this compound solution reacts with a chromogenic agent (e.g., thiourea) in an acidic medium to form a stable, colored complex. The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), and the concentration of iridium is determined from a calibration curve.

Reagents:

  • Standard iridium solution (1000 ppm)

  • Thiourea solution (e.g., 2% w/v in 1 M HCl)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Calibration Curve Preparation: Prepare a series of standard solutions of iridium with concentrations ranging from approximately 1 to 20 ppm by diluting the standard iridium solution.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample, dissolve it in a known volume of dilute HCl, and then dilute it further to bring the expected iridium concentration within the range of the calibration standards.

  • Color Development: To a specific volume of each standard and the sample solution, add the thiourea solution and allow the color to develop for a set amount of time.

  • Absorbance Measurement: Measure the absorbance of each solution at the λmax of the iridium-thiourea complex using a UV-Vis spectrophotometer. Use a reagent blank for the baseline correction.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of iridium in the sample solution from the calibration curve and calculate the purity of the this compound.[10]

ICP-MS for Elemental Impurity Analysis

ICP-MS is the preferred method for determining the presence and concentration of trace and ultra-trace elemental impurities.

Principle: The sample is introduced into an argon plasma, which atomizes and ionizes the elements present. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of each ion, which is proportional to its concentration.

Reagents:

  • High-purity nitric acid (HNO₃)

  • High-purity hydrochloric acid (HCl)

  • Deionized water (Type I)

  • Multi-element standard solutions

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) into a clean, inert digestion vessel. Add a mixture of high-purity nitric acid and hydrochloric acid.[11][12][13]

  • Microwave Digestion: Place the vessel in a microwave digestion system and heat the sample according to a pre-programmed temperature profile to ensure complete dissolution.[2]

  • Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be compatible with the ICP-MS instrument (typically 1-2% nitric acid).

  • Instrument Calibration: Calibrate the ICP-MS instrument using multi-element standard solutions that cover the expected range of impurity concentrations.

  • Analysis: Introduce the prepared sample solution into the ICP-MS and acquire data for the elements of interest. Common impurities to screen for include other platinum group metals (e.g., Rh, Ru, Pt, Pd, Os), as well as common process-related metals (e.g., Fe, Cu, Ni, Pb, Zn).

  • Data Analysis: Quantify the concentration of each impurity element based on the calibration curves.[3][4]

Visualizing the Workflow

A systematic workflow is crucial for the comprehensive purity analysis of this compound. The following diagrams, generated using Graphviz, illustrate the overall quality control workflow and the specific experimental workflows for each analytical method.

G Overall Quality Control Workflow for this compound Purity Analysis cluster_0 Initial Assessment cluster_1 Quantitative Analysis (Iridium Content) cluster_2 Impurity Profiling cluster_3 Final Purity Assessment Sample This compound Sample Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Test Visual->Solubility Assay Assay of Iridium Content Solubility->Assay Impurity Elemental Impurity Analysis Solubility->Impurity Titrimetry Titrimetry Assay->Titrimetry Assay Gravimetry Gravimetric Analysis Assay->Gravimetry High-Precision Assay Spectrophotometry UV-Vis Spectrophotometry Assay->Spectrophotometry Routine Assay Data Data Compilation and Review Titrimetry->Data Gravimetry->Data Spectrophotometry->Data ICPMS ICP-MS Impurity->ICPMS ICPMS->Data Report Certificate of Analysis Generation Data->Report

Caption: Overall quality control workflow for this compound purity analysis.

G Experimental Workflows for Purity Analysis cluster_titration Titrimetry Workflow cluster_gravimetry Gravimetric Analysis Workflow cluster_spectrophotometry UV-Vis Spectrophotometry Workflow cluster_icpms ICP-MS Workflow T1 Weigh Sample T2 Dissolve in Acid T1->T2 T3 Add Excess Fe(II) T2->T3 T4 Titrate with Ce(IV) T3->T4 T5 Calculate Ir Content T4->T5 G1 Weigh Sample G2 Dissolve in Water G1->G2 G3 Precipitate with NaHCO₃ G2->G3 G4 Filter and Wash G3->G4 G5 Dry and Ignite G4->G5 G6 Weigh IrO₂ G5->G6 G7 Calculate Ir Content G6->G7 S1 Prepare Standards S3 Add Chromogenic Agent S1->S3 S2 Prepare Sample Solution S2->S3 S4 Measure Absorbance S3->S4 S5 Quantify from Cal. Curve S4->S5 I1 Weigh Sample I2 Microwave Digestion I1->I2 I3 Dilute Sample I2->I3 I5 Analyze Sample I3->I5 I4 Calibrate Instrument I4->I5 I6 Quantify Impurities I5->I6

Caption: Experimental workflows for each analytical method.

References

A Comparative Guide to Iridium Precursors in Catalytic Applications: Chloroiridic Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iridium's unique electronic properties and high stability have established it as a powerhouse in catalysis, driving critical transformations from pharmaceutical synthesis to green energy production. The choice of the initial iridium precursor is a pivotal decision that profoundly influences the resulting catalyst's activity, selectivity, and stability. While chloroiridic acid (H₂IrCl₆) is a common and versatile starting material, a range of other precursors, including iridium(III) chloride, iridium(IV) oxide, and various organometallic complexes, offer distinct advantages for specific applications.

This guide provides an objective comparison of this compound against other leading iridium precursors. We present a synthesis of experimental data to illuminate the performance differences in key catalytic areas, including electrocatalysis (Oxygen Evolution Reaction), C-H functionalization, and hydrogenation/dehydrogenation reactions. Detailed experimental protocols and workflow visualizations are provided to support researchers in their catalyst development endeavors.

Data Presentation: Performance Metrics of Iridium Precursors

The efficacy of a catalyst is determined by several quantitative factors. The following tables summarize the performance of catalysts derived from different iridium precursors across various applications.

Table 1: Comparison of Iridium Precursors in Oxygen Evolution Reaction (OER) Electrocatalysis

PrecursorCatalyst FormedOverpotential (mV @ 10 mA/cm²)StabilityKey FindingsCitations
This compound (H₂IrCl₆) Amorphous IrOₓ~271 - 324Moderate to HighActivity is highly dependent on synthesis method (e.g., thermal decomposition); amorphous oxides are generally more active than crystalline forms.[1]
Iridium(III) Chloride (IrCl₃) IrO₂ NanofibersNot specifiedHighServes as a common precursor for synthesizing various nanostructured IrO₂ catalysts.
Iridium(IV) Oxide (IrO₂) Commercial IrO₂ (benchmark)~291 - 412HighOften used as a benchmark but can be outperformed by nanostructured catalysts derived from other precursors. Nanostructuring enhances the number of accessible electrochemical sites.[2][3]
Organometallic Ir Precursors Amorphous Ir-oxide filmIndistinguishable from other precursorsHighOrganometallic precursors form stable and highly active oxide films upon electrochemical oxidation. These maintain high activity at very low iridium loadings.[4]
Iridium Single Atoms in Co₃O₄ Ir-Co₃O₄236HighSingle Ir atoms dispersed in a cobalt oxide host significantly enhance mass activity and turnover frequency compared to benchmark IrO₂.[2]

Table 2: Comparison of Iridium Precursors in C-H Functionalization & Coupling Reactions

PrecursorReaction TypeCatalyst SystemYield (%)SelectivityKey FindingsCitations
[Ir(COD)Cl]₂ Asymmetric Allylic SubstitutionWith phosphoramidite ligand>90%>95% ee, ~20:1 branched:linearThe active catalyst is a metallacyclic species formed in situ. High enantioselectivity is a hallmark of this system.[5]
[Ir(PPh₃)₂(L²)(H)] Suzuki C-C CouplingBase (Cs₂CO₃)55-94%N/AIridium complexes can catalyze Suzuki-type couplings under relatively mild conditions without additional ligands.[6][7]
[Cp*IrCl₂]₂ C-H AminationAgBF₄ co-catalystNot specifiedN/AEffective for oxime-directed amination of primary C-H bonds.[8]
Iridium(III) Acetylacetonate C-H ActivationC-bonded isomerNot specifiedN/AThe C-bonded linkage isomer of Ir(acac)₃ has been investigated for C-H activation reactions.[9]

Table 3: Comparison of Iridium Precursors in Hydrogenation & Dehydrogenation Reactions

PrecursorReaction TypeCatalyst SystemTOF (h⁻¹)TONKey FindingsCitations
CpIrCl₂(ppy) Formic Acid DehydrogenationImmobilized on N-polymersup to 46,000N/AImmobilization of homogeneous Ir complexes allows for use in controllable hydrogen evolution devices.[10]
[CpIr(4,7-dihydroxy-1,10-phenanthroline)] Formic Acid DehydrogenationAqueous solutionN/A5,000,000Highly efficient and recyclable catalyst due to pH-dependent solubility, allowing recovery by filtration.[11]
Cp*Ir(III) complexes Transfer HydrogenationFormate as H₂ sourceN/AN/AEfficiently catalyze transfer hydrogenation of ketones and aldehydes in water.[12]

Mandatory Visualizations

Visualizing workflows and reaction pathways is crucial for understanding the transformation of precursors into active catalysts and their subsequent function.

experimental_workflow cluster_prep Catalyst Preparation cluster_testing Catalytic Testing Precursor Select Iridium Precursor (e.g., H₂IrCl₆, IrCl₃, Organometallic) Synthesis Catalyst Synthesis (e.g., Thermal Decomposition, Ligand Exchange, Electrodeposition) Precursor->Synthesis Characterization Physicochemical Characterization (XRD, TEM, XPS) Synthesis->Characterization Reaction Catalytic Reaction (OER, C-H Activation, etc.) Characterization->Reaction Apply Catalyst Analysis Performance Analysis (Yield, TOF, Selectivity, Stability) Reaction->Analysis Analysis->Precursor Optimize Precursor/Synthesis

Caption: General experimental workflow from precursor selection to catalyst performance evaluation.

precursor_transformation cluster_precursors Iridium Precursors cluster_active Active Catalytic Species H2IrCl6 This compound (H₂IrCl₆) IrO2 Iridium Oxide (IrO₂/IrOₓ) (For OER) H2IrCl6->IrO2 Thermal/Electro- chemical Oxidation IrCl3 Iridium(III) Chloride (IrCl₃) IrCl3->IrO2 Oxidation Ir_complex Coordinatively Unsaturated Ir(I)/Ir(III) Complex IrCl3->Ir_complex Ligand Exchange OrganoIr Organometallic Ir(III) ([Cp*IrCl₂]₂) OrganoIr->IrO2 Oxidative Degradation OrganoIr->Ir_complex Activation (e.g., Base)

Caption: Transformation pathways of common iridium precursors to active catalytic species.

suzuki_cycle IrI Ir(I) Species IrIII_Aryl Ir(III)-Aryl Intermediate IrI->IrIII_Aryl Oxidative Addition (+ Ar-X) IrIII_Biaryl Ir(III)-Biaryl Intermediate IrIII_Aryl->IrIII_Biaryl Transmetalation (+ Ar'-B(OH)₂) IrIII_Biaryl->IrI Reductive Elimination (- Ar-Ar')

Caption: Simplified catalytic cycle for an Iridium-catalyzed Suzuki-type C-C coupling reaction.[6][7]

Discussion: this compound vs. Other Precursors

  • This compound (H₂IrCl₆): As a hexachloroiridate(IV) compound, this is one of the most fundamental and commercially available iridium salts.[13][14] It is highly soluble in water and alcohols, making it an excellent precursor for preparing aqueous-phase catalysts and for electrodeposition of iridium oxide films for OER.[1][15] Its primary role is often as a starting material for the synthesis of other iridium compounds, including ammonium hexachloroiridate and iridium(III) chloride.[16] For applications like OER, H₂IrCl₆ is a reliable choice for forming active iridium oxide layers via thermal decomposition.[1]

  • Iridium(III) Chloride (IrCl₃): Often used in its hydrated form (IrCl₃·xH₂O), this precursor is a cornerstone for synthesizing a vast range of organometallic iridium complexes.[16][17] It is the typical starting material for producing catalysts like Vaska's complex and various alkene-coordinated dimers, which are themselves important precursors for homogeneous catalysis.[16] Its versatility makes it a direct competitor to this compound when the goal is to create bespoke organometallic catalysts through ligand exchange reactions.[17]

  • Iridium(IV) Oxide (IrO₂): This is less a precursor and more a final catalyst form, particularly for electrocatalysis.[3] It is the benchmark material for OER in acidic media due to its high activity and stability.[3] However, studies show that IrO₂ prepared in situ from precursors like H₂IrCl₆ or organometallic complexes can exhibit superior performance due to the formation of more active amorphous structures or higher surface areas.[1][3] Therefore, while one might use commercial IrO₂ directly, synthesizing it from a precursor allows for greater control over morphology and, potentially, activity.

  • Iridium(III) Acetylacetonate (Ir(acac)₃): This organometallic complex is valued for its thermal stability and solubility in organic solvents, making it an ideal precursor for gas-phase deposition techniques like MOCVD. It is also used to generate iridium oxide nanoclusters and supported iridium catalysts for reactions such as CO oxidation. For researchers working in materials science or requiring precise film deposition, Ir(acac)₃ offers advantages over the more ionic, less volatile chloride-based precursors.[18][19]

  • Organometallic Precursors ([CpIrCl₂]₂, etc.): This class of precursors, featuring ligands like pentamethylcyclopentadienyl (Cp), provides access to some of the most active and selective homogeneous catalysts known.[5][12][20] They are particularly dominant in asymmetric synthesis and C-H activation.[5][8] The ligands stabilize the iridium center and can be tuned to control the catalyst's electronic and steric properties. However, a significant consideration is that these placeholder ligands can degrade under harsh oxidative conditions, which can complicate analysis but may also be a necessary step in the formation of the true active catalyst, such as an iridium-oxo dimer.[21]

Experimental Protocols

Protocol 1: Preparation of IrO₂ Catalyst via Thermal Decomposition of H₂IrCl₆

  • Objective: To prepare an iridium oxide catalyst on a titanium substrate for OER applications, based on methods described in the literature.[1]

  • Materials: this compound hexahydrate (H₂IrCl₆·6H₂O), isopropanol, titanium foil.

  • Procedure:

    • Prepare a precursor solution by dissolving a specific amount of H₂IrCl₆·6H₂O in isopropanol to achieve a target iridium concentration (e.g., 0.1 M).

    • Pre-treat the titanium foil substrate by etching with a suitable acid (e.g., oxalic acid) to create a rough surface, then rinse thoroughly with deionized water and dry.

    • Apply a small volume of the precursor solution onto the pre-treated titanium foil and spread it evenly.

    • Dry the coated substrate in an oven at a low temperature (e.g., 80 °C) for 10-15 minutes to evaporate the solvent.

    • Transfer the dried substrate to a furnace and calcine at a higher temperature (e.g., 350-500 °C) in air for a set duration (e.g., 1 hour). This step decomposes the precursor to form an iridium oxide layer.

    • Repeat the coating, drying, and calcination steps multiple times to achieve the desired catalyst loading.

    • Perform a final annealing step at the same calcination temperature for 1-2 hours to ensure complete conversion and improve adhesion.

    • The resulting TDIROF (Thermally Decomposed Iridium Oxide Film) electrode is ready for electrochemical testing.

Protocol 2: In-situ Generation of an Iridium Catalyst for Asymmetric Amination

  • Objective: To perform an enantioselective allylic amination using an iridium catalyst generated in situ from an organometallic precursor.[5]

  • Materials: [Ir(COD)Cl]₂ (cyclooctadiene iridium(I) chloride dimer), phosphoramidite ligand, a base (e.g., propylamine), allylic carbonate (substrate), amine nucleophile, and an appropriate solvent (e.g., THF).

  • Procedure:

    • In a glovebox, charge a reaction vessel with [Ir(COD)Cl]₂ and the desired phosphoramidite ligand in the specified stoichiometric ratio.

    • Add the anhydrous solvent (THF) and stir for a few minutes to allow for initial complex formation.

    • Add the base (propylamine) to the mixture. The formation of the active metallacyclic iridium species is initiated by the base.

    • Add the allylic carbonate substrate to the activated catalyst solution.

    • Finally, add the amine nucleophile to begin the catalytic reaction.

    • Seal the vessel and stir the reaction at the specified temperature (e.g., room temperature) for the required time.

    • Monitor the reaction progress using TLC or GC/MS.

    • Upon completion, quench the reaction and perform a standard workup followed by purification (e.g., column chromatography) to isolate the chiral amine product.

    • Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC.

Protocol 3: Suzuki Cross-Coupling Catalyzed by a Pre-formed Iridium Complex

  • Objective: To conduct a Suzuki-type C-C bond formation using a defined iridium-hydride complex as the catalyst precursor.[6][7]

  • Materials: [Ir(PPh₃)₂(L²)(H)] catalyst precursor, aryl halide, arylboronic acid, cesium carbonate (Cs₂CO₃) as base, and solvent (e.g., PEG-400).

  • Procedure:

    • To a reaction tube, add the aryl halide (e.g., 1 mmol), arylboronic acid (e.g., 1.2 mmol), and Cs₂CO₃ (e.g., 2.4 mmol).

    • Add the iridium catalyst precursor, [Ir(PPh₃)₂(L²)(H)] (e.g., 0.1 mol%).

    • Add the solvent (PEG-400, e.g., 4 mL) and seal the tube.

    • Place the reaction mixture in a preheated oil bath at the specified temperature (e.g., 120 °C).

    • Stir the reaction for the designated time (e.g., 24 hours).

    • After cooling to room temperature, extract the product with an organic solvent (e.g., diethyl ether).

    • Analyze the organic phase by GC-MS to determine the conversion and yield of the biaryl product.

References

A Comparative Guide to Lewis Acid Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. The ability of a Lewis acid to accept an electron pair allows it to activate substrates, thereby increasing reaction rates and influencing selectivity.[1][2] This guide provides a comparative analysis of common Lewis acid catalysts in two key organic transformations: the Diels-Alder reaction and the Friedel-Crafts acylation. The performance of these catalysts is evaluated based on quantitative data from published research, with detailed experimental protocols provided for reproducibility.

The Role of Lewis Acids in Catalysis

Lewis acids accelerate reactions by coordinating to a Lewis basic site on a substrate, typically an oxygen or nitrogen atom.[3] This coordination withdraws electron density, making the substrate more electrophilic and susceptible to nucleophilic attack.[1][3] In addition to rate enhancement, the choice of Lewis acid can significantly impact the stereoselectivity and regioselectivity of a reaction.[1][4] Chiral Lewis acids, for instance, are instrumental in asymmetric synthesis, creating a chiral environment that favors the formation of one enantiomer over the other.[5][6]

Visualizing the Fundamentals

To better understand the principles of Lewis acid catalysis, the following diagrams illustrate a general classification of Lewis acids and a typical experimental workflow.

Lewis_Acid_Classification cluster_main Classification of Lewis Acids cluster_metal Based on Metal Type cluster_hardness Based on Hardness (HSAB Theory) A Lewis Acids B Main Group Metals (Al, B, Sn, Zn) A->B C Transition Metals (Ti, Sc, Cu, Fe) A->C D Lanthanides (Sc, Y, La) A->D E Hard Lewis Acids (AlCl₃, TiCl₄) A->E F Soft Lewis Acids (CuI, AgI) A->F G Borderline Lewis Acids (FeCl₃, ZnCl₂) A->G

Caption: Classification of common Lewis acid catalysts.

Experimental_Workflow A Start: Reactant & Solvent Preparation B Addition of Lewis Acid Catalyst A->B C Controlled Addition of Second Reactant B->C D Reaction Monitoring (TLC, GC, etc.) C->D E Quenching of the Reaction D->E F Work-up and Extraction E->F G Purification (e.g., Chromatography) F->G H Product Characterization (NMR, MS, etc.) G->H I End: Isolated Product H->I

Caption: A generalized experimental workflow for a Lewis acid-catalyzed reaction.

Comparative Study 1: The Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. Lewis acids are known to dramatically accelerate this reaction and enhance its selectivity.[4][7] Below is a comparison of different Lewis acid catalysts in the reaction between cyclopentadiene and 1,4-naphthoquinone.

CatalystCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)Reference
None-Dichloromethane24No Product[7]
AlCl₃10Dichloromethane275[7]
FeCl₃10Dichloromethane420[7]
Ca(OTf)₂10Dichloromethane192[7]
CaCl₂10Dichloromethane24No Product[7]

Analysis: In this specific Diels-Alder reaction, Calcium(II) triflate (Ca(OTf)₂) emerges as the most effective catalyst, providing the highest yield in the shortest reaction time.[7] Aluminum chloride (AlCl₃) also demonstrates significant catalytic activity.[7] In contrast, Iron(III) chloride (FeCl₃) is much less effective, and Calcium chloride (CaCl₂) shows no catalytic activity under these conditions.[7] The uncatalyzed reaction does not proceed, highlighting the essential role of the Lewis acid in this transformation.[7]

Experimental Protocol: Diels-Alder Reaction

The following is a representative experimental protocol for the Ca(OTf)₂-catalyzed Diels-Alder reaction of cyclopentadiene and 1,4-naphthoquinone:

  • To a solution of 1,4-naphthoquinone (1.0 mmol) in dichloromethane (10 mL) at room temperature is added Ca(OTf)₂ (0.1 mmol, 10 mol%).

  • The mixture is stirred for 5 minutes.

  • Freshly distilled cyclopentadiene (1.2 mmol) is added dropwise to the mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion (approximately 1 hour), the reaction mixture is quenched with water (10 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired Diels-Alder adduct.

Comparative Study 2: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones, which are important intermediates in the pharmaceutical and fine chemical industries.[8] This reaction typically requires a Lewis acid catalyst to activate the acylating agent.[8][9] A key challenge in Friedel-Crafts acylation is that the product ketone can form a stable complex with the Lewis acid, often necessitating the use of stoichiometric amounts of the catalyst.[8][10]

CatalystCatalyst LoadingSolventReactantsProductYield (%)Reference
AlCl₃StoichiometricDichloromethaneAnisole, Propionyl chloride4-Methoxypropiophenone~90[8]
ZnCl₂CatalyticDichloromethaneAnisole, Propionyl chloride4-MethoxypropiophenoneModerate[11]
ZSM-5 (Zeolite)CatalyticSolvent-freeAnisole, Propionic anhydride4-MethoxypropiophenoneHigh[8]

Analysis: Traditionally, AlCl₃ is a highly effective but stoichiometric reagent for Friedel-Crafts acylation.[8][10] Milder Lewis acids like ZnCl₂ can be used in catalytic amounts, though often with lower efficiency.[11] Modern approaches utilize solid acid catalysts like zeolites (e.g., ZSM-5), which offer the advantages of being recyclable and environmentally benign, while still providing high yields.[8]

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a general procedure for the AlCl₃-mediated Friedel-Crafts acylation of anisole:

  • To a stirred suspension of anhydrous AlCl₃ (1.1 mmol) in dry dichloromethane (5 mL) at 0 °C is added propionyl chloride (1.0 mmol).

  • The mixture is stirred for 15 minutes at 0 °C.

  • A solution of anisole (1.0 mmol) in dry dichloromethane (2 mL) is added dropwise over 10 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Mechanistic Insight: Lewis Acid Activation

The diagram below illustrates the general mechanism of Lewis acid activation in a carbonyl-containing substrate, a common feature in both the Diels-Alder (with a dienophile) and Friedel-Crafts acylation reactions.

Caption: General mechanism of Lewis acid activation of a carbonyl compound.

Conclusion

The selection of an appropriate Lewis acid catalyst is critical for the success of many organic reactions. As demonstrated with the Diels-Alder and Friedel-Crafts reactions, catalyst performance can vary significantly in terms of yield, reaction rate, and required stoichiometry. While traditional Lewis acids like AlCl₃ remain powerful tools, modern research is increasingly focused on developing more sustainable and efficient catalytic systems, including those based on earth-abundant metals and recyclable solid acids. For researchers in drug development and other scientific fields, a careful, data-driven approach to catalyst selection is paramount for optimizing synthetic routes and achieving desired chemical transformations.

References

A Comparative Guide to Chloroiridic Acid-Based Electrochemical Sensors for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of chloroiridic acid-based electrochemical sensors with common alternatives, namely gold nanoparticle-modified and glassy carbon-based sensors. The performance of these sensors is evaluated based on experimental data for the detection of various pharmaceutical compounds. Detailed experimental protocols and visual workflows are included to support researchers in their validation processes.

Performance Comparison of Electrochemical Sensors

The selection of an appropriate electrochemical sensor is critical for accurate and reliable pharmaceutical analysis. The following tables summarize the quantitative performance of iridium oxide-based sensors (often prepared from this compound precursors), gold nanoparticle-modified electrodes, and glassy carbon electrodes for the detection of key drug molecules.

Analyte Sensor Type Linear Range (µM) Limit of Detection (LOD) (µM) Sensitivity Reference
Dopamine Iridium Oxide/SPE0.1 - 700.01580 nA/µM[1]
AuNP/Graphene/GCE0.02 - 100.016-
Activated GCE0.02 - 1000.01-
Adrenaline Iridium Oxide/SPE0.1 - 150.03030 nA/µM[1]
Acetaminophen Ag–Pd@rGO/GCE0.50 - 3000.23-[2][3]
ERGO/GCE-0.0182-[4]
Diclofenac M-Chs NC/CPE0.025 - 4.00.0079.6 µA/µM cm²[5]
aGCE0.001 - 0.10.00025-[6]

Note: AuNP (Gold Nanoparticle), GCE (Glassy Carbon Electrode), SPE (Screen-Printed Electrode), ERGO (Electrochemically Reduced Graphene Oxide), M-Chs NC/CPE (Magnetic Chitosan Nanocomposite Carbon Paste Electrode), aGCE (activated Glassy Carbon Electrode), Ag–Pd@rGO/GCE (Silver-Palladium bimetal nanoparticles and reduced graphene oxide modified Glassy Carbon Electrode). Dashes indicate data not provided in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of electrochemical sensor performance. Below are generalized protocols for the fabrication and validation of the compared sensor types.

I. Fabrication of Iridium Oxide Modified Screen-Printed Electrode (IrOx/SPE)
  • Preparation of Electrodeposition Solution: Prepare a saturated solution of alkaline iridium(III) solution. This is often achieved by dissolving this compound (H₂IrCl₆) in an alkaline medium.

  • Electrochemical Deposition:

    • Immerse a screen-printed electrode (SPE) into the iridium(III) solution.

    • Employ cyclic voltammetry (CV) for the electrodeposition of the hydrous iridium oxide film. A typical potential range is from -0.2 V to +1.2 V.[1]

    • The number of cycles will determine the thickness and properties of the deposited film.

  • Characterization:

    • Investigate the properties of the iridium oxide film using CV in a standard electrolyte solution (e.g., phosphate-buffered saline, PBS).

    • The resulting voltammogram should show a stable and reversible redox couple corresponding to the Ir(III)/Ir(IV) transition.[1]

II. Fabrication of Gold Nanoparticle Modified Glassy Carbon Electrode (AuNP/GCE)
  • GCE Pre-treatment:

    • Polish the glassy carbon electrode (GCE) with alumina slurry on a polishing pad to a mirror-like finish.

    • Sonciate the electrode in ethanol and then in deionized water to remove any residual polishing material.

    • Allow the electrode to dry completely.

  • Gold Nanoparticle Deposition:

    • Gold nanoparticles can be deposited onto the GCE surface through various methods, including electrochemical deposition or drop-casting of a pre-synthesized AuNP solution.

    • For electrochemical deposition, immerse the pre-treated GCE in a solution containing a gold salt (e.g., HAuCl₄) and apply a specific potential or potential cycling to reduce the gold ions to nanoparticles on the electrode surface.

  • Characterization:

    • Characterize the modified electrode using techniques such as scanning electron microscopy (SEM) to visualize the nanoparticle distribution and cyclic voltammetry in a redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻) to assess the change in electrochemical surface area and electron transfer kinetics.

III. Validation of Electrochemical Sensors for Drug Analysis

The validation of an electrochemical sensor should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).

  • Specificity/Selectivity:

    • Analyze potential interfering substances that are likely to be present in the sample matrix (e.g., other drugs, excipients, endogenous compounds).

    • The sensor's response to the target analyte should be significantly greater than its response to any potential interferents. For the iridium oxide-based sensor, it showed good selectivity for dopamine even with a 1000-fold excess of uric acid.[1]

  • Linearity and Range:

    • Prepare a series of standard solutions of the target analyte at different concentrations.

    • Measure the electrochemical response (e.g., peak current in voltammetry) for each concentration.

    • Plot the response versus concentration and determine the linear range and the regression equation.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD is the lowest concentration of an analyte that can be reliably detected. It is often calculated as 3 times the standard deviation of the blank signal divided by the slope of the calibration curve.

    • LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. It is often calculated as 10 times the standard deviation of the blank signal divided by the slope of the calibration curve.

  • Accuracy:

    • Determine the accuracy by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and comparing the measured concentration to the true value. The results are typically expressed as a percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze the same sample multiple times on the same day under the same conditions.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or with different equipment.

    • Precision is expressed as the relative standard deviation (RSD) of the measurements.

  • Stability:

    • Evaluate the stability of the analyte in the sample solution and the stability of the sensor over time. This can be done by analyzing samples at different time intervals and after storage under specified conditions.

Visualizing the Workflow and Sensing Mechanism

To further clarify the processes involved in utilizing these electrochemical sensors, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway.

ExperimentalWorkflow cluster_prep Sensor Preparation cluster_analysis Electrochemical Analysis cluster_validation Method Validation prep_electrode Electrode Pre-treatment (Polishing, Cleaning) modification Surface Modification (e.g., Electrodeposition of IrOx or AuNPs) prep_electrode->modification characterization Characterization (CV, SEM) modification->characterization sample_prep Sample Preparation (Dilution, pH adjustment) characterization->sample_prep Ready for use measurement Electrochemical Measurement (e.g., DPV, SWV) sample_prep->measurement data_analysis Data Analysis (Peak current vs. Concentration) measurement->data_analysis validation_params Validation Parameters data_analysis->validation_params Performance Evaluation linearity Linearity & Range lod_loq LOD & LOQ accuracy Accuracy & Precision selectivity Selectivity validation_params->linearity validation_params->lod_loq validation_params->accuracy validation_params->selectivity SignalingPathway cluster_electrode Sensor Surface cluster_solution Solution cluster_signal Signal Transduction electrode Working Electrode modifier Modifier (IrOx / AuNP) electrode->modifier enhances current Measurable Current electrode->current generates redox_reaction Redox Reaction (Oxidation/Reduction) modifier->redox_reaction catalyzes analyte Drug Analyte analyte->modifier interacts with electron_transfer Electron Transfer redox_reaction->electron_transfer electron_transfer->electrode

References

Performance Evaluation of Catalysts for CO2 Reduction: A Comparative Guide Featuring Chloroiridic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a cornerstone of sustainable chemistry and renewable energy storage. The efficiency of this process hinges on the performance of the electrocatalyst. This guide provides a comparative analysis of catalysts derived from chloroiridic acid (H₂IrCl₆) for CO₂ reduction, benchmarked against other leading alternative catalysts. The information is supported by experimental data and detailed methodologies to aid in catalyst selection and development.

Iridium Catalysts Derived from this compound

This compound is a common and versatile precursor for synthesizing various iridium-based catalysts, including nanoparticles and pincer complexes. The synthesis typically involves the reduction of the iridium salt in the presence of a stabilizing agent.

An iridium(III) trihydride complex supported by a pincer ligand with a hydrogen bond donor has demonstrated exceptional performance in the electrocatalytic reduction of CO₂ to formate. This catalyst operates with a high Faradaic efficiency (>99%) and a low overpotential. Mechanistic studies suggest that the reaction proceeds through the insertion of CO₂ into an Ir-H bond, followed by the release of formate and regeneration of the iridium(III) trihydride species.[1][2]

Comparative Performance of CO₂ Reduction Catalysts

The following table summarizes the quantitative performance of various catalysts in the electrochemical reduction of CO₂, providing a benchmark for evaluating catalysts derived from this compound.

CatalystPrecursor/MethodMajor Product(s)Max. Faradaic Efficiency (%)Current Density (mA/cm²)Potential (V vs. RHE)ElectrolyteReference
Iridium-based
(PNHP)IrH₂Iridium(III) trihydride complexFormate>99--1.5 (vs Fc/Fc+)H₂O/MeCN[1][2]
Ir pincer complexImmobilized on CNTsFormateHigh-Lower overpotentialAqueous
Gold-based
Au GDEGas Diffusion ElectrodeCO80-90200-Acidic sulfate[3]
Copper-based
B-doped Cu GDEGas Diffusion ElectrodeC₂₊ products78-200-0.45-[4]
Cu-AlMicrowave-assisted solvothermalHCOOH, SyngasNear 100130-1.3KHCO₃[5]
Bismuth-based
Bi-NRs@NCNTsN-doped carbon nanotubesFormate~91--0.90.1 M KHCO₃[4]
BiOBr-templated2D material synthesisFormic Acid>90200--[6]
Single-Atom Catalysts
Er SACSingle Atom CatalystCO≥90500-Neutral and acidic[3]
Other Metals
Ag nanowires/CSilver nanowires on carbonCO~100---[7]
Sn-Pb alloy-Formate79.845.7-1.36-[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for catalyst synthesis and performance evaluation.

Synthesis of Iridium Nanoparticles from this compound

A common method for synthesizing colloidal iridium nanoparticles involves the chemical reduction of this compound (H₂IrCl₆) with a reducing agent such as methanol, in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP).[9]

Typical Protocol:

  • Dissolve a specific amount of H₂IrCl₆ in methanol.

  • In a separate container, dissolve PVP in methanol.

  • Mix the two solutions under constant stirring.

  • Heat the mixture to a specific temperature (e.g., 50°C) to facilitate the reduction of the iridium precursor.[10]

  • The formation of iridium nanoparticles is indicated by a color change in the solution.

  • The resulting nanoparticles can be characterized using techniques such as Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS).[9]

G cluster_synthesis Synthesis of Iridium Nanoparticles cluster_characterization Characterization H2IrCl6_solution This compound in Methanol Mixing Mixing and Stirring H2IrCl6_solution->Mixing PVP_solution PVP in Methanol PVP_solution->Mixing Heating Heating (e.g., 50°C) Mixing->Heating Ir_NPs Iridium Nanoparticles Heating->Ir_NPs TEM TEM Ir_NPs->TEM XRD XRD Ir_NPs->XRD XPS XPS Ir_NPs->XPS

Synthesis and characterization of Iridium nanoparticles.
Electrochemical Evaluation of CO₂ Reduction Performance

The catalytic performance is typically evaluated in an electrochemical cell, often an H-type cell or a gas diffusion electrode (GDE) setup.

General Protocol:

  • Working Electrode Preparation: The synthesized catalyst is deposited onto a conductive substrate (e.g., carbon paper, glassy carbon electrode) to form the working electrode.

  • Electrochemical Cell Assembly: A three-electrode system is commonly used, comprising the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or SCE).

  • Electrolyte: The cell is filled with a suitable electrolyte, such as a CO₂-saturated aqueous solution of potassium bicarbonate (KHCO₃) or a non-aqueous solvent system.[4]

  • CO₂ Purging: High-purity CO₂ is continuously bubbled through the electrolyte to ensure saturation.

  • Electrochemical Measurements: Techniques such as linear sweep voltammetry (LSV), chronoamperometry, and electrochemical impedance spectroscopy (EIS) are employed to assess the catalyst's activity, stability, and kinetics.

  • Product Analysis: The gaseous and liquid products of the CO₂ reduction reaction are quantified using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). The Faradaic efficiency for each product is then calculated.

G cluster_workflow Electrochemical Evaluation Workflow Electrode_Prep Working Electrode Preparation Cell_Assembly Electrochemical Cell Assembly Electrode_Prep->Cell_Assembly CO2_Purge CO2 Saturation Cell_Assembly->CO2_Purge Electrochem_Test Electrochemical Testing CO2_Purge->Electrochem_Test Product_Analysis Product Quantification (GC/HPLC) Electrochem_Test->Product_Analysis Performance_Metrics Calculate Faradaic Efficiency & Current Density Product_Analysis->Performance_Metrics

Workflow for evaluating CO₂ reduction catalyst performance.

Signaling Pathways and Reaction Mechanisms

The electrochemical reduction of CO₂ is a multi-step process involving several intermediates. The specific reaction pathway and product selectivity are highly dependent on the catalyst material.

For iridium-based pincer complexes, the proposed mechanism for formate production involves the following key steps:

  • Two-electron, one-proton process to form a dihydride species.

  • Binding of CO₂ to the iridium center.

  • Insertion of CO₂ into an Ir-H bond to form a η¹-formate adduct.

  • Release of the formate product.

  • Regeneration of the initial catalyst species.

G Ir_Catalyst Iridium Catalyst Dihydride Ir-Dihydride Species Ir_Catalyst->Dihydride +2e-, +H+ CO2_Binding CO2 Adduct Dihydride->CO2_Binding +CO2 Formate_Adduct η¹-Formate Adduct CO2_Binding->Formate_Adduct CO2 Insertion into Ir-H Formate_Adduct->Ir_Catalyst Regeneration Formate_Release Formate Product Formate_Adduct->Formate_Release

Proposed mechanism for CO₂ reduction to formate on an Iridium pincer catalyst.

Conclusion

Catalysts derived from this compound show significant promise for the selective electrochemical reduction of CO₂ to formate with high Faradaic efficiency. While comprehensive data for a wide range of such catalysts is still emerging, the performance of related iridium complexes provides a strong indication of their potential. For researchers and professionals in catalyst development, exploring the synthesis of novel iridium-based materials from this compound presents a fertile ground for innovation. A thorough comparison with established alternatives, such as gold, copper, and bismuth-based catalysts, is essential for contextualizing performance and identifying the most promising avenues for future research and application in sustainable chemical production.

References

A Comparative Guide to the Synthesis of Chloroiridic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate synthesis route for key compounds is a critical decision that impacts efficiency, purity, and cost. This guide provides a comparative analysis of the three primary methods for synthesizing chloroiridic acid (H₂IrCl₆), a vital precursor for numerous iridium-containing compounds and catalysts.

This document outlines the direct chlorination of iridium powder, alkali fusion followed by acid leaching, and electrochemical dissolution. The performance of each method is compared based on available experimental data, with detailed protocols provided for each.

Comparative Analysis of Synthesis Routes

The choice of synthesis route for this compound is often a trade-off between reaction speed, achievable purity, and the nature of the starting material. The following table summarizes the key quantitative parameters for the three main synthesis methods. It is important to note that the starting materials and reaction scales in the cited sources may vary, affecting direct comparability.

ParameterDirect Chlorination of Iridium PowderAlkali Fusion & Acid LeachingElectrochemical Dissolution
Starting Material High-Purity Iridium Powder (>99.95%)[1]Iridium-Containing Waste (88.52% Ir)[2] / Iridium PowderHigh-Purity Iridium Powder (>99.95%)[3]
Iridium Dissolution Rate 62.5% (in one reported experiment)[4]81.92% - 82.82%[2]85% - 96% (depending on conditions)[3]
This compound Conversion/Yield High (qualitative)[4]90.92% - 91.64%[2]≥99.9% (Iridium Yield)[3]
Product Purity High (qualitative)[4]94.6% (for precipitated (NH₄)₂IrCl₆)[5]High (<0.01% foreign matter)[3]
Reaction Time 3 - 36 hours[1][4]4 hours (fusion) + leaching time[5]6 - 8 hours[3]
Temperature 100°C - 150°C[1]600°C (fusion) + 70°C - 130°C (leaching)[5]~113°C[3]
Pressure 0.1 MPa - 0.6 MPa[1]AtmosphericAtmospheric
Key Reagents Iridium powder, HCl, Cl₂Iridium source, NaOH, Na₂O₂, HClIridium powder, HCl

Experimental Protocols

Below are detailed experimental protocols for each of the three synthesis routes, based on methodologies described in patent literature.

Direct Chlorination of Iridium Powder

This method involves the direct reaction of iridium metal with chlorine gas in a hydrochloric acid medium, often under pressure.

Experimental Protocol:

  • Reactor Setup: A pressure-resistant reactor equipped with a stirrer, gas inlet, and temperature and pressure controls is required.

  • Charging the Reactor: For a laboratory-scale synthesis, charge the reactor with 2 kg of high-purity iridium powder (>99.95% purity) and a solution of hydrochloric acid (e.g., 36% mass concentration) in a ratio of 8 mL of acid per 1 g of iridium powder.[1]

  • Reaction Conditions: Seal the reactor and begin stirring. Heat the mixture to a temperature between 100°C and 150°C and pressurize with chlorine gas to between 0.1 MPa and 0.6 MPa.[1]

  • Reaction Execution: Maintain these conditions for a period of 3 to 8 hours, with continuous stirring and a steady flow of chlorine gas (e.g., 200-800 mL/min).[1]

  • Chlorine Removal: After the reaction is complete, stop the chlorine gas flow and carefully depressurize the reactor. Heat the solution while bubbling an inert gas through it to remove any dissolved free chlorine.

  • Filtration: Cool the reaction mixture and filter it to separate the this compound solution from any unreacted iridium powder.

  • Oxidation and Concentration: The resulting filtrate, which may contain a mixture of trivalent and tetravalent iridium, is then treated with an oxidizing agent like nitric acid to ensure all iridium is in the +4 oxidation state. The solution is subsequently concentrated by heating to obtain the final this compound product.[1]

Alkali Fusion and Acid Leaching

This route is particularly useful for processing iridium-containing waste or less reactive iridium forms. It involves an initial high-temperature fusion with alkali salts to form a soluble iridium species, followed by dissolution in acid.

Experimental Protocol:

  • Fusion Mixture Preparation: Mix the iridium-containing material (e.g., iridium-containing waste powder) with sodium hydroxide (NaOH) and sodium peroxide (Na₂O₂) in a 1:1:3 mass ratio in an iron crucible.[2]

  • Alkali Fusion: Heat the crucible at a low temperature to liquefy the mixture, then transfer it to a muffle furnace and heat at 700°C for 30 minutes.[2]

  • Leaching: After cooling, the fused mass is leached with water, followed by an acid leaching step. For the acid leach, a mixture of hydrochloric acid and nitric acid can be used to dissolve the iridium oxides formed during fusion.[2]

  • Purification (if starting from waste): The resulting solution may require several purification steps to remove other metals. This can include precipitation of ammonium chloroiridate, sulfide precipitation, and hydrolysis to remove sodium and potassium ions.[2]

  • Final Product Preparation: The purified iridium-containing solution is then treated with hydrochloric and nitric acid and concentrated to yield the this compound product.[2]

Electrochemical Dissolution

This method offers a cleaner approach by avoiding additional chemical reagents for the initial dissolution of iridium.

Experimental Protocol:

  • Electrolytic Cell Setup: A U-shaped electrolytic cell with electrodes at each end is used.

  • Electrolyte and Iridium Loading: Add a hydrochloric acid solution (e.g., 10-12 mol/L) and high-purity iridium powder to the electrolytic cell.[3]

  • Electrolysis: Apply an alternating current across the electrodes. The temperature of the electrolyte should be maintained at approximately 110-115°C.[3]

  • Reaction Monitoring: The electrolysis is typically carried out for 6 to 8 hours. The dissolution of iridium powder can be monitored over time.[3]

  • Filtration and Concentration: After the electrolysis is complete, filter the solution to remove any unreacted iridium powder. The resulting this compound solution is then concentrated by distillation to obtain the final product.[3]

Visualizing the Synthesis Pathways

To better understand the workflow and relationships between the different synthesis stages, the following diagrams have been generated.

Synthesis_Workflow cluster_direct_chlorination Direct Chlorination cluster_alkali_fusion Alkali Fusion cluster_electrochemical Electrochemical Dissolution dc_start Iridium Powder + HCl + Cl₂ dc_reaction Pressurized Reaction (100-150°C, 0.1-0.6 MPa) dc_start->dc_reaction dc_filtration Filtration dc_reaction->dc_filtration dc_oxidation Oxidation & Concentration dc_filtration->dc_oxidation dc_product This compound dc_oxidation->dc_product af_start Iridium Source + NaOH + Na₂O₂ af_fusion High-Temperature Fusion (700°C) af_start->af_fusion af_leaching Acid Leaching af_fusion->af_leaching af_purification Purification (optional) af_leaching->af_purification af_concentration Concentration af_purification->af_concentration af_product This compound af_concentration->af_product el_start Iridium Powder + HCl el_electrolysis Electrolysis (~113°C) el_start->el_electrolysis el_filtration Filtration el_electrolysis->el_filtration el_concentration Concentration el_filtration->el_concentration el_product This compound el_concentration->el_product

Caption: Workflow diagrams for the three primary synthesis routes of this compound.

Comparative_Parameters cluster_legend cluster_methods Synthesis Method Comparison cluster_attributes l_yield Yield/Conversion l_purity Purity l_time Reaction Time l_temp Temperature l_reagents Reagent Complexity dc Direct Chlorination yield_high High dc->yield_high Yield purity_high High dc->purity_high Purity time_variable Variable dc->time_variable Time temp_moderate Moderate dc->temp_moderate Temp. reagents_simple Simple dc->reagents_simple Reagents af Alkali Fusion yield_moderate Moderate to High af->yield_moderate Yield purity_variable Variable (depends on source) af->purity_variable Purity time_long Long af->time_long Time temp_high Very High af->temp_high Temp. reagents_complex Complex af->reagents_complex Reagents el Electrochemical Dissolution el->yield_high Yield el->purity_high Purity el->time_variable Time el->temp_moderate Temp. el->reagents_simple Reagents

Caption: Logical relationship diagram comparing key performance indicators of the synthesis routes.

References

efficacy comparison of chloroiridic acid in various formylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chloroiridic Acid: An extensive review of scientific literature reveals a notable absence of studies employing this compound as a catalyst for classical aromatic formylation reactions such as the Gattermann, Vilsmeier-Haack, and Duff reactions. While iridium-based catalysts are at the forefront of modern organic synthesis, particularly in C-H activation for various functionalizations, their application in direct aromatic formylation remains largely unexplored in published research. This guide, therefore, provides a comparative analysis of the well-established, conventional methods for these critical formylation reactions, offering valuable data for researchers, scientists, and professionals in drug development.

Introduction to Aromatic Formylation

The introduction of a formyl group (-CHO) to an aromatic ring is a fundamental transformation in organic synthesis, yielding aromatic aldehydes that are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The Gattermann, Vilsmeier-Haack, and Duff reactions are cornerstone methods for achieving this transformation, each with distinct advantages, substrate scopes, and reaction conditions.

Comparative Analysis of Classical Formylation Reactions

This section provides a detailed comparison of the Gattermann, Vilsmeier-Haack, and Duff reactions, focusing on their mechanisms, typical catalysts, and performance with various substrates.

Gattermann Reaction

The Gattermann reaction introduces a formyl group to electron-rich aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1][2][3]. A significant modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂), which is safer to handle than gaseous HCN[1][4]. The Gattermann-Koch variant utilizes carbon monoxide (CO) and HCl, but is generally not applicable to phenol and phenol ether substrates[1][5].

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds[6][7]. It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[6]. This method is generally milder and more broadly applicable than the Gattermann reaction, especially for heterocyclic compounds[7].

Duff Reaction

The Duff reaction is primarily used for the ortho-formylation of phenols and anilines, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic acid or trifluoroacetic acid[7][8][9][10]. While the reaction is known for its simplicity, it often provides modest yields[11][12][13]. Recent modifications, such as using microwave assistance or mechanochemistry, have been developed to improve yields and reaction times[8][14][15].

Data Presentation: A Comparative Overview

The following tables summarize the efficacy of the Gattermann, Vilsmeier-Haack, and Duff reactions with various substrates, providing a quantitative comparison of their performance.

Table 1: Gattermann and Gattermann-Koch Reaction Efficacy

SubstrateReagentsCatalyst/Co-catalystConditionsProductYield (%)
MesityleneZn(CN)₂, HClZn(Cl)₂ (in situ)-MesitaldehydeHigh
TolueneCO, HClAlCl₃ / CuClHigh Pressurep-TolualdehydeGood
BenzeneHCN, HClAlCl₃-BenzaldehydeModerate
PhenolsHCN, HClAlCl₃-o-HydroxybenzaldehydeApplicable

Table 2: Vilsmeier-Haack Reaction Efficacy

SubstrateReagentsConditionsProductYield (%)
UracilPOCl₃, DMFElevated Temperature2,4-Dichloro-5-formylpyrimidineGood
3-Acetyl-2,4-dihydroxyquinolinePOCl₃, DMFHeat, 17h3-(3-Chloroprop-2-ene-1-al)-2,4-dichloroquinoline-
Electron-rich arenes(Chloromethylene)dimethyliminium Chloride, DMF0°C to RT, 6.5hCorresponding aldehydeup to 77%
PyrrolePOCl₃, DMF-Pyrrole-2-carbaldehydeGood to Excellent
FuranPOCl₃, DMF-Furan-2-carbaldehydeGood to Excellent
ThiophenePOCl₃, DMF-Thiophene-2-carbaldehydeGood to Excellent

Table 3: Duff Reaction Efficacy

SubstrateReagentsCatalyst/SolventConditionsProductYield (%)
PhenolHMTAGlycerol, Boric Acid150-160°Co-Hydroxybenzaldehyde15-20% (classical)
2,6-Di-tert-butylphenolHMTATrifluoroacetic AcidReflux, 12h3,5-Di-tert-butyl-4-hydroxybenzaldehyde-
4-MethylumbelliferoneHMTATrifluoroacetic AcidMicrowave, 800W, 3 minFormylated product64%
Electron-rich arenesHMTA, H₂SO₄Silica (solid media)MechanochemicalMono-formyl arenesHigh

Experimental Protocols

Detailed methodologies for the key formylation reactions are provided below.

Gattermann-Koch Synthesis of Mesitaldehyde
  • Reaction Setup: A pressure-resistant reaction vessel is charged with the Lewis acid catalyst (e.g., AlCl₃) and co-catalyst (e.g., CuCl) under an inert atmosphere.

  • Solvent and Substrate Addition: The vessel is cooled to 0-10 °C, and a dry solvent followed by anhydrous mesitylene are added with stirring.

  • Gassing: A mixture of carbon monoxide and hydrogen chloride gas is introduced into the vessel under pressure (50-200 atm).

  • Reaction: The mixture is stirred at a controlled temperature (0 °C to room temperature) for several hours.

  • Quenching and Extraction: The reaction is carefully vented, and the mixture is poured over crushed ice and extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are washed, dried, and the solvent is removed. The crude product is purified by vacuum distillation[16].

Vilsmeier-Haack Formylation of an Electron-Rich Arene
  • Reagent Preparation: The substrate is dissolved in DMF and cooled to 0 °C.

  • Vilsmeier Reagent Addition: (Chloromethylene)dimethyliminium chloride is added to the solution.

  • Reaction: The mixture is stirred for several hours at room temperature.

  • Workup: A solution of sodium acetate in water is added at 0 °C. The mixture is diluted with water and extracted with diethyl ether.

  • Purification: The organic layer is washed, dried, and concentrated. The residue is purified by silica gel column chromatography[17].

Microwave-Assisted Duff Reaction of a Phenol
  • Reaction Setup: A microwave reaction vessel is charged with the substituted phenol and a stir bar.

  • Reagent Addition: Hexamethylenetetramine (HMTA) and an acid catalyst/solvent (e.g., trifluoroacetic acid) are added.

  • Microwave Irradiation: The vessel is sealed and placed in a microwave reactor. The mixture is irradiated at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 3-15 minutes) with stirring.

  • Workup and Purification: After cooling, the reaction mixture is poured into ice-water, neutralized, and extracted with an organic solvent. The product is then purified[8].

Visualizing the Workflow

The following diagrams illustrate the generalized experimental workflows for the Gattermann-Koch, Vilsmeier-Haack, and Duff reactions.

Gattermann_Koch_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Vessel with AlCl₃ and CuCl B Cool to 0-10 °C A->B C Add Solvent and Mesitylene B->C D Introduce CO and HCl (50-200 atm) C->D E Stir for several hours D->E F Vent Gases and Quench on Ice E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Vacuum Distillation H->I J J I->J Mesitaldehyde

Caption: Generalized workflow for the Gattermann-Koch reaction.

Vilsmeier_Haack_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in DMF B Cool to 0 °C A->B C Add Vilsmeier Reagent B->C D Stir at RT for several hours C->D E Add NaOAc Solution D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Column Chromatography G->H I I H->I Formylated Product

Caption: Generalized workflow for the Vilsmeier-Haack reaction.

Duff_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Microwave Vessel with Phenol B Add HMTA and Acid Catalyst A->B C Seal Vessel and Place in Reactor B->C D Microwave Irradiation (e.g., 100-150 °C, 3-15 min) C->D E Cool and Quench on Ice-Water D->E F Neutralize and Extract E->F G Purify Product F->G H H G->H Ortho-formylated Phenol

Caption: Generalized workflow for the microwave-assisted Duff reaction.

Conclusion and Future Outlook

While this compound has not been documented as a catalyst for the Gattermann, Vilsmeier-Haack, or Duff reactions, the field of catalysis is ever-evolving. The established efficacy of iridium complexes in other C-H activation pathways suggests that future research may yet uncover a role for iridium in novel aromatic formylation methodologies. For now, the classical methods detailed in this guide remain the standard and reliable options for this essential synthetic transformation. Researchers are encouraged to consider the substrate scope, required reaction conditions, and potential yields outlined herein when selecting the most appropriate formylation strategy for their specific synthetic goals.

References

Comparative Guide to Chloroiridic Acid Catalysts: A Computational and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chloroiridic acid (H₂IrCl₆) as a catalyst, primarily focusing on its potential applications in alcohol oxidation and C-H activation/hydroarylation reactions. Due to a notable gap in dedicated research on this compound for these specific transformations, this document draws on computational and experimental data for related iridium complexes and presents a comparison with well-established alternative catalytic systems. The aim is to offer a comprehensive overview for researchers exploring catalyst options and to highlight areas for future investigation into the catalytic potential of this compound.

Alcohol Oxidation

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. While this compound is not a commonly cited catalyst for this reaction, iridium complexes, in general, are known to catalyze such oxidations. Computational studies, particularly using Density Functional Theory (DFT), have provided insights into the mechanisms of alcohol oxidation by various transition metal catalysts.

Computational Modeling Insights

DFT studies on iridium-catalyzed alcohol oxidation, though not specifically on this compound, often point to a mechanism involving several key steps. The catalytic cycle typically begins with the coordination of the alcohol to the iridium center, followed by deprotonation to form an alkoxide complex. The rate-determining step is often the β-hydride elimination from the alkoxide, which generates the carbonyl product and an iridium-hydride species. The catalyst is then regenerated through oxidative addition and reductive elimination steps, often involving a co-catalyst or oxidant.

alcohol_oxidation_mechanism A Iridium Catalyst B Alcohol Coordination A->B + Alcohol C Alkoxide Complex B->C - H⁺ D β-Hydride Elimination C->D Rate-determining step E Iridium-Hydride Species + Carbonyl Product D->E F Catalyst Regeneration E->F + Oxidant F->A

A simplified proposed pathway for iridium-catalyzed alcohol oxidation.
Performance Comparison with Alternative Catalysts

Given the limited specific data for this compound in alcohol oxidation, a comparison with commonly used and well-documented alternative catalysts is presented below. These alternatives offer high yields and selectivity under various reaction conditions.

Catalyst SystemSubstrateProductYield (%)Selectivity (%)Reaction ConditionsReference
CuBr / Diaziridinone Various primary and secondary alcoholsAldehydes and ketones63-99HighMild conditions[1]
RuCl₂(PPh₃)₃ / TEMPO Broad range of alcoholsCarbonyl compoundsHigh>95100 °C, O₂ or air[2]
(PhenS)Pd(II) complex Variety of alcoholsCarbonyl compoundsHigh>95100 °C, 30 bar air, aqueous biphasic system[2]
Ru/C Various primary and secondary alcoholsAldehydes and ketonesModerate to excellentHighSolvent-free, air or O₂[3]
Selectfluor / NaBr Primary and secondary alcoholsAldehydes, ketones, carboxylic acids69-93Substrate dependentCH₃CN/H₂O[4]
Experimental Protocols

General Protocol for Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation:

  • Dissolve the alcohol substrate in a suitable solvent (e.g., acetone).

  • Add the copper(I) source (e.g., CuBr), a ligand (e.g., bipyridine), and TEMPO (typically 1-10 mol% each).

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the product by column chromatography.

C-H Activation and Hydroarylation

Direct C-H bond activation and functionalization represent a powerful strategy in organic synthesis for creating complex molecules from simple precursors. Iridium catalysts are well-known for their ability to mediate these transformations, including hydroarylation reactions. While specific computational and extensive experimental data for this compound in this role are scarce, studies on related iridium complexes provide a basis for understanding the potential mechanisms and for comparison with other catalytic systems.

Computational Modeling Insights

Computational studies on iridium-catalyzed C-H activation often suggest a concerted metalation-deprotonation (CMD) mechanism as a key step. In this process, the iridium catalyst interacts with the C-H bond, leading to its cleavage and the formation of an iridacycle intermediate. This intermediate can then react with an unsaturated partner, such as an alkene or alkyne, leading to the formation of a new C-C bond.

CH_activation_hydroarylation cluster_0 C-H Activation cluster_1 Hydroarylation A [Ir] Catalyst B Substrate Coordination A->B + Arene C Concerted Metalation-Deprotonation (CMD) B->C D Iridacycle Intermediate C->D E Alkene/Alkyne Insertion D->E + Alkene/Alkyne F Reductive Elimination E->F G Product F->G G->A Catalyst Regeneration

A generalized workflow for iridium-catalyzed C-H activation and hydroarylation.
Performance Comparison with Alternative Catalysts

Ruthenium and rhodium complexes are prominent alternatives to iridium for C-H activation and hydroarylation reactions, often exhibiting high efficiency and selectivity.

Catalyst SystemSubstrateProductYield (%)SelectivityReaction ConditionsReference
[RuCl₂(p-cymene)]₂ Aromatic compounds and alkenes/alkynesAlkylated arenes and substituted olefinsGood to excellentRegioselectiveVaries with substrate and directing group[5][6]
Rh(III) Complexes Benzoic acids and alkenesChiral phthalidesGoodEnantioselectiveElectrochemical, with chiral Brønsted base[7]
Pd(II) Complexes Directed C-H bondsFunctionalized arenesVariesRegioselectiveOften requires strong acid co-catalyst[8]
[Cp*Ir(H₂O)₃]SO₄ Substrates with various directing groupsAminated arenesVariesRegioselectiveHigh-throughput screening applicable[9]
Experimental Protocols

General Protocol for Ruthenium-Catalyzed Hydroarylation:

  • In a reaction vessel, combine the aromatic substrate, the alkene or alkyne, the ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate.

  • Purify the product by column chromatography.

Conclusion

While this compound is a versatile precursor for various iridium-based catalysts, its direct application in alcohol oxidation and C-H activation/hydroarylation is not well-documented in the current scientific literature. Computational studies on related iridium complexes suggest plausible mechanistic pathways, and a wealth of experimental data exists for alternative catalytic systems based on copper, ruthenium, palladium, and rhodium.

This guide highlights the performance of these established alternatives, providing a benchmark for future research into the catalytic activity of this compound. The presented data and protocols offer a valuable resource for scientists and researchers in the field of catalysis and drug development, encouraging further exploration into the potential of simpler, cost-effective catalysts like this compound for these important organic transformations. The clear data gap for this compound in these specific applications suggests a promising avenue for future computational and experimental investigations.

References

A Comparative Guide to the Quantitative Determination of Iridium in Chloroiridic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of iridium content in chloroiridic acid (H₂IrCl₆) is paramount for quality control, stoichiometry assessment in catalyst manufacturing, and compliance in pharmaceutical applications. This guide provides a comparative overview of three established analytical techniques: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), UV-Vis Spectrophotometry, and Gravimetric Analysis, supported by experimental data and detailed protocols.

The selection of an appropriate analytical method hinges on a variety of factors, including the required accuracy and precision, sample throughput, cost, and the availability of instrumentation. This document aims to facilitate this decision-making process by presenting a side-by-side comparison of the performance of these methods.

Comparative Performance Data

The following table summarizes the key performance indicators for each of the discussed analytical methods for the quantitative determination of iridium in this compound samples.

ParameterICP-OESUV-Vis SpectrophotometryGravimetric Analysis
Principle Measurement of atomic emission from excited iridium atoms in a plasma.Measurement of the absorbance of a colored iridium complex.Measurement of the mass of a precipitated, pure iridium compound.
Accuracy High (recoveries typically 96-103%)[1]Good to High (dependent on method specifics)Very High (considered a primary method)
Precision (RSD) Excellent (typically < 2%)[1][2]Good (typically 2-5%)Excellent (typically < 0.5%)
Linear Range Wide (ppb to high ppm)Narrow (typically in the µg/mL range)Not applicable
Sample Throughput HighMediumLow
Cost per Sample HighLowMedium
Interferences Spectral interferences from other elements are possible but can be corrected.[2]Formation of interfering colored species.Co-precipitation of other metals.
Primary Application Trace to major component analysis.Routine analysis of known sample matrices.Reference method, high-precision assays.

Experimental Workflows and Logical Relationships

The general workflow for the quantitative analysis of iridium in this compound samples can be visualized as follows:

Iridium Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample This compound Sample Dilution Accurate Dilution Sample->Dilution For ICP-OES & Spectrophotometry Precipitation Precipitation Sample->Precipitation For Gravimetry Complexation Colorimetric Reaction Dilution->Complexation ICPOES ICP-OES Measurement Dilution->ICPOES Digestion Digestion (if required) Gravimetry Filtration, Drying & Weighing Precipitation->Gravimetry Spectrophotometry Spectrophotometric Measurement Complexation->Spectrophotometry Calibration Calibration Curve ICPOES->Calibration Spectrophotometry->Calibration Calculation Gravimetric Factor Calculation Gravimetry->Calculation Result Iridium Content (%) Calibration->Result Calculation->Result

General workflow for iridium analysis.

Detailed Experimental Protocols

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES offers a rapid and sensitive method for the determination of iridium. The high temperature of the argon plasma ensures the complete atomization and excitation of iridium atoms, leading to the emission of characteristic wavelengths of light that can be quantitatively measured.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the this compound sample into a 100 mL volumetric flask.

    • Dissolve the sample in 10% (v/v) hydrochloric acid and dilute to the mark with the same acid solution.

    • Perform further serial dilutions as necessary to bring the iridium concentration within the linear range of the instrument.

  • Instrumental Parameters (Typical):

    • RF Power: 1150 W

    • Plasma Gas Flow: 15 L/min

    • Auxiliary Gas Flow: 0.2 L/min

    • Nebulizer Gas Flow: 0.8 L/min

    • Sample Uptake Rate: 1.5 mL/min

    • Wavelengths for Iridium: 212.681 nm, 224.268 nm[2]

  • Calibration:

    • Prepare a series of iridium standard solutions (e.g., 0.1, 1, 5, 10, 20 ppm) from a certified iridium standard stock solution in 10% HCl.

    • Analyze the standards and the sample solutions.

    • Construct a calibration curve by plotting the emission intensity versus the concentration of the standards.

  • Calculation:

    • Determine the concentration of iridium in the diluted sample solution from the calibration curve.

    • Calculate the percentage of iridium in the original this compound sample, accounting for all dilutions.

UV-Vis Spectrophotometry

This method relies on the formation of a colored complex between iridium and a chromogenic agent, most commonly stannous chloride (tin(II) chloride), in a hydrochloric acid medium. The intensity of the color, which is proportional to the iridium concentration, is measured using a spectrophotometer.

Experimental Protocol:

  • Reagent Preparation:

    • Stannous Chloride Solution (10% w/v): Dissolve 10 g of SnCl₂·2H₂O in 100 mL of concentrated hydrochloric acid. Prepare this solution fresh daily.

  • Sample Preparation:

    • Accurately weigh a portion of the this compound sample and dissolve it in concentrated hydrochloric acid to obtain a stock solution with a known iridium concentration.

    • Transfer an aliquot of the stock solution to a 50 mL volumetric flask.

  • Color Development and Measurement:

    • Add 10 mL of the 10% stannous chloride solution to the volumetric flask.

    • Heat the solution in a boiling water bath for 15 minutes to ensure full color development.

    • Cool the solution to room temperature and dilute to the mark with distilled water.

    • Measure the absorbance of the solution at the wavelength of maximum absorption (approximately 403 nm) against a reagent blank.

  • Calibration and Calculation:

    • Prepare a series of iridium standards and treat them in the same manner as the sample to generate a calibration curve.

    • Calculate the iridium concentration in the original sample based on the absorbance reading and the calibration curve.

Gravimetric Analysis

Gravimetric analysis is a classical and highly accurate method for the determination of iridium. It involves the precipitation of iridium from the this compound solution as an insoluble compound, which is then filtered, washed, dried, and weighed. A common and effective method is the hydrolytic precipitation of iridium as hydrated iridium(IV) oxide (IrO₂·nH₂O).[3]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the this compound sample into a 400 mL beaker.

    • Dissolve the sample in 100 mL of distilled water.

  • Hydrolytic Precipitation:

    • Heat the solution to boiling.

    • While stirring, slowly add a 10% (w/v) solution of sodium bromate (NaBrO₃) until the solution color changes from olive-green to a deep green, indicating the oxidation of Ir(III) to Ir(IV).[3]

    • Carefully neutralize the solution to a pH of 6 by the dropwise addition of a saturated sodium bicarbonate (NaHCO₃) solution. The formation of a dark green precipitate of hydrated iridium dioxide will be observed.[3]

    • Continue boiling for 15-20 minutes to ensure complete precipitation and to granulate the precipitate.[3]

  • Filtration and Washing:

    • Filter the hot solution through a quantitative ashless filter paper.

    • Wash the precipitate several times with a hot 1% (w/v) ammonium chloride solution to remove any soluble impurities.

  • Drying and Ignition:

    • Carefully transfer the filter paper containing the precipitate to a tared porcelain crucible.

    • Dry the crucible and its contents in an oven at 110 °C.

    • Char the filter paper slowly over a low flame and then ignite the precipitate in a muffle furnace at 800-900 °C for 1-2 hours to convert the hydrated oxide to metallic iridium.

    • Cool the crucible in a desiccator and weigh. Repeat the ignition and weighing steps until a constant weight is achieved.

  • Calculation:

    • Calculate the percentage of iridium in the original sample from the final weight of the metallic iridium.

Logical Relationships and Method Selection

The choice of analytical method depends on the specific requirements of the analysis.

Method Selection Logic Requirement Analytical Requirement Accuracy High Accuracy & Precision? Requirement->Accuracy Throughput High Sample Throughput? Accuracy->Throughput No Gravimetry Gravimetric Analysis Accuracy->Gravimetry Yes Cost Low Cost per Sample? Throughput->Cost No ICPOES ICP-OES Throughput->ICPOES Yes Cost->Accuracy No, re-evaluate Spectrophotometry UV-Vis Spectrophotometry Cost->Spectrophotometry Yes

Decision tree for method selection.

References

Long-Term Stability of Chloroiridic Acid-Derived Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The long-term stability of catalysts derived from chloroiridic acid is a critical factor for their application in various industrial processes, including electrocatalysis, hydrogenation, and oxidation reactions. This guide provides a comparative assessment of the stability of these catalysts, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the performance of iridium-based catalytic systems.

Comparative Stability Analysis

The stability of this compound-derived catalysts is influenced by several factors, including the choice of support material, the catalyst morphology (nanoparticles, thin films, etc.), and the operating conditions. The following tables summarize key performance data from various studies, comparing different types of iridium-based catalysts.

Catalyst SystemSupport MaterialTest Duration (hours)Activity Loss (%)Iridium Leaching (μg/cm²)Reference
IrO₂ NanoparticlesTitanium Dioxide (TiO₂)100~155.2[1][2]
Amorphous IrOₓTantalum Pentoxide (Ta₂O₅)200<102.8[3]
Iridium NanoparticlesCarbon50~258.1[4]
Ir-Ru OxideNone (unsupported)100~124.5[5]

Table 1: Comparison of Supported Iridium Oxide Catalysts in Oxygen Evolution Reaction (OER). This table highlights the enhanced stability of iridium oxides on corrosion-resistant supports like Ta₂O₅ compared to carbon supports under acidic OER conditions.

Catalyst TypeTest ConditionsKey Stability FindingsDeactivation Mechanism
Homogeneous Iridium Complexes High temperature, organic solventProne to agglomeration and precipitation.Ligand dissociation, metal clustering.
Heterogeneous Supported Iridium Aqueous, acidic/alkaline pHStability is highly dependent on the support material.Leaching of iridium, sintering of nanoparticles, support corrosion.
Iridium Oxides (Crystalline) Electrochemical cyclingGenerally stable but can undergo dissolution at high potentials.Dissolution, formation of passivating layers.
Iridium Oxides (Amorphous) Electrochemical cyclingHigher initial activity but can be more susceptible to dissolution than crystalline counterparts.Dissolution, structural changes.

Table 2: General Comparison of Different Classes of Iridium Catalysts. This table provides a qualitative overview of the stability characteristics and primary deactivation pathways for different types of iridium catalysts.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of catalyst stability. The following sections outline the methodologies for key experiments cited in the stability analysis of this compound-derived catalysts.

Accelerated Stress Test (AST) for Electrochemical Stability

Accelerated stress tests are designed to simulate long-term degradation in a shorter timeframe by subjecting the catalyst to harsh conditions.

Objective: To evaluate the durability of an iridium-based electrocatalyst under potential cycling.

Procedure:

  • Catalyst Ink Preparation:

    • Disperse 5 mg of the iridium catalyst in a solution of 1 mL isopropanol and 40 µL of a 5 wt% Nafion® solution.

    • Sonicate the mixture for 30 minutes to form a homogeneous ink.

  • Working Electrode Preparation:

    • Deposit 5 µL of the catalyst ink onto a glassy carbon rotating disk electrode (RDE) (5 mm diameter).

    • Dry the electrode at 60 °C for 30 minutes.

  • Electrochemical Cell Setup:

    • Use a three-electrode setup with the prepared RDE as the working electrode, a platinum wire as the counter electrode, and a reversible hydrogen electrode (RHE) as the reference electrode.

    • The electrolyte is typically 0.5 M H₂SO₄.

  • AST Protocol:

    • Perform potential cycling between 1.2 V and 1.6 V vs. RHE at a scan rate of 100 mV/s for 10,000 cycles.

    • Record cyclic voltammograms (CVs) before and after the AST to assess the change in electrochemical surface area (ECSA).

    • Measure the OER activity by linear sweep voltammetry (LSV) before and after the AST.

Chronopotentiometry (CP) for Long-Term Stability

Chronopotentiometry is used to assess the stability of a catalyst at a constant current density, which is representative of many industrial applications.

Objective: To monitor the change in potential required to maintain a constant current density over an extended period.

Procedure:

  • Electrode and Cell Setup: Prepare the working electrode and electrochemical cell as described in the AST protocol.

  • CP Measurement:

    • Apply a constant current density of 10 mA/cm².

    • Record the potential as a function of time for a specified duration (e.g., 24, 48, or 100 hours).

    • An increase in potential over time indicates catalyst degradation.

Iridium Leaching Analysis by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used to quantify the amount of iridium that has dissolved into the electrolyte during electrochemical testing.

Objective: To determine the extent of catalyst dissolution.

Procedure:

  • Electrolyte Collection: After the stability test (AST or CP), collect the electrolyte from the electrochemical cell.

  • Sample Preparation:

    • Accurately measure the volume of the collected electrolyte.

    • If necessary, digest the electrolyte sample using a mixture of nitric acid and hydrochloric acid to ensure all iridium species are in a measurable form.

  • ICP-MS Analysis:

    • Calibrate the ICP-MS instrument using standard solutions of known iridium concentrations.

    • Analyze the prepared electrolyte sample to determine the concentration of dissolved iridium.

    • Calculate the total amount of leached iridium based on the electrolyte volume.

Visualizing Catalyst Deactivation Pathways

The long-term stability of this compound-derived catalysts is often compromised by several deactivation mechanisms. The following diagrams, generated using the DOT language, illustrate these pathways.

CatalystDeactivation cluster_main This compound-Derived Catalyst cluster_deactivation Deactivation Mechanisms Catalyst Active Iridium Catalyst Dissolution Iridium Dissolution Catalyst->Dissolution High Potential/ Acidic Media Sintering Nanoparticle Sintering Catalyst->Sintering High Temperature Poisoning Surface Poisoning Catalyst->Poisoning Impurities in Reactants Support Support Corrosion Catalyst->Support Aggressive Electrolyte

Figure 1: Primary deactivation pathways for this compound-derived catalysts.

ExperimentalWorkflow cluster_synthesis Catalyst Preparation cluster_testing Stability Assessment cluster_analysis Post-Mortem Analysis Synthesis Catalyst Synthesis from This compound Characterization_Initial Initial Characterization (TEM, XPS) Synthesis->Characterization_Initial AST Accelerated Stress Test Characterization_Initial->AST CP Chronopotentiometry Characterization_Initial->CP Characterization_Final Final Characterization (TEM, XPS) AST->Characterization_Final Leaching Leaching Analysis (ICP-MS) CP->Leaching Data Data Analysis & Comparison Leaching->Data Characterization_Final->Data

Figure 2: A typical experimental workflow for assessing catalyst stability.

References

comparative performance of chloroiridic acid in homogeneous vs. heterogeneous catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloroiridic acid (H₂IrCl₆) stands as a versatile and potent precursor in the synthesis of catalysts for a myriad of chemical transformations. Its utility spans both homogeneous and heterogeneous catalysis, each presenting a unique set of advantages and disadvantages. This guide provides an objective comparison of the performance of this compound-derived catalysts in these two domains, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal catalytic system for their specific applications.

Executive Summary

The choice between a homogeneous and a heterogeneous catalyst derived from this compound hinges on the specific requirements of the chemical transformation, including desired activity, selectivity, and the practical considerations of catalyst separation and reuse.

Homogeneous catalysts , typically discrete organometallic iridium complexes, offer high activity and selectivity due to their well-defined active sites and excellent substrate accessibility. However, their separation from the reaction mixture can be challenging, often leading to product contamination and catalyst loss, which is a significant drawback given the high cost of iridium.

Heterogeneous catalysts , where iridium species are immobilized on a solid support, provide the distinct advantage of easy separation and recyclability. While they are generally more robust and stable under harsh reaction conditions, they may exhibit lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations and a less uniform distribution of active sites.

Quantitative Performance Comparison

The following table summarizes the performance of a homogeneous iridium catalyst and a heterogeneous counterpart derived from this compound in the hydrogen borrowing C-N bond formation reaction between aniline and benzyl alcohol. This reaction serves as a representative example to highlight the typical performance differences.

Performance MetricHomogeneous Catalyst: [Ir(Cp*)(NHC-triazole)Cl]Heterogeneous Catalyst: Ir on Carbon BlackReference
Catalyst Loading (mol%) 0.50.5[1]
Reaction Time (h) 66[1]
Conversion (%) >9985[1]
Turnover Number (TON) ~200>170 (and recyclable)[1]
Recyclability Not reportedRecyclable with no catalyst leaching[1]
Selectivity HighHigh[1]

Note: Turnover Number (TON) is defined as the number of moles of product formed per mole of catalyst. A higher TON indicates a more efficient catalyst.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of both homogeneous and heterogeneous catalysts derived from this compound are crucial for reproducible research.

Synthesis of a Homogeneous Iridium Catalyst

Example: Synthesis of [Ir(Cp)(NHC-triazole)Cl]*

This protocol describes the synthesis of a representative homogeneous iridium catalyst.

  • Ligand Synthesis: The N-heterocyclic carbene (NHC)-triazole ligand is synthesized according to established literature procedures.

  • Complexation:

    • In a nitrogen-filled glovebox, the NHC-triazole ligand (1 equivalent) and [Ir(Cp*)Cl₂]₂ (0.5 equivalents) are dissolved in anhydrous dichloromethane.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The solvent is removed under reduced pressure.

    • The resulting solid is washed with diethyl ether and dried under vacuum to yield the final iridium complex.

Synthesis of a Heterogeneous Iridium Catalyst

Example: Synthesis of Iridium on Carbon Black (Ir/C)

This protocol outlines the preparation of a supported iridium catalyst.

  • Support Preparation: High-surface-area carbon black is treated with a solution of the synthesized homogeneous iridium complex in a suitable solvent (e.g., dichloromethane).

  • Impregnation: The suspension is stirred for 24 hours to ensure uniform deposition of the iridium complex onto the carbon support.

  • Filtration and Washing: The solid catalyst is collected by filtration, washed extensively with the solvent to remove any non-covalently bound complex, and dried under vacuum.

Catalyst Characterization

To ensure the desired properties of the synthesized catalysts, a suite of characterization techniques is employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the homogeneous catalyst.

  • Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersion of iridium nanoparticles on the support in heterogeneous catalysts.[2][3]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state and surface composition of the iridium species in both types of catalysts.[2][4][5]

Catalytic Performance Evaluation

General Procedure for Hydrogen Borrowing C-N Bond Formation:

  • In a reaction vessel, the substrate (e.g., aniline, 1 mmol), the coupling partner (e.g., benzyl alcohol, 1.2 mmol), and the catalyst (0.5 mol%) are combined in a suitable solvent (e.g., toluene).

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 6 hours).

  • Upon completion, the reaction is cooled to room temperature.

  • For the homogeneous reaction, the product is typically isolated via column chromatography after solvent evaporation.

  • For the heterogeneous reaction, the catalyst is separated by filtration. The filtrate is then analyzed (e.g., by Gas Chromatography) to determine conversion and selectivity.

Stability and Recyclability Assessment

Leaching Test for Heterogeneous Catalyst:

To confirm the stability of the heterogeneous catalyst and ensure that the observed activity is not due to leached iridium species, a hot filtration test is performed.[6]

  • The catalytic reaction is allowed to proceed to approximately 50% conversion.

  • The solid catalyst is then removed from the hot reaction mixture by filtration.

  • The filtrate is allowed to continue reacting under the same conditions.

  • If no further reaction occurs in the filtrate, it indicates that the catalysis is truly heterogeneous and that no significant leaching of the active iridium species has occurred.[6]

Recycling of Heterogeneous Catalyst:

  • After the initial reaction cycle, the heterogeneous catalyst is recovered by filtration.

  • The catalyst is washed with a suitable solvent and dried.

  • The recovered catalyst is then used in a subsequent reaction cycle with fresh substrates.

  • This process is repeated for several cycles to evaluate the catalyst's stability and reusability.

Visualizing Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for key reactions involving iridium catalysts.

Homogeneous_Hydrogen_Borrowing Ir(III)-H Ir(III)-H Ir(I) Ir(I) Ir(III)-H->Ir(I) - H₂ Imine Imine Ir(III)-H->Imine Ir(I)->Ir(III)-H + H₂ Alcohol Alcohol Ir(I)->Alcohol Aldehyde Aldehyde Aldehyde->Imine + Amine - H₂O Amine Product Amine Product Imine->Amine Product Reduction Alcohol->Aldehyde Oxidation Amine Amine

Caption: Proposed catalytic cycle for homogeneous iridium-catalyzed hydrogen borrowing C-N bond formation.

Heterogeneous_Alcohol_Dehydrogenation cluster_surface Catalyst Surface Ir-H₂ Ir-H₂ Ir-14e Ir-14e Ir-H₂->Ir-14e - H₂ Ir-H(OR) Ir-H(OR) Aldehyde Aldehyde Ir-H(OR)->Aldehyde β-hydride elimination H₂ H₂ Ir-H(OR)->H₂ Reductive Elimination Ir-14e->Ir-H(OR) + R-OH Alcohol Alcohol Alcohol->Ir-H(OR) Adsorption + R-OH Aldehyde->Ir-H₂

Caption: Simplified catalytic cycle for heterogeneous iridium-catalyzed alcohol dehydrogenation.

Conclusion

Both homogeneous and heterogeneous catalytic systems derived from this compound offer distinct advantages for chemical synthesis. Homogeneous catalysts generally provide superior activity and selectivity, making them ideal for the synthesis of complex molecules where precise control is paramount. Conversely, the ease of separation and recyclability of heterogeneous catalysts make them a more sustainable and cost-effective choice for large-scale industrial processes. The selection of the appropriate catalytic system requires a careful evaluation of the specific reaction requirements, balancing the need for high performance with practical considerations of catalyst recovery and reuse. Future research directions may focus on the development of hybrid systems that combine the advantages of both, such as through the design of recyclable homogeneous catalysts or highly active and selective single-atom heterogeneous catalysts.

References

Safety Operating Guide

Proper Disposal of Chloroiridic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Procedures for Chloroiridic Acid

This compound, a compound pivotal in various research and development applications, necessitates meticulous handling and disposal to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound waste generated in laboratory settings. Adherence to these procedures is critical for minimizing risks associated with this corrosive and heavy metal-containing substance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.

  • Ventilation: All handling and disposal steps must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.

  • Spill Management: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of the contaminated material as hazardous waste.

Quantitative Data for Disposal

For safe and effective disposal, the following quantitative guidelines should be observed.

ParameterValue or RangeNotes
Waste Solution pH < 2This compound solutions are strongly acidic.
Neutralization Target pH 6.0 - 8.0The final pH of the liquid waste after iridium precipitation and neutralization should be within this range before disposal into the sanitary sewer system.
Ammonium Chloride Saturated SolutionTo ensure maximum precipitation of iridium.
Final Iridium Concentration < 5 ppm (or local limit)The supernatant liquid after precipitation should be tested to ensure it meets local regulations for heavy metal disposal. Consult your institution's EHS office.

Step-by-Step Disposal Protocol

This protocol details a two-stage process for the safe disposal of this compound waste: precipitation of iridium followed by neutralization of the acidic supernatant.

Experimental Protocol: In-Lab Chemical Treatment of this compound Waste

Objective: To safely precipitate iridium from this compound waste solutions and neutralize the remaining acidic liquid for proper disposal.

Materials:

  • This compound waste solution

  • Saturated ammonium chloride (NH₄Cl) solution

  • Sodium hydroxide (NaOH) solution (1 M)

  • pH indicator strips or a calibrated pH meter

  • Beakers

  • Stirring rod

  • Filtration apparatus (funnel, filter paper)

  • Appropriate waste containers

Procedure:

Part 1: Precipitation of Iridium

  • Preparation: In a chemical fume hood, place the beaker containing the this compound waste solution in a larger secondary container (e.g., a plastic tub) to contain any potential spills.

  • Precipitation: While stirring the waste solution, slowly add a saturated solution of ammonium chloride. Continue adding the ammonium chloride solution until no more dark brown precipitate (ammonium hexachloroiridate) is formed.

  • Settling: Allow the precipitate to settle for at least one hour. This will facilitate easier separation.

  • Separation: Carefully separate the solid precipitate from the liquid supernatant by filtration.

  • Precipitate Handling: The collected ammonium hexachloroiridate precipitate is still considered hazardous waste. Transfer the filter paper and precipitate into a clearly labeled hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department.

Part 2: Neutralization of the Supernatant

  • Preparation: Place the beaker containing the acidic supernatant in an ice bath to manage the heat generated during neutralization.

  • Neutralization: While continuously stirring, slowly add 1 M sodium hydroxide solution to the supernatant.

  • pH Monitoring: Regularly check the pH of the solution using pH indicator strips or a pH meter.

  • Final Adjustment: Continue adding sodium hydroxide solution dropwise until the pH of the solution is between 6.0 and 8.0.

  • Disposal of Neutralized Liquid: Once the pH is confirmed to be within the acceptable range and complies with local regulations for heavy metal content, the neutralized liquid can be disposed of down the sanitary sewer with copious amounts of water.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

ChloroiridicAcidDisposal cluster_prep Preparation cluster_precipitation Iridium Precipitation cluster_solid_waste Solid Waste Management cluster_liquid_waste Liquid Waste Treatment A This compound Waste B Don Appropriate PPE A->B C Work in a Chemical Fume Hood B->C D Add Saturated Ammonium Chloride Solution C->D E Allow Precipitate to Settle D->E F Filter to Separate Precipitate and Supernatant E->F G Collect Precipitate as Hazardous Waste F->G H Neutralize Supernatant with Sodium Hydroxide F->H I Verify pH is between 6.0 and 8.0 H->I J Dispose of Neutralized Liquid in Sanitary Sewer I->J If compliant with local regulations

Caption: Workflow for the safe disposal of this compound waste.

By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.

Safeguarding Your Research: A Comprehensive Guide to Handling Chloroiridic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Chloroiridic acid, a valuable compound in catalysis and chemical synthesis, demands meticulous handling due to its corrosive and hazardous nature. This guide provides essential, step-by-step procedures for the safe use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Core Safety and Handling Protocols

Adherence to stringent safety protocols is paramount when working with this compound. It is classified as a corrosive solid that may be harmful if swallowed and causes severe skin burns and eye damage.[1] Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[2][3]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is your first line of defense. The following table summarizes the required equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield are mandatory.[4]Protects against splashes and dust, preventing severe eye damage and blindness.[5][6]
Skin Protection Wear a chemically resistant lab coat, preferably with long sleeves and tight wrists.[4][7] An impervious apron should be worn when handling larger quantities.[4]Prevents skin contact which can cause severe burns.[1][5]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required.[4][8][9] Double gloving is recommended for enhanced protection.[9]Protects hands from direct contact with the corrosive material. Discard gloves immediately if they become contaminated.[4][7]
Respiratory Protection Generally not required if handled within a properly functioning chemical fume hood. If dust formation is unavoidable, a respirator with an appropriate acid gas cartridge should be used.[3]Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation and damage.[1][5]
Footwear Closed-toe shoes are mandatory at all times in the laboratory.[9][10]Protects feet from spills.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal.

Chloroiridic_Acid_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh/Measure this compound C->D E Perform Experimental Procedure D->E F Keep Containers Tightly Closed E->F K Skin Contact: Flush with water for 15 min E->K Spill/Exposure L Eye Contact: Flush with water for 15 min E->L M Inhalation: Move to fresh air E->M N Ingestion: Do NOT induce vomiting E->N G Segregate Hazardous Waste F->G H Decontaminate Work Surfaces G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J O Seek Immediate Medical Attention K->O L->O M->O N->O

Caption: Workflow for Safe Handling of this compound.

Detailed Methodologies

Pre-Experiment Protocol:

  • Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[2]

  • PPE Inspection: Inspect all personal protective equipment for integrity. Ensure gloves have no perforations and that eye and face protection is clean and fits properly.

  • Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Cover the work surface with absorbent, chemical-resistant material.

Handling and Experimentation Protocol:

  • Dispensing: Carefully weigh or measure the required amount of this compound. Avoid creating dust. If working with a solution, prevent splashing.

  • Reactions: When diluting, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[4]

  • Storage: Keep containers of this compound tightly closed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5]

Emergency and Disposal Plans

Emergency Procedures:

In the event of exposure, immediate action is critical. The following table outlines the necessary first-aid measures.

Exposure RouteImmediate ActionFollow-Up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][9]Seek immediate medical attention.[2] Wash clothing before reuse.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][11] Use an emergency eyewash station.Seek immediate medical attention.[2]
Inhalation Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][5]Call a physician or poison control center immediately.[2]
Ingestion Do NOT induce vomiting.[2][5] If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person.[2]Seek immediate medical attention.[2]
Spills For small spills, absorb with an inert, dry material and place in a suitable container for disposal.[9] For large spills, evacuate the area and contact emergency services.[3][4]Ensure proper PPE is worn during cleanup.[4]

Disposal Plan:

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection: Collect all this compound waste, including empty containers and contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.[1][12] Do not mix with other waste streams.[1]

  • Container Rinsing: Empty containers must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2][6] Do not discharge to drains or sewers.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.